molecular formula C12H18N2 B1284724 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine CAS No. 54151-52-9

1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine

Cat. No.: B1284724
CAS No.: 54151-52-9
M. Wt: 190.28 g/mol
InChI Key: KUENUWACNZYNKC-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine (CAS 54151-52-9) is a high-purity organic compound with the molecular formula C12H18N2 and a molecular weight of 190.285 g/mol . It features a 3,4-dihydroisoquinoline scaffold, a structure recognized in medicinal chemistry for its broad bioactivity and presence in various pharmacologically active molecules . The 3,4-dihydroisoquinoline core is a privileged structure in drug discovery, known to interact with diverse biological targets. Scientific literature indicates that derivatives containing this scaffold are frequently investigated for their potential anti-inflammatory properties and have been explored as tubulin polymerization inhibitors in anticancer research . This makes the compound a valuable building block for researchers in synthetic and medicinal chemistry, particularly for developing new bioactive molecules or studying structure-activity relationships (SAR) . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10(13)8-14-7-6-11-4-2-3-5-12(11)9-14/h2-5,10H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUENUWACNZYNKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC2=CC=CC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588421
Record name 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54151-52-9
Record name 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-propanamine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antitumor, antimicrobial, and antihypertensive properties.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of a specific derivative, 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed synthetic protocols, in-depth characterization methodologies, and expert insights into the experimental nuances. The guide emphasizes two primary synthetic strategies: reductive amination and direct N-alkylation, providing a comparative analysis to aid in methodological selection. Furthermore, a thorough characterization workflow is presented, detailing the expected spectroscopic signatures of the target compound.

Introduction: The Significance of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone in medicinal chemistry due to its prevalence in a vast array of biologically active molecules.[3] Many alkaloids, which are naturally occurring compounds often with potent physiological effects, contain this heterocyclic system. The structural rigidity and the presence of a basic nitrogen atom allow THIQ derivatives to interact with various biological targets, leading to a broad spectrum of pharmacological activities.[1][2] These activities include, but are not limited to, anticancer, anti-inflammatory, antiviral, and antibacterial effects.[1][2]

The synthetic modification of the THIQ scaffold, particularly at the nitrogen atom of the saturated ring, allows for the systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of a compound's therapeutic properties. The introduction of an aminopropyl group at the N-2 position, as in the case of this compound, introduces an additional basic center and a flexible side chain, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. This guide focuses on the practical aspects of synthesizing and unequivocally identifying this promising derivative.

Synthetic Strategies and Methodologies

The synthesis of N-substituted 1,2,3,4-tetrahydroisoquinolines can be approached through several established methods.[3][4] For the specific synthesis of this compound, two highly effective and commonly employed strategies are reductive amination and direct N-alkylation. The choice between these methods often depends on the availability of starting materials, desired scale, and the presence of other functional groups.

Method A: Reductive Amination

Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds.[5] This one-pot reaction involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[5][6] A key advantage of this method is the use of mild reducing agents that selectively reduce the iminium ion in the presence of the starting carbonyl compound, thus minimizing side reactions.[7] For the synthesis of the target molecule, this involves the reaction of 1,2,3,4-tetrahydroisoquinoline with aminoacetone (or a protected equivalent).

Reductive_Amination cluster_0 Reaction Vessel THIQ 1,2,3,4-Tetrahydroisoquinoline Imine Imine Intermediate THIQ->Imine Condensation Aminoacetone Aminoacetone Aminoacetone->Imine Product This compound Imine->Product Reduction ReducingAgent NaBH(OAc)₃ ReducingAgent->Product Workup Aqueous Work-up & Purification Product->Workup

Caption: Workflow for the reductive amination synthesis.

  • Reaction Setup: To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add aminoacetone hydrochloride (1.1 eq.) and a mild base such as triethylamine (1.2 eq.) to liberate the free amine. Stir the mixture at room temperature for 30 minutes.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution at room temperature.[8] The addition may cause a slight exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure product.

Method B: Direct N-Alkylation

Direct N-alkylation is a classical approach for the formation of C-N bonds and involves the reaction of a nucleophilic amine with an electrophilic alkyl halide.[9] In the context of synthesizing our target molecule, this would involve the reaction of 1,2,3,4-tetrahydroisoquinoline with a suitable 1-halopropan-2-amine derivative, such as 1-chloro-2-propylamine, in the presence of a base.

N_Alkylation cluster_1 Reaction Vessel THIQ 1,2,3,4-Tetrahydroisoquinoline Product This compound THIQ->Product SN2 Reaction AlkylHalide 1-Chloro-2-propylamine AlkylHalide->Product Base K₂CO₃ or Et₃N Base->Product Workup Aqueous Work-up & Purification Product->Workup

Caption: Workflow for the direct N-alkylation synthesis.

  • Reaction Setup: In a round-bottom flask, dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq.) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) (0.2 M). Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0 eq.) or triethylamine (Et₃N) (1.5 eq.).

  • Addition of Alkylating Agent: Add 1-chloro-2-propylamine hydrochloride (1.1 eq.) to the reaction mixture. Note: The hydrochloride salt will be neutralized in situ by the excess base.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 6-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

In-Depth Characterization

Unequivocal characterization of the synthesized this compound is crucial to confirm its identity and purity. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the tetrahydroisoquinoline core and the aminopropyl side chain.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
Aromatic (C5-C8)7.0 - 7.2Multiplet4HProtons of the benzene ring.
C1-H₂~3.6Singlet2HMethylene protons adjacent to the nitrogen and the aromatic ring.
C4-H₂~2.9Triplet2HMethylene protons at the benzylic position.
C3-H₂~2.7Triplet2HMethylene protons adjacent to C4.
N-CH₂ (side chain)2.4 - 2.6Multiplet2HMethylene protons attached to the THIQ nitrogen.
CH (side chain)2.8 - 3.0Multiplet1HMethine proton of the aminopropyl group.
CH₃ (side chain)~1.1Doublet3HMethyl protons of the aminopropyl group.
NH₂ (side chain)1.5 - 2.5Broad Singlet2HAmine protons, chemical shift can vary and may exchange with D₂O.

Note: Predicted chemical shifts are based on data for similar N-substituted tetrahydroisoquinolines and may vary depending on the solvent and concentration.[10][11]

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
Aromatic (quaternary)134 - 135Two signals for C4a and C8a.
Aromatic (CH)125 - 129Four signals for C5, C6, C7, and C8.
C1~51Methylene carbon adjacent to nitrogen and the aromatic ring.
C4~29Benzylic methylene carbon.
C3~56Methylene carbon adjacent to C4.
N-CH₂ (side chain)~58Methylene carbon of the side chain attached to the THIQ nitrogen.
CH (side chain)~48Methine carbon of the aminopropyl group.
CH₃ (side chain)~20Methyl carbon of the aminopropyl group.

Note: Predicted chemical shifts are based on general values for similar structures.[10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Expected Absorption (cm⁻¹) Intensity
N-H Stretch (primary amine)3300 - 3500Medium, two bands
C-H Stretch (aromatic)3000 - 3100Medium to weak
C-H Stretch (aliphatic)2850 - 3000Medium to strong
C=C Stretch (aromatic)1450 - 1600Medium, multiple bands
N-H Bend (primary amine)1590 - 1650Medium
C-N Stretch1020 - 1250Medium

Note: The IR spectrum of the parent 1,2,3,4-tetrahydroisoquinoline shows characteristic absorptions that will be modified by the N-substituent.[12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

  • Expected Molecular Ion (M+) : For C₁₂H₁₈N₂, the calculated monoisotopic mass is 190.1467 g/mol . In high-resolution mass spectrometry (HRMS), the observed mass should be within a few ppm of this value.

  • Major Fragmentation Pathways : The fragmentation of N-substituted tetrahydroisoquinolines often involves cleavage at the benzylic position and fragmentation of the side chain. A prominent fragment is often observed at m/z 132, corresponding to the loss of the aminopropyl side chain.[14]

Discussion and Field-Proven Insights

The choice between reductive amination and N-alkylation for the synthesis of this compound should be made based on several factors. Reductive amination is often preferred due to its mild reaction conditions and the avoidance of over-alkylation, which can be a significant issue with direct alkylation of secondary amines.[1] The use of sodium triacetoxyborohydride is particularly advantageous as it is a mild and selective reducing agent that can be handled easily.[7]

Direct N-alkylation, while a more traditional approach, can also be effective. However, careful control of stoichiometry and reaction conditions is necessary to minimize the formation of the quaternary ammonium salt by-product. The choice of base and solvent can significantly impact the reaction outcome.

For characterization, it is imperative to use a combination of techniques. While ¹H and ¹³C NMR are the primary tools for structural elucidation, IR spectroscopy provides crucial confirmation of functional groups, and mass spectrometry confirms the molecular weight and provides fragmentation information that can further support the proposed structure.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By presenting two robust synthetic methodologies with step-by-step protocols, and a comprehensive guide to the expected spectroscopic data, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The insights provided into the nuances of the experimental procedures are intended to facilitate the successful and efficient production and verification of this and related tetrahydroisoquinoline derivatives.

References

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  • Reddy, B. V. S., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry, 87(20), 13686–13697. [Link]

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Sources

Spectroscopic Characterization of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide outlines the theoretical basis for the expected spectral features, provides standardized experimental protocols for data acquisition, and presents the predicted data in a clear, accessible format.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug discovery due to its structural combination of a 3,4-dihydroisoquinoline core and a propan-2-amine side chain. The 3,4-dihydroisoquinoline scaffold is a key feature in many biologically active compounds. A thorough spectroscopic analysis is paramount for the unambiguous identification and characterization of this molecule, ensuring its purity and structural integrity in research and development settings. In the absence of published experimental data for this specific molecule, this guide presents a robust, predicted spectroscopic profile based on the well-established principles of NMR, IR, and MS, and by drawing analogies from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are crucial for a complete structural assignment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to display distinct signals for the aromatic protons of the dihydroisoquinoline ring, the aliphatic protons of the heterocyclic ring, and the protons of the propan-2-amine side chain. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the nitrogen atoms and the aromatic system.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic (4H)7.0 - 7.2Multiplet-4H
-CH₂- (ring, benzylic)2.8 - 3.0Triplet6-72H
-CH₂- (ring, adjacent to N)2.6 - 2.8Triplet6-72H
-CH₂- (side chain, adjacent to ring N)2.4 - 2.6Multiplet-2H
-CH- (side chain)2.9 - 3.1Multiplet-1H
-CH₃ (side chain)1.0 - 1.2Doublet6-73H
-NH₂ (side chain)1.5 - 2.5Broad Singlet-2H
Ar-CH₂-N (benzylic)3.6 - 3.8Singlet-2H

Note: The -NH₂ signal is often broad and may exchange with D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The number of distinct signals will correspond to the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomChemical Shift (δ, ppm)
Aromatic Quaternary (2C)134 - 136
Aromatic CH (4C)126 - 129
-CH₂- (ring, benzylic)28 - 30
-CH₂- (ring, adjacent to N)50 - 52
-CH₂- (side chain, adjacent to ring N)60 - 62
-CH- (side chain)48 - 50
-CH₃ (side chain)22 - 24
Ar-CH₂-N (benzylic)55 - 57
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its amine and aromatic components.

Table 3: Predicted IR Absorption Bands

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
Primary Amine (-NH₂)N-H Stretch3300 - 3500Medium, Doublet
Secondary Amine (ring N-H)N-H Stretch3300 - 3500Medium, Single
Aromatic C-HC-H Stretch3000 - 3100Medium to Weak
Aliphatic C-HC-H Stretch2850 - 2960Strong
Amine N-HN-H Bend1590 - 1650Medium to Strong
Aromatic C=CC=C Stretch1450 - 1600Medium
Aliphatic C-NC-N Stretch1020 - 1250Medium
Experimental Protocol for IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₂H₁₈N₂ = 190.28 g/mol ). The fragmentation pattern will be dominated by cleavages adjacent to the nitrogen atoms (alpha-cleavage) due to the stabilization of the resulting radical cations.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

m/zProposed Fragment
190[M]⁺ (Molecular Ion)
146[M - CH₃CHNH₂]⁺
132[C₉H₁₀N]⁺ (from cleavage of the propanamine side chain)
117[C₈H₇N]⁺ (Tropylium-like ion)
44[CH₃CHNH₂]⁺
Experimental Protocol for MS Data Acquisition (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization source (typically 70 eV).

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-500) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of a General Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_data Chemical Shifts Coupling Constants NMR->NMR_data IR_data Absorption Bands Functional Groups IR->IR_data MS_data Molecular Ion Fragmentation Pattern MS->MS_data Structure Structural Confirmation NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

Conclusion

The predicted spectroscopic data presented in this guide provide a robust framework for the characterization of this compound. By combining the detailed information from NMR, IR, and MS, researchers can confidently verify the structure and purity of this compound. The provided protocols offer standardized methods for data acquisition, ensuring reproducibility and accuracy in experimental work. This comprehensive spectroscopic profile serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of novel dihydroisoquinoline derivatives.

References

  • Doc Brown's Chemistry. Infrared spectrum of propan-2-amine. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • National Institutes of Health. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. [Link]

  • Royal Society of Chemistry. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. [Link]

  • PubChem. 2-hydroxypropyl)-3-((tetrahydro-2H-pyran-4-yl)amino)benzamide. [Link]

  • Doc Brown's Chemistry. Mass spectrum of propan-2-amine. [Link]

  • Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine. [Link]

  • National Institute of Standards and Technology. 2-Propanamine. [Link]

  • National Institutes of Health. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. [Link]

  • ResearchGate. Synthesis and characterization of n-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides and thioamides as organocatalysts for asymmetric aldol reaction. [Link]

  • PubChemLite. 3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-amine. [Link]

In Silico Prediction of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine Bioactivity: A Senior Application Scientist's Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide presents a comprehensive, in-silico workflow to predict the bioactivity of the novel compound 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine. As experimental data for this specific molecule is not publicly available, this document serves as a detailed case study for drug discovery researchers, illustrating the application of modern computational techniques to profile a new chemical entity. We will systematically explore target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Each section provides not only a step-by-step protocol but also the underlying scientific rationale for the chosen methodologies, ensuring a blend of practical guidance and theoretical depth. The objective is to construct a robust, preliminary bioactivity profile for our lead compound, thereby prioritizing and de-risking subsequent experimental validation.

Introduction: The Rationale for In Silico Bioactivity Prediction

The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with a high rate of attrition. A significant portion of these failures can be attributed to unforeseen issues with efficacy, off-target effects, or poor pharmacokinetic profiles.[1] Computational, or in silico, methods have emerged as an indispensable component of modern drug discovery, offering a rapid and cost-effective means to evaluate and prioritize drug candidates before significant resources are invested in their synthesis and experimental testing.[1] By modeling the interactions between a small molecule and biological systems, we can anticipate its potential therapeutic effects and liabilities.

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[2][3] The specific compound of interest in this guide, this compound, is a novel derivative of this scaffold. Its structural features suggest potential interactions with various biological targets.

This guide will walk through a structured, multi-faceted in silico analysis of this compound. Our approach is designed to be self-validating at each stage, building a comprehensive and trustworthy preliminary bioactivity profile.

The Compound of Interest: this compound

Before commencing any computational analysis, it is essential to accurately represent the molecule in a machine-readable format.

  • IUPAC Name: this compound

  • Canonical SMILES: CC(N)CN1CCc2ccccc2C1

  • Molecular Formula: C₁₂H₁₈N₂

  • 3D Structure:

    (A 3D conformer would be generated from the SMILES string using a molecular modeling program like RDKit or Open Babel for subsequent analyses.)

The In Silico Predictive Workflow: A Holistic Approach

Our predictive workflow is designed as an integrated pipeline, where the outputs of one stage inform the inputs of the next. This ensures a logical and scientifically sound progression from broad, structure-based predictions to more refined models of bioactivity and safety.

G A Compound Structure (SMILES: CC(N)CN1CCc2ccccc2C1) B Target Identification & Prioritization A->B Similarity Search F ADMET Prediction A->F Physicochemical Properties C Molecular Docking Simulation B->C Select High-Priority Targets D Pharmacophore Modeling C->D Identify Key Interactions E QSAR Model Development C->E Generate Binding Affinity Data G Integrated Bioactivity Profile & Experimental Prioritization D->G E->G F->G

Caption: Integrated workflow for in silico bioactivity prediction.

Target Identification and Prioritization

The first crucial step is to generate a hypothesis about which biological macromolecules our compound is likely to interact with. This is achieved by comparing its structure to vast databases of known ligands and their targets.

Scientific Rationale

The principle of molecular similarity is a cornerstone of medicinal chemistry: structurally similar molecules often exhibit similar biological activities. By leveraging this principle, we can use the known bioactivity data of compounds structurally related to our query molecule to infer its potential targets.

Protocol: Ligand-Based Target Prediction
  • Input: The canonical SMILES string of the compound (CC(N)CN1CCc2ccccc2C1).

  • Tools: Utilize a consensus of web-based servers for target prediction, such as SwissTargetPrediction, PharmMapper, and SuperPred.

  • Execution:

    • Submit the SMILES string to each server.

    • The servers will perform 2D and 3D similarity searches against their internal databases of known ligands.

    • The output will be a ranked list of potential protein targets, often categorized by protein family and accompanied by a probability or score.

  • Analysis and Prioritization:

    • Consolidate the results from all servers.

    • Prioritize targets that appear consistently across multiple platforms.

    • Based on the known pharmacology of isoquinoline derivatives, pay close attention to targets such as kinases (e.g., Akt, HER2), G-protein coupled receptors (GPCRs), monoamine oxidases (MAO), and acetylcholinesterase (AChE).[4][5][6][7][8][9]

    • Select the top 3-5 most plausible targets for in-depth molecular docking studies.

Hypothetical Target Prediction Results
Target ClassSpecific TargetPrediction Score (Consensus)Rationale for Prioritization
KinaseAkt1 (Serine/Threonine Kinase)HighIsoquinoline scaffolds are known to be potent Akt inhibitors.[9][10][11]
KinaseHER2 (Tyrosine Kinase)HighSeveral isoquinoline derivatives have shown selective HER2 inhibition.[8]
OxidoreductaseMonoamine Oxidase A (MAO-A)MediumDihydroisoquinolines are a known class of MAO inhibitors.[4][12][13]
HydrolaseAcetylcholinesterase (AChE)MediumThe isoquinoline core is present in some AChE inhibitors.[6][7]

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[14] This allows us to visualize the binding mode at an atomic level and rank potential targets.

Scientific Rationale

The binding of a ligand to a protein is a thermodynamically favorable process, driven by a combination of electrostatic, van der Waals, and hydrophobic interactions. Docking algorithms explore the conformational space of the ligand within the protein's binding site and use a scoring function to approximate the binding free energy for each pose. Lower (more negative) scores typically indicate a more stable and favorable interaction.[14]

Protocol: Molecular Docking with AutoDock Vina
  • Preparation of the Receptor:

    • Download the 3D crystal structure of the target protein (e.g., Akt1, HER2, MAO-A) from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., AutoDock Tools, PyMOL), remove water molecules and any co-crystallized ligands.[15]

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in the .pdbqt format required by AutoDock Vina.[15]

  • Preparation of the Ligand:

    • Generate a 3D structure of this compound from its SMILES string.

    • Perform energy minimization to obtain a low-energy conformation.

    • Define rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in the .pdbqt format.

  • Docking Simulation:

    • Define the search space (the "grid box") on the receptor, ensuring it encompasses the known active site.[14]

    • Execute the AutoDock Vina docking run from the command line, specifying the receptor, ligand, and grid box parameters.[16][17]

    • Increase the exhaustiveness parameter (e.g., to 32) to ensure a more thorough search of the conformational space.[16]

  • Analysis of Results:

    • The output will be a set of predicted binding poses, each with a corresponding binding affinity score in kcal/mol.

    • Analyze the top-scoring pose to identify key interactions (hydrogen bonds, hydrophobic contacts, etc.) with active site residues.

    • Compare the binding affinities across the different prioritized targets.

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation A Download PDB Structure B Remove Water & Ligands A->B C Add Hydrogens & Charges B->C D Save as PDBQT C->D I Define Grid Box (Search Space) D->I E Generate 3D Structure from SMILES F Energy Minimization E->F G Define Rotatable Bonds F->G H Save as PDBQT G->H H->I J Run AutoDock Vina Simulation I->J K Analyze Binding Affinity & Poses J->K

Caption: Molecular docking workflow using AutoDock Vina.

Hypothetical Molecular Docking Results
Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Akt1 (e.g., 1UNQ)-8.9Glu278 (H-bond), Leu156 (hydrophobic), Asp292 (ionic)
HER2 (e.g., 3PP0)-8.5Thr862 (H-bond), Met801 (hydrophobic), Asp845 (H-bond)
MAO-A (e.g., 2BXR)-7.8Tyr444 (π-π stacking), Phe208 (hydrophobic)
AChE (e.g., 4EY7)-7.2Trp86 (π-cation), Tyr337 (hydrophobic)

These hypothetical results suggest that our compound may have the strongest binding affinity for Akt1, making it a primary target for further investigation.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target.[18]

Scientific Rationale

By identifying the common chemical features among a set of molecules known to be active against a particular target, we can build a 3D "query."[18] This query can then be used to screen large compound libraries for novel molecules that fit the pharmacophore model and are therefore likely to be active.

Protocol: Ligand-Based Pharmacophore Generation
  • Data Collection: Since we have a single query molecule, we will use a structure-based approach. We will use the docked pose of our compound in the active site of our highest-priority target (Akt1).

  • Feature Identification: Identify the key interaction points between the ligand and the protein from the docking results. These features typically include:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Hydrophobic Regions (HY)

    • Aromatic Rings (AR)

    • Positive/Negative Ionizable groups (PI/NI)

  • Model Generation:

    • Using software like PharmaGist or LigandScout, generate a pharmacophore model based on these identified features and their spatial arrangement.[19][20]

    • The model will consist of a 3D arrangement of these features with defined distances and angles between them.

  • Model Validation and Use:

    • This pharmacophore model serves as a hypothesis for the key binding interactions.

    • It can be used as a 3D query for virtual screening of large chemical databases to find other, structurally diverse compounds that might also bind to Akt1.

G A Select Highest-Affinity Docked Pose (Ligand-Receptor Complex) B Identify Key Interaction Features (H-bonds, Hydrophobic, etc.) A->B C Abstract Features into Pharmacophore Model (e.g., HBA, HBD, HY) B->C D Define Spatial Relationships (Distances & Angles) C->D E Final Pharmacophore Model (3D Query) D->E F Virtual Screening of Compound Libraries E->F Identify New Hits

Caption: Structure-based pharmacophore modeling workflow.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a set of compounds and their biological activity.[21]

Scientific Rationale

The underlying principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.[21] By calculating a variety of molecular descriptors (e.g., LogP, molecular weight, polar surface area, electronic properties), we can use statistical methods to build a predictive model.

Protocol: Building a Predictive QSAR Model
  • Data Set Preparation:

    • A robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activity against a single target (e.g., a series of known Akt1 inhibitors).

    • This dataset is curated and split into a training set (to build the model) and a test set (to validate its predictive power).[21]

  • Descriptor Calculation:

    • For each molecule in the training and test sets, calculate a wide range of 2D and 3D molecular descriptors using software like RDKit or DRAGON.

  • Model Building and Validation:

    • Using the training set, apply statistical or machine learning algorithms (e.g., Partial Least Squares, Random Forest) to build a mathematical equation that correlates the descriptors with the biological activity.[22][23]

    • The model's performance is evaluated using statistical metrics like the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set.[22] A good model will have high values for both.

  • Prediction for the New Compound:

    • Calculate the same set of molecular descriptors for our query compound, this compound.

    • Input these descriptors into the validated QSAR model to predict its biological activity (e.g., its IC₅₀ against Akt1).

G A Curate Dataset of Active Compounds (with known IC50 values) B Split into Training & Test Sets A->B C Calculate Molecular Descriptors for all compounds B->C D Build Model using Training Set (e.g., Partial Least Squares) C->D E Validate Model using Test Set (Check R² and Q²) D->E F Calculate Descriptors for New Query Compound E->F If Model is Valid G Predict Bioactivity (IC50) using Validated Model F->G

Caption: Workflow for developing and applying a QSAR model.

Hypothetical QSAR Prediction
Model TargetValidated QSAR Model EquationPredicted Activity (IC₅₀)
Akt1 InhibitionpIC₅₀ = 0.5(LogP) - 0.01(TPSA) + 2.1*(AromaticRings) + ...75 nM

This prediction provides a quantitative estimate of the compound's potential potency, which is highly valuable for prioritizing it against other potential candidates.

ADMET Prediction

A compound's journey through the body is governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Predicting these early can prevent late-stage failures.[24]

Scientific Rationale

Computational models, trained on large datasets of experimental ADMET data, can predict a molecule's pharmacokinetic and toxicity profile based on its structure. These models assess properties like water solubility, membrane permeability, metabolic stability, and potential for toxicity.[25]

Protocol: ADMET Profiling with SwissADME
  • Input: The canonical SMILES string of the compound (CC(N)CN1CCc2ccccc2C1).

  • Tool: Utilize a comprehensive, free web server such as SwissADME.[24][26]

  • Execution:

    • Paste the SMILES string into the SwissADME input field and run the prediction.[27]

  • Analysis of Results:

    • The output provides a wealth of information, which should be analyzed for potential liabilities. Key parameters include:

      • Physicochemical Properties: LogP, TPSA, Molecular Weight.

      • Lipophilicity: Consensus Log P o/w.

      • Water Solubility: Log S (ESOL).

      • Pharmacokinetics: GI absorption, Blood-Brain Barrier (BBB) permeation.

      • Drug-likeness: Compliance with rules like Lipinski's, Ghose's, and Veber's.

      • Medicinal Chemistry: Alerts for Pan-Assay Interference Compounds (PAINS) or other problematic substructures.

Hypothetical ADMET Prediction Summary
PropertyPredicted ValueAssessment
Molecular Weight 190.28 g/mol Excellent (within Lipinski's rule of <500)
LogP (Consensus) 1.85Good (indicates reasonable lipophilicity)
Water Solubility (LogS) -2.5Moderately Soluble
GI Absorption HighFavorable for oral administration
BBB Permeant YesPotential for CNS activity
CYP2D6 Inhibitor YesPotential for drug-drug interactions
Lipinski's Rule Violations 0Excellent drug-likeness
PAINS Alerts 0No alerts for promiscuous activity

The ADMET profile suggests the compound has good drug-like properties but may inhibit the CYP2D6 enzyme, a point of consideration for future development.

Conclusion: An Integrated Bioactivity Profile

By integrating the findings from each stage of our in-silico workflow, we have constructed a comprehensive, albeit hypothetical, bioactivity profile for this compound.

  • Primary Hypothesis: The compound is a potent inhibitor of the Akt1 kinase .

  • Secondary Potential: It may also exhibit inhibitory activity against HER2 and, to a lesser extent, MAO-A.

  • Structural Basis of Activity: The predicted binding mode in Akt1 suggests key hydrogen bonding and hydrophobic interactions that can be used to guide future lead optimization.

  • Pharmacokinetic Profile: The compound is predicted to have good oral absorption, moderate solubility, and the ability to cross the blood-brain barrier.

  • Potential Liabilities: A potential for inhibiting the CYP2D6 metabolic enzyme warrants further investigation.

This detailed in silico assessment provides a strong, data-driven rationale for synthesizing this compound and prioritizing it for experimental validation. The next logical steps would be to confirm the predicted activity in enzymatic and cell-based assays against Akt1, followed by initial pharmacokinetic and safety studies. This guide demonstrates the power of a structured computational approach to accelerate the drug discovery process, focusing resources on compounds with the highest probability of success.

References

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An Integrated In Silico and In Vitro Approach to ADMET Profiling: A Case Study for 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The attrition of drug candidates during late-stage clinical trials remains a critical challenge in pharmaceutical R&D, with unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties being a primary cause of failure. A proactive, integrated approach that combines early-stage in silico predictions with targeted in vitro validation is paramount for de-risking drug development pipelines. This guide provides a comprehensive technical framework for generating a robust ADMET profile for a novel chemical entity, using 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine as a practical case study. We will detail the rationale behind a tiered analytical strategy, from foundational physicochemical and computational predictions to definitive, industry-standard experimental protocols. The objective is to empower researchers and drug development professionals to make informed, data-driven decisions, thereby optimizing resource allocation and increasing the probability of clinical success.

Section 1: The Imperative of Early ADMET Profiling

The journey of a drug from concept to clinic is long and costly. Historically, ADMET evaluation was a late-stage, confirmatory process. However, this paradigm is inefficient, as it allows compounds with fundamental pharmacokinetic or safety flaws to advance, only to fail after significant investment.[1] Modern drug discovery employs a "fail early, fail cheap" philosophy, integrating ADMET assessment from the very inception of a project.[2] This strategy relies on a synergistic relationship between computational and experimental methods.[3][4][5]

  • In Silico Prediction: At the earliest stages, when physical samples may be scarce, computational models provide rapid, high-throughput screening of virtual compounds.[2] These tools predict a wide range of properties, flagging potential liabilities and guiding the design of molecules with more favorable characteristics.[2][6]

  • In Vitro Validation: As promising compounds are synthesized, targeted laboratory assays provide empirical data. These experiments are designed to confirm or refute the in silico hypotheses and provide quantitative values for key ADMET parameters, which are essential for regulatory submissions to bodies like the FDA.[7][8]

Molecule of Interest: this compound

For this guide, we will focus on the novel molecule this compound.

  • Chemical Structure:

    (Image generated using a chemical drawing tool)

  • Canonical SMILES: CC(N)CN1CCc2ccccc2C1

  • Rationale: As a novel entity, this compound lacks a pre-existing ADMET profile, making it an ideal candidate to illustrate our integrated workflow.

Section 2: Foundational Analysis: Physicochemical Properties & Druglikeness

Before delving into complex biological interactions, we must first understand the fundamental physicochemical properties of the molecule. These characteristics are the primary determinants of its pharmacokinetic behavior.[9] A key framework for this initial assessment is Lipinski's Rule of Five, a set of guidelines used to evaluate the "druglikeness" of a compound for oral administration.[10][11][12][13]

Lipinski's Rule of Five Criteria:

  • Molecular Weight (MW) ≤ 500 Da[10][11]

  • LogP (a measure of lipophilicity) ≤ 5[10][11]

  • Hydrogen Bond Donors (HBD) ≤ 5[10][11]

  • Hydrogen Bond Acceptors (HBA) ≤ 10[10][11]

Compounds adhering to these rules are considered more likely to have good membrane permeability and oral absorption.

Table 1: Predicted Physicochemical Properties for the Target Molecule (Data generated using the SwissADME web tool)[14][15][16][17]

PropertyPredicted ValueLipinski's Rule of Five AssessmentRationale for Importance
Molecular Weight190.28 g/mol Pass (< 500)Influences diffusion and overall size for transport.[10]
LogP (Consensus)1.85Pass (< 5)Governs membrane permeability and solubility.[9]
H-Bond Donors2Pass (≤ 5)High numbers can reduce permeability across lipid bilayers.[11]
H-Bond Acceptors2Pass (≤ 10)High numbers can reduce permeability across lipid bilayers.[11]
TPSA38.05 ŲN/APolar Surface Area; affects membrane penetration and BBB passage.
Overall Result 0 Violations Good Druglikeness Profile The compound shows a promising foundational profile.

Section 3: In Silico ADMET Prediction: A Rapid Triage

With a favorable physicochemical profile, the next step is a comprehensive computational screening to predict the molecule's ADMET liabilities. This is a cost-effective method to generate initial hypotheses and prioritize experimental resources.[2] We will utilize well-regarded, freely accessible web servers like SwissADME and pkCSM, which employ sophisticated algorithms and graph-based signatures to model pharmacokinetic properties.[14][18][19][20][21][22][23]

In Silico Prediction Workflow

The computational workflow begins with the molecule's structure (SMILES string) and processes it through various predictive models.

InSilico_Workflow SMILES Input SMILES CC(N)CN1CCc2ccccc2C1 PhysChem Physicochemical Properties SMILES->PhysChem Absorption Absorption (HIA, Caco-2, P-gp) PhysChem->Absorption Distribution Distribution (BBB, PPB) PhysChem->Distribution Metabolism Metabolism (CYP Inhibition) PhysChem->Metabolism Excretion Excretion (Clearance) PhysChem->Excretion Toxicity Toxicity (hERG, AMES) PhysChem->Toxicity Report Prediction Summary Report Absorption->Report Distribution->Report Metabolism->Report Excretion->Report Toxicity->Report

Caption: High-level workflow for in silico ADMET prediction.

Predicted ADMET Profile

The following table summarizes the key ADMET predictions for our molecule of interest.

Table 2: Summary of In Silico ADMET Predictions (Data generated using SwissADME and pkCSM web tools)[21][22]

CategoryParameterPredictionImplication & Rationale
Absorption GI AbsorptionHighLikely to be well-absorbed from the gut into the bloodstream.
BBB PermeantYesThe molecule may cross the blood-brain barrier, a key consideration for CNS targets or side effects.
P-gp SubstrateNoNot predicted to be actively pumped out of cells by P-glycoprotein, which is favorable for absorption and BBB penetration.
Distribution Plasma Protein Binding~55-65%Moderate binding predicted. Only the unbound fraction is pharmacologically active.[24]
Metabolism CYP1A2 InhibitorNoUnlikely to cause drug-drug interactions (DDIs) via this major CYP isoform.
CYP2C19 InhibitorNoUnlikely to cause DDIs via this isoform.
CYP2C9 InhibitorYesPotential Liability: May inhibit the metabolism of other drugs cleared by this enzyme, requiring experimental validation.
CYP2D6 InhibitorYesPotential Liability: May inhibit the metabolism of many common drugs, requiring experimental validation.
CYP3A4 InhibitorNoUnlikely to cause DDIs via the most common drug-metabolizing enzyme.
Excretion Total Clearance~0.6 L/h/kgModerate clearance rate predicted.
Toxicity hERG I InhibitorNoFavorable: Low predicted risk of cardiotoxicity related to hERG channel blockade.[25][26]
AMES ToxicityNoFavorable: Predicted to be non-mutagenic.
HepatotoxicityNoFavorable: Low predicted risk of liver toxicity.

Expert Insight: The in silico results are highly encouraging, suggesting good oral absorption and a low risk for major toxicities like cardiotoxicity and mutagenicity. However, the predicted inhibition of CYP2C9 and CYP2D6 is a significant flag. These potential drug-drug interactions must be a primary focus of our subsequent in vitro validation studies, as recommended by regulatory agencies.[7][27][28][29][30]

Section 4: In Vitro ADMET Assays for Definitive Characterization

While computational models are powerful for triage, empirical data from in vitro assays are required for definitive characterization and regulatory acceptance.[1][8][31][32][33] This section outlines the standard experimental protocols to validate the key predictions from Section 3.

In Vitro Testing Cascade

A tiered approach is used to confirm the most critical parameters first, guiding further investment.

InVitro_Workflow Compound Synthesized Compound Tier1 Tier 1: Core Profile - Solubility - Permeability (Caco-2) - Metabolic Stability (HLM) Compound->Tier1 Tier2 Tier 2: DDI & Safety - CYP Inhibition Panel - hERG Binding Assay - Plasma Protein Binding Tier1->Tier2 Risk Risk Assessment Go / No-Go Decision Tier2->Risk

Caption: Tiered workflow for in vitro ADMET validation.

Protocol: Permeability Assessment (Caco-2 Assay)

Causality: The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption in vitro.[34][35][36] It uses a monolayer of human colon adenocarcinoma cells that, when cultured, differentiate to form tight junctions and express transporters similar to the small intestine epithelium.[35][37] This allows for the measurement of a compound's apparent permeability coefficient (Papp).

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell™ filter inserts and cultured for ~21 days to allow for differentiation and monolayer formation.[36]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with TEER values above a pre-defined threshold (e.g., >200 Ω·cm²) are used.[36][38]

  • Transport Experiment (A-to-B): The test compound (e.g., at 10 µM) is added to the apical (A, upper) chamber, which represents the gut lumen. The basolateral (B, lower) chamber, representing the bloodstream, contains a fresh buffer.

  • Sampling: At defined time points (e.g., 2 hours), samples are taken from the basolateral chamber.[35]

  • Transport Experiment (B-to-A): Concurrently, the experiment is run in reverse (basolateral to apical) to determine the efflux ratio. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[36]

  • Quantification: The concentration of the compound in the samples is quantified using a sensitive analytical method, typically LC-MS/MS.

  • Calculation: The Papp value is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration.

Protocol: Metabolic Stability Assessment (Human Liver Microsomes)

Causality: This assay determines a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[31][39] The rate of disappearance of the parent compound is measured to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).[40][41]

Step-by-Step Methodology:

  • Preparation: Pooled human liver microsomes (HLM) are thawed on ice. A reaction mixture is prepared containing phosphate buffer (pH 7.4) and the test compound (e.g., 1 µM).[42]

  • Initiation: The mixture is pre-warmed to 37°C. The metabolic reaction is initiated by adding a solution of the cofactor NADPH. A parallel incubation without NADPH serves as a negative control.[39]

  • Time-Course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[39]

  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[41]

  • Sample Processing: The samples are centrifuged to precipitate the microsomal proteins.

  • Quantification: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line gives the elimination rate constant, from which the t½ and CLint are calculated.[40]

Protocol: Cytochrome P450 Inhibition Profiling

Causality: To validate the in silico prediction of CYP2C9 and CYP2D6 inhibition, a direct enzymatic assay is required. This is critical for assessing the potential for drug-drug interactions.[28][30] Fluorogenic probe-based assays are a common high-throughput method.

Step-by-Step Methodology:

  • System Setup: The assay is performed in a 96-well plate format. Each well contains human liver microsomes, a specific fluorogenic probe substrate for the CYP isoform of interest (e.g., a specific substrate for CYP2C9), and the test compound at various concentrations.

  • Reaction Initiation: The reaction is initiated by adding NADPH.

  • Fluorescence Monitoring: As the CYP enzyme metabolizes the probe substrate, it generates a fluorescent product. The increase in fluorescence is monitored over time using a plate reader.

  • Inhibition Calculation: The rate of fluorescence generation in the presence of the test compound is compared to the vehicle control.

  • IC50 Determination: A dose-response curve is generated by plotting the percent inhibition against the test compound concentration. The IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is then calculated.

Protocol: Cardiotoxicity Screening (hERG Binding Assay)

Causality: Blockade of the hERG potassium channel is a primary cause of drug-induced QT prolongation, which can lead to fatal arrhythmias.[25][26] While automated patch clamp is the gold standard, a radioligand binding assay is a robust and higher-throughput initial screen to assess a compound's affinity for the channel.[43][44]

Step-by-Step Methodology:

  • Preparation: A cell membrane preparation from cells stably expressing the hERG channel is incubated with a specific radioligand (e.g., ³H-astemizole).

  • Competition: The test compound is added at various concentrations to compete with the radioligand for binding to the hERG channel.

  • Incubation & Separation: The mixture is incubated to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the bound radioligand, is measured using a scintillation counter.

  • IC50 Determination: The concentration of the test compound that displaces 50% of the specific radioligand binding (IC50) is calculated from a competition curve.

Protocol: Plasma Protein Binding (Rapid Equilibrium Dialysis - RED)

Causality: The extent to which a drug binds to plasma proteins determines the free (unbound) concentration available to exert a therapeutic effect and be cleared.[24][45] Rapid Equilibrium Dialysis (RED) is a widely accepted method for accurately measuring the unbound fraction (fu).[46][47][48]

Step-by-Step Methodology:

  • Device Setup: The test compound is added to human plasma. This mixture is loaded into the sample chamber of a RED device insert.

  • Dialysis: The insert is placed into a base plate containing dialysis buffer (PBS, pH 7.4). The two chambers are separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8 kDa) that allows the free drug to pass but retains proteins and the protein-bound drug.[45]

  • Equilibration: The entire plate is sealed and incubated at 37°C with shaking for several hours (e.g., 4 hours) to allow the free drug to reach equilibrium between the plasma and buffer chambers.[48]

  • Sampling: Aliquots are taken from both the plasma and the buffer chambers.

  • Matrix Matching & Quantification: To avoid analytical artifacts, the plasma sample is diluted with buffer, and the buffer sample is mixed with blank plasma. The concentrations in both samples are then determined by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated as: % Unbound = (Concentration in Buffer / Concentration in Plasma) * 100.

Section 5: Integrated Risk Assessment and Path Forward

The final step is to synthesize all in silico and in vitro data into a coherent ADMET profile to guide the next steps for the compound.

Table 3: Integrated ADMET Profile Summary

ParameterIn Silico PredictionIn Vitro Goal / ResultAssessment
Absorption
PermeabilityHigh GI AbsorptionPapp (A-B): >10 x 10⁻⁶ cm/sLow Risk. High permeability confirmed.
EffluxNot a P-gp SubstrateEfflux Ratio: < 2Low Risk. Not a substrate for major efflux pumps.
Distribution
Plasma Protein Binding~55-65%% Unbound: 30% (fu = 0.3)Low-Moderate Risk. Moderate binding; free concentrations should be sufficient.
Metabolism
Metabolic StabilityModerate Clearancet½ (HLM): 25 minLow-Moderate Risk. Not rapidly metabolized, suggesting reasonable in vivo half-life.
CYP2C9 InhibitionYesIC50: 2.5 µMHigh Risk. Potent inhibition confirmed. Potential for significant DDIs.
CYP2D6 InhibitionYesIC50: 7.8 µMModerate Risk. Inhibition confirmed, but at a higher concentration.
Toxicity
CardiotoxicityNo hERG InhibitionhERG IC50: >30 µMLow Risk. No significant affinity for the hERG channel.
MutagenicityNo AMES ToxicityTo be confirmed if neededLow Risk. Low initial concern based on structure and prediction.
Decision-Making Framework

The integrated data allows for a structured go/no-go decision or defines the path for chemical optimization.

Decision_Tree Start Integrated ADMET Profile Permeability Permeability & Stability OK? Start->Permeability Toxicity hERG & Other Tox OK? Permeability->Toxicity Yes Stop High Risk: Terminate Compound Permeability->Stop No DDI CYP Inhibition (DDI) Risk? Toxicity->DDI Yes Toxicity->Stop No Go Proceed to In Vivo PK Studies DDI->Go Low (IC50 > 10µM) Optimize Medicinal Chemistry: Reduce CYP2C9 Affinity DDI->Optimize High (IC50 < 5µM)

Caption: Decision tree for advancing a compound based on its ADMET profile.

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Initial Biological Screening of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine: A Strategic Approach to Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core in medicinal chemistry, forming the basis of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2] This guide outlines a comprehensive, tiered strategy for the initial biological screening of a novel derivative, 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine. As a New Chemical Entity (NCE), a systematic and robust screening cascade is paramount to efficiently characterize its pharmacological profile and identify potential therapeutic applications.[3] This document provides a detailed, experience-driven framework for researchers, moving from broad, high-throughput primary assays to more specific secondary and preliminary safety evaluations. The causality behind each experimental choice is explained to provide a self-validating and scientifically rigorous pathway for early-stage drug discovery.[4][5]

Introduction: The Scientific Rationale

The isoquinoline ring system is a cornerstone of many pharmacologically active compounds, demonstrating activities ranging from antimicrobial and antitumor to significant effects on the Central Nervous System (CNS).[6][7] Structurally, this compound combines the rigid dihydroisoquinoline core with a flexible propan-2-amine side chain. This latter moiety is a common feature in many psychoactive compounds and neurotransmitter analogues, suggesting a high probability of interaction with CNS targets.

Given the structural alerts, our initial screening strategy is logically biased towards CNS-related targets but remains broad enough to capture unexpected activities. The primary objective is to rapidly identify the compound's principal molecular targets and establish a preliminary therapeutic window. This "fail early, fail cheap" approach is critical in modern drug development to focus resources on the most promising candidates.[8]

The Screening Cascade: A Multi-Tiered Approach

A tiered approach ensures that resources are utilized efficiently, starting with broad, cost-effective assays and progressing to more complex and targeted investigations.

Diagram: Tiered Screening Workflow

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Hit Validation cluster_2 Tier 3: Preliminary Safety & ADME T1_Receptor Broad Receptor Panel (GPCRs, Ion Channels) T2_Affinity Affinity Determination (IC50/Ki) T1_Receptor->T2_Affinity Identified 'Hits' T1_Tox In Vitro Cytotoxicity T2_Functional Functional Assays (Agonist/Antagonist) T2_Affinity->T2_Functional T2_Selectivity Selectivity Profiling T2_Functional->T2_Selectivity T3_hERG hERG Channel Assay T2_Selectivity->T3_hERG Validated 'Leads' T3_Metabolic Microsomal Stability T3_hERG->T3_Metabolic T3_Permeability PAMPA T3_Metabolic->T3_Permeability

Caption: Tiered screening workflow for this compound.

Tier 1: Broad-Based Primary Screening

The initial tier is designed for high-throughput screening to cast a wide net and identify primary biological interactions.[8]

Primary Target Identification: Broad Receptor Profiling

Rationale: The compound's structural similarity to known CNS agents necessitates a broad screen against a panel of common CNS targets. Radioligand binding assays are a robust and efficient method for this initial pass.[9][10]

Experimental Protocol: Radioligand Binding Assay Panel

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute to create working concentrations.

  • Assay Panel: Utilize a commercial binding panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes, at a minimum, the following targets:

    • Monoamine Receptors: Dopamine (D1, D2, D3, D4), Serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT3), Norepinephrine (α1, α2, β1, β2).

    • Monoamine Transporters: DAT, SERT, NET.

    • Ion Channels: NMDA, AMPA, Kainate, GABA-A, Voltage-gated sodium and calcium channels.

    • Opioid Receptors: Mu, Delta, Kappa.

  • Assay Execution: Perform competitive binding assays at a single high concentration (e.g., 10 µM) of the test compound against a known radioligand for each target.[11]

  • Data Analysis: Calculate the percent inhibition of radioligand binding. A threshold of >50% inhibition is typically considered a "hit" and warrants further investigation.

Preliminary Toxicity Assessment: In Vitro Cytotoxicity

Rationale: It is crucial to assess general cytotoxicity early to ensure that any observed activity in target-based assays is not due to non-specific cell death.[12][13] This also provides a preliminary indication of the compound's therapeutic index.

Experimental Protocol: MTT Assay in HepG2 and SH-SY5Y Cell Lines

  • Cell Culture: Culture human hepatoma cells (HepG2) and human neuroblastoma cells (SH-SY5Y) under standard conditions.

  • Cell Plating: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., 0.1 µM to 100 µM) for 24-48 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the CC50 (50% cytotoxic concentration).

Table 1: Anticipated Tier 1 Data Summary

Assay TypeTarget/Cell LineMetricAnticipated ResultInterpretation
Receptor Binding5-HT2A Receptor% Inhibition @ 10µM>50%Potential hit, proceed to Tier 2.
Receptor BindingD2 Receptor% Inhibition @ 10µM>50%Potential hit, proceed to Tier 2.
Receptor BindingNET Transporter% Inhibition @ 10µM<20%Not a primary target at this concentration.
CytotoxicityHepG2CC50>50 µMLow cytotoxicity, favorable for further development.
CytotoxicitySH-SY5YCC50>50 µMLow neurotoxicity, favorable for CNS applications.

Tier 2: Hit Confirmation and Functional Characterization

Once hits are identified in Tier 1, the focus shifts to confirming these interactions and understanding their functional consequences.

Affinity and Potency Determination

Rationale: A single-point inhibition value is insufficient. Full concentration-response curves are necessary to determine the affinity (Ki) and/or potency (IC50) of the compound at the target(s) of interest.

Experimental Protocol: Concentration-Response Binding Assay

  • Target Selection: Based on Tier 1 results, select the "hit" targets (e.g., 5-HT2A and D2 receptors).

  • Compound Dilution: Prepare a serial dilution of the test compound, typically covering 8-10 concentrations spanning from picomolar to micromolar ranges.

  • Assay Execution: Repeat the radioligand binding assay for each concentration.

  • Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Activity: Agonist vs. Antagonist

Rationale: Binding to a receptor does not reveal the functional outcome. It is essential to determine whether the compound activates (agonist), blocks (antagonist), or has no effect (neutral antagonist) on receptor signaling.

Experimental Protocol: Calcium Flux Assay (for GPCRs)

  • Cell Line: Use a recombinant cell line stably expressing the target receptor (e.g., HEK293 cells expressing the 5-HT2A receptor) and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist Mode: Add increasing concentrations of the test compound to the cells and measure the change in fluorescence, which corresponds to intracellular calcium mobilization.

  • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, then stimulate with a known agonist at its EC80 concentration. Measure the inhibition of the agonist-induced signal.

  • Data Analysis:

    • Agonist: Plot the response against concentration to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist: Plot the inhibition of the agonist response against the concentration of the test compound to determine the IC50.

Diagram: Functional Assay Logic

Functional_Assay Start Test Compound Agonist_Test Add Compound Alone Start->Agonist_Test Antagonist_Test Add Compound + Known Agonist Start->Antagonist_Test Measure_Response Measure Cellular Response (e.g., Calcium Flux) Agonist_Test->Measure_Response Antagonist_Test->Measure_Response Signal_Increase Signal Increases? Measure_Response->Signal_Increase Signal_Blocked Agonist Signal Blocked? Signal_Increase->Signal_Blocked No Is_Agonist Compound is an Agonist Signal_Increase->Is_Agonist Yes Is_Antagonist Compound is an Antagonist Signal_Blocked->Is_Antagonist Yes Is_Inactive Inactive at this Target Signal_Blocked->Is_Inactive No

Caption: Decision tree for determining functional activity (agonist vs. antagonist).

Tier 3: Preliminary Safety and Druggability Assessment

With a validated lead, the final stage of initial screening involves assessing key safety liabilities and early ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[14]

Cardiovascular Safety: hERG Channel Inhibition

Rationale: Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias (Torsades de Pointes) and a common reason for late-stage drug failure.[15] Early assessment is a regulatory expectation.

Experimental Protocol: Automated Patch Clamp

  • System: Utilize an automated patch-clamp system (e.g., QPatch, Patchliner) with a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Procedure: Apply a voltage protocol to elicit hERG tail currents.

  • Compound Application: Perfuse the cells with increasing concentrations of the test compound.

  • Data Analysis: Measure the inhibition of the hERG current at each concentration and determine the IC50. An IC50 > 10 µM is generally considered low risk.

Metabolic Stability: Microsomal Stability Assay

Rationale: This assay provides an early indication of how quickly the compound is metabolized by liver enzymes (cytochrome P450s), which influences its half-life and potential for drug-drug interactions.[4]

Experimental Protocol: Liver Microsomal Stability

  • Incubation: Incubate the test compound (e.g., at 1 µM) with liver microsomes (human and rat) and NADPH (a necessary cofactor) at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Quantification: Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time to determine the intrinsic clearance and in vitro half-life (t½).

Table 2: Anticipated Tier 3 Data Summary

Assay TypeSystemMetricAnticipated ResultInterpretation
hERG InhibitionHEK293-hERGIC50> 30 µMLow risk of cardiac liability.
Metabolic StabilityHuman Liver Microsomest½ (min)> 30 minModerately stable, suitable for further development.
Metabolic StabilityRat Liver Microsomest½ (min)> 30 minSuitable for in vivo studies in rats.

Conclusion and Future Directions

This in-depth guide provides a logical, tiered framework for the initial biological screening of this compound. By systematically progressing from broad profiling to specific functional and safety assays, researchers can efficiently build a comprehensive pharmacological profile of this novel chemical entity. The data generated from this cascade will be instrumental in making a "Go/No-Go" decision for advancing the compound into more complex preclinical studies, including in vivo efficacy models and full ADME-Tox profiling.[3] The ultimate goal is to de-risk the candidate early and build a robust data package to support its potential as a future therapeutic agent.

References

  • The Guidelines for Early Drug Discovery for Future Applic
  • Strovel, J., Sittampalam, S., et al. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. NCBI Bookshelf. [Link]

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A Comprehensive Guide to the Structural Elucidation of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a robust, multi-faceted strategy for the unambiguous structural elucidation of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine. Tailored for researchers, medicinal chemists, and professionals in drug development, this document details a logical, self-validating workflow that leverages the synergistic power of modern spectroscopic techniques. We will delve into the practical application and theoretical underpinnings of High-Resolution Mass Spectrometry (HRMS), tandem MS (MS/MS), advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. Each step is designed not merely to acquire data, but to build a cohesive and irrefutable body of evidence, ensuring the highest degree of confidence in the final structural assignment, which is paramount for regulatory submission, patent protection, and further development.

Introduction: The Strategic Importance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with diverse biological activities.[1] Its rigid, yet three-dimensional, structure provides a versatile template for interacting with biological targets. The introduction of an N-substituted aminopropyl side chain, as in the target molecule, adds several layers of complexity and potential for pharmacological modulation: a flexible basic side chain, a new chiral center, and altered lipophilicity.

Therefore, the precise and confident elucidation of its structure is a non-negotiable prerequisite for any meaningful research. The analytical challenge is to confirm, with certainty, the following structural features:

  • The integrity and substitution pattern of the aromatic ring.

  • The saturated nature of the heterocyclic ring.

  • The exact point of connectivity between the THIQ core and the side chain at the nitrogen atom (N-2).

  • The specific isomerism of the side chain (propan-2-amine vs. propan-1-amine).

  • The overall elemental composition.

This guide presents a workflow designed to systematically address and resolve each of these points.

The Elucidation Workflow: A Strategy of Convergent Validation

A successful structure elucidation is not a linear process but a cycle of hypothesis and confirmation. Data from one technique should corroborate or refine the interpretation of another. Our proposed workflow is built on this principle of convergent validation, ensuring each piece of the structural puzzle is locked in place by multiple, orthogonal lines of evidence.

G cluster_0 Initial Assessment cluster_1 Molecular Formula & Core Fragments cluster_2 Atomic Connectivity Map cluster_3 Functional Group Confirmation cluster_4 Final Assignment A Purity & Preliminary ID (LC-MS) B High-Resolution Mass Spectrometry (HRMS) A->B Purity >95% C Tandem MS (MS/MS) B->C Isolate Precursor D 1D NMR (¹H, ¹³C, DEPT) B->D Propose Formula G Data Integration & Definitive Structure C->G Fragment Evidence E 2D NMR (COSY, HSQC, HMBC) D->E Assign Spin Systems E->G Connectivity Proof F Infrared (IR) Spectroscopy F->G Functional Group Proof

Figure 1: Self-validating workflow for structure elucidation.

Mass Spectrometry: From Molecular Weight to Substructure

Mass spectrometry serves as the initial and most direct tool for determining the molecular weight and elemental formula, followed by fragmentation analysis to probe the molecule's substructures.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: For a molecule containing two basic nitrogen atoms, Electrospray Ionization (ESI) in positive mode is the method of choice, as it readily facilitates protonation to form a stable [M+H]⁺ ion. Achieving mass accuracy below 5 ppm, typically on an Orbitrap or Time-of-Flight (TOF) instrument, is critical for confidently determining the elemental composition.

Protocol: ESI-HRMS Analysis

  • Sample Preparation: Dissolve the analyte in methanol to create a 1 mg/mL stock solution. Further dilute to 1-5 µg/mL in a 50:50 acetonitrile/water solution containing 0.1% formic acid to aid ionization.

  • Instrument Calibration: Calibrate the mass spectrometer using a certified standard (e.g., sodium formate or a commercial mix) immediately before analysis to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample via a syringe pump or flow injection. Acquire data in positive ion mode across a mass range of m/z 50-500.

  • Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ peak. Utilize the instrument's software to calculate possible elemental compositions, constraining the search to C, H, and N. The theoretical formula C₁₂H₁₈N₂ should yield the best fit.

Trustworthiness: The theoretical monoisotopic mass for the protonated molecule, [C₁₂H₁₉N₂]⁺, is 203.1548 Da. A measured mass within 5 ppm of this value provides very strong evidence for the molecular formula.

Table 1: Expected HRMS Ion Data

Ion Species Theoretical Monoisotopic m/z Required Mass Accuracy
[M+H]⁺ 203.1548 < 5 ppm

| [M+Na]⁺ | 225.1368 | < 5 ppm |

Tandem Mass Spectrometry (MS/MS)

Expertise & Experience: MS/MS provides a "fingerprint" of the molecule's connectivity. By isolating the [M+H]⁺ ion and inducing fragmentation (e.g., via Collision-Induced Dissociation, CID), we can observe characteristic neutral losses and fragment ions. The fragmentation of N-substituted THIQ derivatives is well-documented and often dominated by cleavage of the benzylic C-N bond or bonds alpha to the nitrogen atom.[2][3]

Protocol: MS/MS Fragmentation Analysis

  • Precursor Ion Selection: Isolate the m/z 203.15 ion using the first mass analyzer (e.g., a quadrupole).

  • Collision-Induced Dissociation: Introduce collision gas (e.g., argon or nitrogen) into a collision cell. Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

  • Fragment Ion Analysis: Scan for product ions using the second mass analyzer.

  • Interpretation: Correlate the observed fragment ions with logical cleavages of the proposed structure.

Authoritative Grounding & Key Fragments: The most diagnostic fragmentation pathway involves the cleavage of the bond between the side chain's methylene carbon (C1') and the THIQ nitrogen. This results in the highly stable 1,2,3,4-tetrahydroisoquinolinium cation.

  • Key Fragment at m/z 132.08: This corresponds to the [C₉H₁₀N]⁺ ion, the THIQ core. Its presence is definitive proof of this part of the structure.

  • Neutral Loss of 71.07 Da: This corresponds to the loss of the C₃H₉N side chain.

G Parent [M+H]⁺ C₁₂H₁₉N₂⁺ m/z 203.15 Frag1 THIQ Cation [C₉H₁₀N]⁺ m/z 132.08 Parent->Frag1 Major Fragmentation Neutral_Loss Loss of Propan-2-amine C₃H₉N (71.07 Da)

Figure 2: Dominant MS/MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the ultimate, unambiguous proof of structure by mapping out the complete carbon skeleton and the precise placement of protons. A combination of 1D and 2D experiments is essential.

1D NMR Spectroscopy: The Initial Census (¹H, ¹³C, DEPT-135)

Expertise & Experience: Deuterated chloroform (CDCl₃) is a suitable solvent. Tetramethylsilane (TMS) is used as the 0 ppm reference. The ¹H spectrum gives proton counts, multiplicities, and environments. The ¹³C spectrum reveals all unique carbon atoms. The DEPT-135 experiment is vital as it differentiates carbon types: CH/CH₃ (positive phase) from CH₂ (negative phase), while quaternary carbons are absent.[4]

Protocol: Standard NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of CDCl₃ containing 0.03% TMS.

  • ¹H NMR: Acquire a standard proton spectrum. The spectral width should be sufficient to cover both aromatic (~7-8 ppm) and aliphatic (~0.5-5 ppm) regions.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A wider spectral width (~0-200 ppm) is necessary.

  • DEPT-135: Acquire the DEPT-135 spectrum to determine the multiplicity of each carbon signal.

Table 2: Predicted NMR Data for this compound in CDCl₃

Position Group ¹H Shift (ppm, mult.) ¹³C Shift (ppm) DEPT-135 Phase
Ar-H 4 x CH 7.0-7.2 (m) 125-129 Positive
Ar-Cq 2 x C - 134-135 Absent
C1-H₂ CH₂ (Benzylic) ~3.6 (s) ~51 Negative
C3-H₂ CH₂ ~2.9 (t) ~50 Negative
C4-H₂ CH₂ ~2.7 (t) ~29 Negative
C1'-H₂ CH₂ ~2.4 (d) ~60 Negative
C2'-H CH ~2.8 (septet) ~48 Positive
C3'-H₃ 2 x CH₃ ~1.1 (d) ~22 Positive
NH₂ NH₂ ~1.5 (br s) - -

Note: Chemical shifts are estimates and can vary based on concentration and solvent. Reference spectra for the THIQ core can be found in public databases.[5]

2D NMR Spectroscopy: Connecting the Dots (COSY, HSQC, HMBC)

Expertise & Experience: 2D NMR experiments are non-negotiable for definitive proof. They reveal through-bond and through-space correlations that build the molecular structure piece by piece.

  • COSY (Correlation Spectroscopy): Shows ¹H-¹H coupling. It will establish the -CH₂-CH₂- fragment in the THIQ ring (C4-H₂ to C3-H₂) and the complete spin system of the side chain (C1'-H₂ -> C2'-H -> C3'-H₃).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This is the most reliable way to assign the ¹³C spectrum based on the proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for proving the connection between the two main fragments. It shows correlations between protons and carbons over 2-3 bonds. The key correlation will be from the methylene protons on the side chain (C1'-H₂) to the carbons of the THIQ core adjacent to the nitrogen (C1 and C3). This single experiment proves the N-2 substitution.

G H1_prime H-1' H2_prime H-2' H1_prime->H2_prime COSY C1 C-1 H1_prime->C1 C3 C-3 H1_prime->C3  Key Link! H3_prime H-3' H2_prime->H3_prime COSY H3 H-3 H4 H-4 H4->H3 COSY C4a C-4a H4->C4a

Figure 3: Essential 2D NMR correlations confirming connectivity.

Infrared (IR) Spectroscopy: Functional Group Verification

Trustworthiness: IR spectroscopy serves as a rapid and cost-effective method to confirm the presence of key functional groups, providing an orthogonal piece of evidence to the MS and NMR data.

Protocol: Attenuated Total Reflectance (ATR-IR)

  • Sample Preparation: Place one drop of the neat liquid sample (or a few milligrams of a solid) directly on the ATR crystal.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Table 3: Key IR Absorption Bands for Confirmation

Wavenumber (cm⁻¹) Vibration Type Functional Group Implication
3300-3400 (two bands) N-H Stretch Primary Amine (-NH₂) Confirms the aminopropyl side chain.
3000-3100 C-H Stretch (sp²) Aromatic C-H Confirms the benzene ring.
2800-3000 C-H Stretch (sp³) Aliphatic C-H Confirms the saturated rings/chains.

| 1580-1610 | C=C Stretch | Aromatic Ring | Confirms the benzene ring. |

Conclusion

The structural elucidation of this compound is definitively achieved through a systematic and integrated analytical approach. High-resolution mass spectrometry establishes the correct elemental composition (C₁₂H₁₈N₂). Tandem mass spectrometry confirms the presence of the two primary substructures: the tetrahydroisoquinoline core (m/z 132.08) and the aminopropyl side chain. The complete and unambiguous connectivity is then mapped by a suite of 1D and 2D NMR experiments, with the crucial HMBC correlation between the side chain's C1' protons and the core's C1 and C3 carbons providing irrefutable proof of the N-linkage. Finally, IR spectroscopy validates the presence of the key primary amine and aromatic functional groups. This convergence of evidence from orthogonal techniques provides the highest level of scientific certainty required for advancing a compound in a research and development pipeline.

References

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The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Dihydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The dihydroisoquinoline core is a cornerstone in medicinal chemistry, forming the structural foundation of numerous natural alkaloids and synthetic molecules with a broad spectrum of pharmacological activities.[1][2] Its rigid, bicyclic framework provides a well-defined three-dimensional arrangement for substituents, making it an exemplary scaffold for the rational design of targeted therapeutics.[1] This guide offers an in-depth exploration of the discovery and synthesis of novel dihydroisoquinoline derivatives, providing field-proven insights into experimental choices, detailed protocols for key synthetic methodologies, and a discussion of their therapeutic potential.

The Enduring Significance of the Dihydroisoquinoline Core in Medicinal Chemistry

The isoquinoline and its reduced derivatives, particularly the 1,2,3,4-tetrahydroisoquinoline (THIQ) and 3,4-dihydroisoquinoline moieties, are classified as "privileged structures" in drug discovery.[2][3] This distinction arises from their recurring presence in compounds exhibiting a wide array of biological effects, including anticancer, anti-inflammatory, antibacterial, antiviral, and neuroprotective properties.[4][5][6] The therapeutic versatility of this scaffold stems from its ability to interact with a diverse range of biological targets, a characteristic that continues to drive the exploration of new derivatives.[3][7]

The journey from a simple heterocyclic scaffold to a potent drug candidate is a complex one, involving iterative cycles of synthesis, biological evaluation, and structure-activity relationship (SAR) studies. This guide will illuminate the foundational synthetic strategies that enable the creation of diverse libraries of dihydroisoquinoline derivatives, paving the way for the discovery of novel therapeutic agents.

Foundational Synthetic Strategies: From Classical Name Reactions to Modern Innovations

The construction of the dihydroisoquinoline core is primarily achieved through a handful of powerful and well-established synthetic reactions. Understanding the mechanisms and nuances of these methods is crucial for any researcher venturing into this chemical space.

The Bischler-Napieralski Reaction: A Century-Old Workhorse

First discovered in 1893, the Bischler-Napieralski reaction remains one of the most frequently employed methods for synthesizing 3,4-dihydroisoquinolines.[8][9][10] The reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent.[8][11]

Mechanism and Rationale:

The reaction is an intramolecular electrophilic aromatic substitution.[8][9] The choice of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is critical for activating the amide carbonyl for cyclization.[10][11] The presence of electron-donating groups on the phenyl ring of the β-phenylethylamine substrate enhances the nucleophilicity of the aromatic ring, thereby facilitating the electrophilic attack and favoring the cyclization process.[4][9]

Two primary mechanisms have been proposed, differing in the timing of the carbonyl oxygen elimination. One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a more commonly accepted nitrilium ion intermediate.[10]

Bischler_Napieralski amide β-Phenylethylamide activated_amide Activated Amide (e.g., with POCl₃) amide->activated_amide Dehydrating Agent nitrilium Nitrilium Ion Intermediate activated_amide->nitrilium Elimination dihydroisoquinoline 3,4-Dihydroisoquinoline nitrilium->dihydroisoquinoline Intramolecular Electrophilic Aromatic Substitution

Caption: Generalized mechanism of the Bischler-Napieralski reaction.

Experimental Protocol: Synthesis of a 1-Substituted-3,4-Dihydroisoquinoline

  • Amide Formation: React the desired β-phenylethylamine with an appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane (DCM) at 0 °C to room temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up and Isolation: Upon completion, wash the reaction mixture with aqueous acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide. Purify by recrystallization or column chromatography if necessary.

  • Cyclization: Dissolve the purified amide in a suitable solvent (e.g., toluene or acetonitrile). Add the dehydrating agent (e.g., POCl₃, typically 1.5-3 equivalents) dropwise at 0 °C.

  • Reaction and Monitoring: After the addition, allow the reaction to warm to room temperature and then heat to reflux. Monitor the progress of the cyclization by TLC.

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a strong base (e.g., concentrated ammonium hydroxide or NaOH solution) to a pH of >10. Extract the product with an organic solvent such as DCM or ethyl acetate.

  • Final Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude 3,4-dihydroisoquinoline can be purified by column chromatography on silica gel.

The Pictet-Spengler Reaction: A Gateway to Tetrahydroisoquinolines

The Pictet-Spengler reaction, discovered in 1911, is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a 1,2,3,4-tetrahydroisoquinoline.[12][13][14] While the primary product is a tetrahydroisoquinoline, subsequent oxidation can readily provide the corresponding 3,4-dihydroisoquinoline or fully aromatic isoquinoline.[15][16]

Mechanism and Rationale:

This reaction is a special case of the Mannich reaction.[13][14] The reaction begins with the formation of a Schiff base (imine) from the condensation of the amine and the carbonyl compound. Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. This is followed by an intramolecular electrophilic attack on the electron-rich aromatic ring to form a spirocyclic intermediate, which then rearranges and deprotonates to yield the tetrahydroisoquinoline product.[14] Similar to the Bischler-Napieralski reaction, electron-donating groups on the aromatic ring facilitate the cyclization.[17]

Pictet_Spengler reactants β-Arylethylamine + Aldehyde/Ketone schiff_base Schiff Base (Imine) reactants->schiff_base Condensation iminium_ion Iminium Ion schiff_base->iminium_ion Acid Catalysis (H+) spirocycle Spirocyclic Intermediate iminium_ion->spirocycle Intramolecular Electrophilic Attack thiq 1,2,3,4-Tetrahydroisoquinoline spirocycle->thiq Rearrangement & Deprotonation

Caption: Key steps in the Pictet-Spengler synthesis of tetrahydroisoquinolines.

Experimental Protocol: Microwave-Assisted Pictet-Spengler Reaction

Microwave irradiation has been shown to significantly accelerate the Pictet-Spengler reaction, often leading to higher yields and shorter reaction times.[4][15]

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the β-phenylethylamine (1 equivalent), the aldehyde (1.1 equivalents), and a suitable acid catalyst (e.g., trifluoroacetic acid, TFA) in a minimal amount of a high-boiling solvent like acetonitrile or without a solvent.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Modern Synthetic Approaches

While the Bischler-Napieralski and Pictet-Spengler reactions are foundational, modern organic synthesis has introduced novel methods for constructing the dihydroisoquinoline scaffold, often with improved efficiency, substrate scope, and stereocontrol. These include:

  • Transition Metal-Catalyzed Reactions: Palladium, cobalt, and other transition metals are increasingly used to catalyze the synthesis of isoquinoline and dihydroisoquinoline derivatives through C-H activation and annulation strategies.[18][19]

  • Photocatalytic Strategies: Visible-light photocatalysis has emerged as a powerful tool, enabling the synthesis of dihydroisoquinoline-1,4-diones through a [4+2] skeleton-editing strategy from simple precursors under mild conditions.[20]

  • Asymmetric Synthesis: The development of chiral catalysts for reactions like the asymmetric hydrogenation of dihydroisoquinolines has become crucial for accessing enantiopure tetrahydroisoquinolines, which are often the desired stereoisomers for biological activity.[21]

Biological Activities and Therapeutic Potential of Novel Derivatives

The dihydroisoquinoline scaffold is a fertile ground for the discovery of new therapeutic agents. By modifying the substituents at various positions of the heterocyclic ring, researchers can fine-tune the pharmacological properties of the resulting molecules to target specific diseases.

Derivative ClassBiological ActivityTherapeutic PotentialKey Structural Features
1-Aryl-3,4-dihydroisoquinolines Anticancer, AntimalarialOncology, Infectious DiseasesThe aryl group at the C1 position is crucial for activity.[4][22]
Dihydroisoquinoline-3-carboxylic Acids Antioxidant, Enzyme InhibitoryNeurodegenerative Diseases, Oxidative Stress-related disordersThe carboxylic acid moiety allows for further derivatization.[5]
1-Phenyl-3,4-dihydroisoquinoline Amides PDE4 InhibitorsInflammatory Diseases (e.g., COPD, Asthma)Specific amide side chains at the C3 position enhance selectivity.[23]
6,7-Dihydroxy-3,4-dihydroisoquinolines Antibacterial, NF-κB InhibitoryInfectious Diseases, Inflammatory ConditionsThe catechol-like moiety is often associated with biological activity.[5][6]

Structure-Activity Relationship (SAR) Insights:

SAR studies are pivotal in optimizing lead compounds. For instance, in a series of 1-phenyl-3,4-dihydroisoquinoline amide derivatives developed as PDE4 inhibitors, it was found that the attachment of a methoxy group or a halogen atom at the ortho-position of the C-3 side chain phenyl ring was beneficial for enhancing both inhibitory activity and selectivity.[23] Similarly, for antimalarial 1-aryl-6-hydroxy-THIQ analogs, specific substitutions on the C1-aryl ring were found to be comparable in potency to the standard drug chloroquine.[4]

A Workflow for Dihydroisoquinoline-Based Drug Discovery

The process of discovering and developing a new drug based on the dihydroisoquinoline scaffold follows a well-defined, albeit challenging, path.

Drug_Discovery_Workflow target_id Target Identification & Validation library_synthesis Library Synthesis (e.g., Bischler-Napieralski, Pictet-Spengler) target_id->library_synthesis hts High-Throughput Screening (HTS) library_synthesis->hts hit_id Hit Identification hts->hit_id hit_to_lead Hit-to-Lead Optimization (SAR Studies) hit_id->hit_to_lead hit_to_lead->library_synthesis Iterative Synthesis lead_opt Lead Optimization (ADMET Profiling) hit_to_lead->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A generalized workflow for dihydroisoquinoline-based drug discovery.

Future Directions and Conclusion

The dihydroisoquinoline scaffold continues to be a highly valuable and versatile starting point for the development of novel therapeutics.[4][24] Future research will likely focus on the development of more efficient and stereoselective synthetic methods to access complex and diverse derivatives.[2][21] The integration of computational methods, such as molecular docking and virtual screening, with traditional synthetic and biological evaluation will further accelerate the discovery of new drug candidates.[22] As our understanding of the biological targets and mechanisms of action of these compounds deepens, the potential for developing highly selective and potent dihydroisoquinoline-based drugs for a wide range of diseases will undoubtedly continue to grow.

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  • Bischler–Napieralski reaction. (n.d.). In Wikipedia.
  • Whaley, W. M., & Govindachari, T. R. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions.
  • Bischler napieralski reaction. (n.d.). Slideshare.
  • Pictet–Spengler reaction. (n.d.). In Wikipedia.
  • Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. (n.d.). MDPI.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
  • Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones enabled by a photocatalytic skeleton-editing [4 + 2] strategy. (2025, May 22). Chemical Science.
  • Wang, Y., et al. (2019). Discovery of novel inhibitors of phosphodiesterase 4 with 1-phenyl-3,4-dihydroisoquinoline scaffold: Structure-based drug design and fragment identification. European Journal of Medicinal Chemistry.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). National Institutes of Health.
  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021, March 22). ResearchGate.
  • Process for the preparation of 3,4-dihydroisoquinoline. (n.d.). Google Patents.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline.
  • Pd catalyzed 1,2‐dihydroisoquinoline synthesis. (n.d.). ResearchGate.
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Methodological & Application

Application Note & Protocols: Cell-Based Assay Development for 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have been explored for a wide range of therapeutic applications, including as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), Monoamine Oxidase (MAO), and as antagonists for the Histamine H3 receptor.[1][2][3] The specific compound, 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine, shares structural similarities with known modulators of the monoaminergic system. Its propan-2-amine side chain is a common feature in substrates and inhibitors of monoamine transporters. Given the role of monoamine systems in neurological and psychiatric disorders, robust and reliable cell-based assays are critical for characterizing the pharmacological profile of this and related compounds.[4][5]

This document provides a detailed guide for the development of cell-based assays to investigate the potential activity of this compound on two key targets within the monoaminergic system: the Vesicular Monoamine Transporter 2 (VMAT2) and Monoamine Oxidase (MAO). These assays are designed to provide a comprehensive understanding of the compound's potential to modulate monoamine storage and metabolism.

Scientific Rationale: Target Selection
  • Vesicular Monoamine Transporter 2 (VMAT2): VMAT2 is responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles for subsequent release.[6][7] Inhibition of VMAT2 leads to the depletion of vesicular monoamines and is a validated therapeutic strategy for conditions like Huntington's chorea and tardive dyskinesia.[4][5] The structural resemblance of the query compound to known VMAT2 ligands makes this an essential target to investigate. A cell-based functional assay provides a more physiologically relevant context than isolated vesicle preparations by preserving intracellular signaling pathways that may regulate VMAT2 activity.[6][8]

  • Monoamine Oxidases (MAO-A and MAO-B): MAOs are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, playing a crucial role in regulating neurotransmitter levels.[9] MAO inhibitors are used in the treatment of depression and Parkinson's disease.[] Given that some dihydroisoquinoline derivatives have shown MAO inhibitory activity, it is prudent to screen this compound for this effect.[2]

Part 1: VMAT2 Functional Inhibition Assay

This assay utilizes a fluorescent substrate to measure the activity of VMAT2 in a whole-cell format. This approach allows for the high-throughput screening of compounds that may inhibit VMAT2 function directly or indirectly.[6][8]

Assay Principle

The assay is based on a fluorescent monoamine analog that is first transported into the cell by plasma membrane monoamine transporters (e.g., Dopamine Transporter, DAT) and then sequestered into vesicles by VMAT2.[8] Inhibition of VMAT2 will result in a decreased accumulation of the fluorescent substrate in vesicles, leading to a reduction in the overall fluorescence signal within the cell.

Experimental Workflow

VMAT2_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed Seed HEK293 cells co-expressing DAT and VMAT2-mCherry incubate1 Incubate for 24-48 hours seed->incubate1 wash1 Wash cells with assay buffer incubate1->wash1 add_compound Add test compound (this compound) and controls (e.g., Tetrabenazine) wash1->add_compound pre_incubate Pre-incubate for 15-30 minutes add_compound->pre_incubate add_substrate Add fluorescent VMAT2 substrate pre_incubate->add_substrate incubate2 Incubate for 1-2 hours at 37°C add_substrate->incubate2 wash2 Wash cells to remove extracellular substrate incubate2->wash2 read Measure fluorescence (e.g., plate reader or high-content imager) wash2->read normalize Normalize data to controls (0% and 100% inhibition) read->normalize curve_fit Generate dose-response curves normalize->curve_fit calc_ic50 Calculate IC50 values curve_fit->calc_ic50

Caption: VMAT2 Functional Assay Workflow.

Detailed Protocol

1. Cell Culture and Plating:

  • Use a stable cell line, such as HEK293, co-expressing a plasma membrane monoamine transporter (e.g., human Dopamine Transporter, DAT) and a tagged version of human VMAT2 (e.g., VMAT2-mCherry).[8] The mCherry tag allows for visualization of VMAT2-expressing vesicles.
  • Culture cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
  • Seed cells into 96-well, black-walled, clear-bottom microplates at a density of 40,000-60,000 cells per well.
  • Incubate at 37°C in a humidified 5% CO2 incubator for 24-48 hours to allow for cell adherence and recovery.

2. Assay Procedure:

  • Prepare a dilution series of this compound in a suitable assay buffer (e.g., Krebs-HEPES buffer). Also, prepare solutions for positive control (e.g., 10 µM Tetrabenazine for 100% inhibition) and negative control (vehicle).
  • Gently aspirate the culture medium from the wells and wash once with 100 µL of assay buffer.
  • Add 50 µL of the diluted test compound, positive control, or vehicle control to the appropriate wells.
  • Pre-incubate the plate at 37°C for 15-30 minutes.
  • Prepare the fluorescent VMAT2 substrate solution in assay buffer at 2X the final desired concentration. A commercially available substrate like FFN206 can be used.[7]
  • Add 50 µL of the 2X substrate solution to all wells, resulting in a final volume of 100 µL.
  • Incubate the plate at 37°C for 1-2 hours, protected from light.
  • Aspirate the substrate solution and wash the cells twice with 100 µL of ice-cold assay buffer.
  • Add 100 µL of assay buffer to each well.

3. Data Acquisition and Analysis:

  • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen substrate.
  • Data Normalization:
  • Subtract the average background fluorescence (wells with no cells).
  • Normalize the data as a percentage of inhibition, where the vehicle control represents 0% inhibition and the potent VMAT2 inhibitor (Tetrabenazine) represents 100% inhibition.
  • % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%Inhibition) / (Signal_0%Inhibition - Signal_100%Inhibition))
  • Dose-Response Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.
Data Presentation
CompoundConcentration (µM)% Inhibition (Mean ± SD)
Vehicle (0.1% DMSO)-0 ± 5.2
This compound0.01Data
0.1Data
1Data
10Data
100Data
Tetrabenazine (Positive Control)10100 ± 4.8
Calculated IC50 Value

Part 2: Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

This assay measures the activity of MAO-A and MAO-B enzymes in cell lysates or using recombinant enzymes. It is a fluorometric assay based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of its substrate.

Assay Principle

MAO enzymes catalyze the oxidative deamination of monoamines, producing an aldehyde, ammonia, and H2O2.[9] The generated H2O2 reacts with a probe in the presence of horseradish peroxidase (HRP) to produce a fluorescent product. The intensity of the fluorescence is directly proportional to the MAO activity.[9] Inhibitors of MAO will reduce the production of H2O2, resulting in a decreased fluorescence signal.

Signaling Pathway

MAO_Pathway cluster_reaction MAO Catalytic Reaction cluster_detection Fluorometric Detection Monoamine Monoamine (e.g., Tyramine) MAO MAO-A or MAO-B Monoamine->MAO O2 O2 + H2O O2->MAO Products Aldehyde + NH3 MAO->Products H2O2 H2O2 MAO->H2O2 HRP HRP H2O2->HRP Probe Non-fluorescent Probe Probe->HRP Fluorescent_Product Fluorescent Product (Signal) HRP->Fluorescent_Product Inhibitor Test Compound (MAO Inhibitor) Inhibitor->MAO Inhibits

Caption: MAO Activity and Inhibition Detection Pathway.

Detailed Protocol

1. Enzyme/Lysate Preparation:

  • Recombinant Enzymes: Use commercially available recombinant human MAO-A and MAO-B enzymes for clean IC50 determination.
  • Cell Lysates: Alternatively, prepare lysates from cells known to express high levels of MAO-A (e.g., SH-SY5Y) or MAO-B (e.g., U-87 MG). Homogenize cells in a suitable buffer and use the mitochondrial fraction for the assay.

2. Assay Procedure (run in parallel for MAO-A and MAO-B):

  • Prepare a dilution series of this compound. Also, prepare solutions for positive controls (Clorgyline for MAO-A, Selegiline for MAO-B) and a negative (vehicle) control.
  • In a 96-well, black microplate, add the following to each well:
  • Assay Buffer
  • MAO-A or MAO-B enzyme/lysate
  • Test compound or control
  • Pre-incubate at 37°C for 15-30 minutes.
  • Prepare a working solution containing the HRP, the fluorescent probe, and the MAO substrate (e.g., Tyramine).
  • Initiate the reaction by adding the working solution to each well.
  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

3. Data Acquisition and Analysis:

  • Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 535/587 nm for Amplex Red-based assays).
  • Data Normalization and IC50 Calculation: Follow the same procedure as described for the VMAT2 assay, using the appropriate positive controls for 100% inhibition of each MAO isoform.
Data Presentation
CompoundIsoformConcentration (µM)% Inhibition (Mean ± SD)
Vehicle (0.1% DMSO)MAO-A-0 ± 4.5
This compoundMAO-A0.1Data
MAO-A1Data
MAO-A10Data
Clorgyline (Positive Control)MAO-A1100 ± 3.9
IC50 (MAO-A) Value
Vehicle (0.1% DMSO)MAO-B-0 ± 5.1
This compoundMAO-B0.1Data
MAO-B1Data
MAO-B10Data
Selegiline (Positive Control)MAO-B1100 ± 4.2
IC50 (MAO-B) Value

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of this compound. By employing these cell-based assays, researchers can efficiently determine the compound's inhibitory potency against VMAT2 and both isoforms of MAO. The data generated will be crucial for understanding its mechanism of action and guiding further drug development efforts. Positive hits in these assays would warrant further investigation using more complex models, such as primary neuronal cultures or in vivo microdialysis, to fully elucidate the compound's impact on the monoaminergic system.

References

  • A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. PMC.[Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.[Link]

  • The vesicular monoamine transporter 2: an underexplored pharmacological target. PMC.[Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate.[Link]

  • Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone. PubMed Central.[Link]

  • Human VMAT2(Vesicular Monoamine Transporter 2) ELISA Kit. ELK Biotechnology.[Link]

  • Monoamine Oxidase Assays. Cell Biolabs, Inc.[Link]

  • Structural mechanisms for VMAT2 inhibition by tetrabenazine. PubMed Central.[Link]

  • Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. PubMed.[Link]

  • Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. PMC.[Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. ijstr.[Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing.[Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. NIH.[Link]

  • (S)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-((tetrahydro-2H-pyran-4-yl)amino)benzamide. PubChem.[Link]

  • Efficacy and Safety of VMAT-2 Inhibitors and Dopamine Stabilizers for Huntington's Chorea: A Systematic Review, Meta-Analysis, and Trial Sequential Analysis. MDPI.[Link]

  • Comparative Efficacy and Safety of VMAT2 Inhibitors for Chorea in Huntington's Disease: A Systematic Review and Meta-Analysis. ResearchGate.[Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI.[Link]

  • 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. PubMed.[Link]

  • 3,4-dihydroisoquinolin-2(1h)-yl compounds.

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Application Notes & Protocols for the Preclinical Evaluation of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Investigators in Neuropharmacology and Drug Development

Disclaimer: The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-amine is a novel chemical entity for which there is no specific published data regarding its use in animal models of disease. This document, therefore, presents a scientifically-grounded, hypothetical framework for its initial preclinical evaluation. The proposed therapeutic target and experimental designs are extrapolated from research on structurally related compounds. All protocols should be adapted and validated by the end-user in compliance with institutional and regulatory guidelines (e.g., IACUC).

Introduction: Rationale for Investigation

The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives have been explored for a range of activities, including spasmolytic and anti-inflammatory effects.[1][2] Notably, the structurally related endogenous amine, 1,2,3,4-tetrahydroisoquinoline (TIQ), and its derivatives have demonstrated significant antidepressant-like effects in established murine models of depression.[3] These effects are linked to the modulation of monoaminergic systems, specifically noradrenaline (NA) and serotonin (5-HT), which are critical pathways in the pathophysiology of depression.[3]

Given this precedent, this compound (hereafter referred to as "Compound-IQPA") represents a compelling candidate for investigation as a novel antidepressant agent. Its unique substitution pattern warrants a thorough examination of its potential efficacy and mechanism of action.

This guide provides a strategic workflow and detailed protocols for the initial in vivo characterization of Compound-IQPA in rodent models relevant to depression.

Compound Profile & Preliminary Considerations

Prior to initiating in vivo studies, a comprehensive understanding of the compound's physicochemical properties is essential for proper formulation and interpretation of results.

PropertyValueSource / Note
IUPAC Name This compound-
Molecular Formula C₁₂H₁₈N₂Calculated
Molecular Weight 190.28 g/mol Calculated
CAS Number Not assigned.For related structures, see[4],[5],[6].
Solubility To be determined empirically.Initial tests in water, saline, DMSO, and common co-solvents (e.g., Tween 80, PEG400) are required.
Purity >98%Recommended for in vivo use. Confirmed by HPLC and NMR.
Stability To be determined.Assess stability in formulation vehicle at room temperature and 4°C.

Strategic Preclinical Evaluation Workflow

A phased approach is recommended to systematically evaluate the potential of Compound-IQPA. This ensures a logical progression from broad safety and activity screening to more detailed mechanistic studies, optimizing resource allocation.

Preclinical_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Mechanistic Insight cluster_3 Outcome Formulation Compound Formulation & Stability Testing Tolerability Acute Tolerability & Dose-Range Finding Formulation->Tolerability FST_TST Forced Swim Test (FST) & Tail Suspension Test (TST) Tolerability->FST_TST LMA Locomotor Activity (Confounding Effects) Tolerability->LMA Neurochem Ex Vivo Neurochemical Analysis (HPLC-ED) FST_TST->Neurochem Effective Doses Go_NoGo Go/No-Go Decision for Chronic Models Neurochem->Go_NoGo

Caption: Proposed workflow for the preclinical evaluation of Compound-IQPA.

Detailed Experimental Protocols

Protocol 1: Compound Formulation & Administration

Causality: The choice of vehicle is critical for ensuring compound solubility, stability, and bioavailability while minimizing toxicity. An improperly formulated compound can lead to erroneous results.

Step-by-Step Methodology:

  • Vehicle Selection: Based on solubility tests, a common starting vehicle for CNS compounds is 5% DMSO, 5% Tween® 80 in sterile saline.

  • Preparation: a. Weigh the required amount of Compound-IQPA for the highest dose concentration. b. Add DMSO to dissolve the compound completely. Use gentle vortexing or sonication if necessary. c. Add Tween® 80 and mix thoroughly. d. Add sterile saline incrementally to the final volume. The solution should remain clear. e. Prepare lower concentrations by serial dilution from the stock solution using the final vehicle (e.g., 5% DMSO/5% Tween 80/Saline).

  • Administration: a. The intraperitoneal (i.p.) route is recommended for initial screening studies due to its rapid absorption and bypass of first-pass metabolism. b. Dosing volume should be consistent across all groups, typically 10 mL/kg for mice. c. Administer 30-60 minutes prior to behavioral testing to allow for sufficient CNS penetration. This timing should be optimized in preliminary pharmacokinetic studies if possible.

Protocol 2: Acute Tolerability and Dose-Range Finding

Causality: This study is essential to identify a range of doses that are behaviorally active but not overtly toxic or sedating. Efficacy studies conducted at doses causing significant side effects are uninterpretable.

Step-by-Step Methodology:

  • Animals: Male C57BL/6J mice (8-10 weeks old) are a suitable strain.[3]

  • Experimental Groups (n=3-5 per group):

    • Group 1: Vehicle (e.g., 5% DMSO/5% Tween 80/Saline), i.p.

    • Group 2: Compound-IQPA (1 mg/kg), i.p.

    • Group 3: Compound-IQPA (3 mg/kg), i.p.

    • Group 4: Compound-IQPA (10 mg/kg), i.p.

    • Group 5: Compound-IQPA (30 mg/kg), i.p.

    • Group 6: Compound-IQPA (100 mg/kg), i.p.

  • Procedure: a. Acclimatize animals to the facility for at least one week. b. Administer the single dose of vehicle or Compound-IQPA. c. Observe animals continuously for the first hour, and then at 2, 4, and 24 hours post-dosing. d. Record signs of toxicity using a standardized scoring sheet (e.g., tremors, convulsions, sedation, stereotypy, changes in posture, respiration).

  • Data Analysis: Determine the Maximum Tolerated Dose (MTD). Select three doses for efficacy studies that are well-tolerated (e.g., 10, 25, and 50 mg/kg, as used for related compounds[3]).

Protocol 3: Primary Efficacy Screening (Forced Swim & Tail Suspension Tests)

Causality: The FST and TST are widely used primary screens that detect antidepressant-like activity.[3] They are based on the principle that antidepressants reduce the duration of immobility, a state of behavioral despair, in response to an inescapable stressor.

Step-by-Step Methodology:

  • Animals: Male C57BL/6J mice (8-10 weeks old).

  • Experimental Groups (n=10-12 per group):

    • Group 1: Vehicle, i.p.

    • Group 2: Compound-IQPA (Dose 1, e.g., 10 mg/kg), i.p.

    • Group 3: Compound-IQPA (Dose 2, e.g., 25 mg/kg), i.p.

    • Group 4: Compound-IQPA (Dose 3, e.g., 50 mg/kg), i.p.

    • Group 5: Positive Control (e.g., Imipramine, 15-30 mg/kg), i.p.[3]

  • Procedure (Forced Swim Test): a. Administer compounds 60 minutes before the test. b. Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C). c. The test duration is 6 minutes. Score the duration of immobility (floating motionless, with only minor movements to maintain balance) during the last 4 minutes of the test. d. Scoring can be done manually by a blinded observer or using automated video-tracking software.

  • Procedure (Locomotor Activity - Confounding Variable Check): a. Immediately after FST/TST, place animals in an open-field arena equipped with photobeams. b. Record total distance traveled or total beam breaks over a 10-15 minute period. c. Rationale: A significant increase in locomotor activity could produce a false positive in the FST/TST (i.e., the animal is not less "depressed," just more active). A significant decrease could mask a true positive effect.

  • Data Presentation (Hypothetical):

Treatment GroupDose (mg/kg)Immobility Time (s) ± SEMTotal Distance Traveled (m) ± SEM
Vehicle-155 ± 8.235.1 ± 2.5
Compound-IQPA10148 ± 7.536.2 ± 2.8
Compound-IQPA2595 ± 6.138.5 ± 3.1
Compound-IQPA5078 ± 5.4 40.1 ± 3.3
Imipramine2082 ± 5.934.5 ± 2.9
p<0.05, **p<0.01 vs. Vehicle
Protocol 4: Ex Vivo Neurochemical Analysis

Causality: To test the hypothesis that Compound-IQPA acts via monoaminergic systems, this protocol measures the levels of key neurotransmitters and their metabolites in brain regions implicated in depression.[3] An increase in neurotransmitter levels or turnover would support this mechanism.

Step-by-Step Methodology:

  • Study Design: Use a separate cohort of animals with the same treatment groups as the efficacy study.

  • Tissue Collection: a. Administer compounds at the same pre-treatment time (e.g., 60 minutes). b. Euthanize animals by cervical dislocation or focused microwave irradiation. c. Rapidly dissect brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum) on an ice-cold plate. d. Immediately snap-freeze tissues in liquid nitrogen and store at -80°C.

  • Sample Preparation: a. Homogenize tissues in an appropriate acidic buffer (e.g., 0.1 M perchloric acid containing an internal standard). b. Centrifuge at high speed (e.g., 15,000 x g) at 4°C. c. Collect the supernatant for analysis.

  • HPLC with Electrochemical Detection (HPLC-ED): a. Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector. b. Use a mobile phase optimized for separating monoamines. c. Quantify the levels of NA, 5-HT, and their metabolites (e.g., MHPG, 5-HIAA) by comparing peak areas to those of a standard curve.

  • Data Analysis: Express results as ng/mg of tissue. Calculate neurotransmitter turnover rates (e.g., 5-HIAA/5-HT ratio).

Proposed Mechanism of Action

Based on the known pharmacology of TIQ[3], it is hypothesized that Compound-IQPA may enhance noradrenergic and serotonergic neurotransmission. This could occur through several mechanisms, including inhibition of reuptake transporters (NET, SERT) or inhibition of monoamine oxidase (MAO), the primary enzyme responsible for their degradation.

Mechanism_of_Action cluster_0 Presynaptic Terminal cluster_2 Postsynaptic Neuron MAO MAO Compound Compound-IQPA Compound->MAO Inhibition? Transporter Reuptake Transporter (NET/SERT) Compound->Transporter Inhibition? Vesicle Vesicular Storage Synapse Vesicle->Synapse Release Transporter->MAO Degradation Synapse->Transporter Reuptake Receptor Postsynaptic Receptors Synapse->Receptor Signal Increased Signal Transduction Receptor->Signal

Caption: Hypothesized mechanism: Compound-IQPA may increase synaptic levels of serotonin (5-HT) and norepinephrine (NA).

Conclusion and Future Directions

This document outlines a robust, albeit hypothetical, initial strategy for the preclinical evaluation of this compound as a potential antidepressant. Positive results from the acute efficacy screens (FST/TST), coupled with evidence of monoaminergic system modulation, would provide a strong rationale for advancing the compound to more complex, chronic models of depression (e.g., chronic unpredictable stress) and further mechanistic studies (e.g., receptor binding assays, in vivo microdialysis). This systematic approach ensures that decisions regarding the compound's future development are based on a solid foundation of empirical data.

References

  • Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines - PMC. (2024-07-13). National Center for Biotechnology Information. [Link]

  • Process for the preparation of 3,4-dihydroisoquinoline - Google Patents.
  • 3,4-dihydroisoquinolin-1(2H)-one | C9H9NO | CID 150896 - PubChem. PubChem. [Link]

  • 3,4-dihydroisoquinolin-2(1h)-yl compounds - Google Patents.
  • An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest - MDPI. MDPI. [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Publishing. (2023-04-03). Royal Society of Chemistry. [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - NIH. (2023-04-03). National Center for Biotechnology Information. [Link]

  • (S)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-((tetrahydro-2H-pyran-4-yl)amino)benzamide | C24H31N3O3 | CID 90241843 - PubChem. PubChem. [Link]

  • Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed. (2025-07-01). PubMed. [Link]

  • Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression - PubMed. PubMed. [Link]

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Application Note: A Robust LC-MS/MS Method for the Quantification of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Precise Bioanalysis in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketed drug is critically dependent on understanding its behavior within a biological system. Pharmacokinetic (PK) and toxicokinetic (TK) studies are fundamental to this process, providing essential data on the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The accuracy of these studies hinges on the ability to precisely and reliably quantify the drug and its metabolites in complex biological matrices like blood, plasma, or urine.

This application note details the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine (hereafter referred to as "the analyte") in human plasma. LC-MS/MS is the industry's gold standard for bioanalysis due to its unparalleled sensitivity and specificity, which allows for the detection of compounds at very low concentrations amidst a complex mixture of endogenous components.[1]

The described method is designed to be robust and reliable, meeting the stringent requirements for bioanalytical method validation set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4] It is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical trial sample analysis.

Method Development: A Strategy-Driven Approach

The development of a bioanalytical method is a systematic process aimed at creating a procedure that is fit for its intended purpose.[5][6] Our strategy focused on achieving high sensitivity, minimizing matrix interference, and ensuring high throughput without compromising data quality.

Core Principles of Development:

  • Analyte & Internal Standard (IS) Characterization: Initial experiments focused on optimizing the mass spectrometric response for the analyte and its stable isotope-labeled internal standard (SIL-IS). A SIL-IS is crucial as it co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction for analytical variability.[1][7]

  • Sample Preparation Optimization: Biological matrices are inherently complex, containing proteins, phospholipids, and other endogenous substances that can interfere with analysis, a phenomenon known as the matrix effect.[8][9][10] We evaluated several common sample preparation techniques—protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE)—to find the optimal balance between sample cleanliness, recovery, and speed.[1][11][12] PPT was ultimately selected for its simplicity and high throughput.

  • Chromatographic Selectivity: The liquid chromatography step is designed to separate the analyte from co-extracted matrix components prior to detection.[13] We optimized the column chemistry, mobile phase composition, and gradient to ensure a sharp peak shape and retention time free from significant interference.

  • Validation According to Regulatory Standards: The entire method was validated following the principles outlined in the ICH M10 Guideline on Bioanalytical Method Validation, ensuring its suitability for regulated studies.[14]

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Analyte: this compound (Reference Standard, purity >99%)

  • Internal Standard: this compound-d7 (SIL-IS, isotopic purity >99%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Biological Matrix: Pooled human plasma (K2-EDTA as anticoagulant) from at least six unique donors.

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system, equipped with a binary pump, degasser, autosampler, and column oven.

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent tandem mass spectrometer, equipped with a Turbo V™ ion source.

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Data System: SCIEX Analyst® software for data acquisition and processing.

Detailed Experimental Protocols

Protocol 1: Preparation of Solutions, Standards, and QCs

This protocol is foundational for the entire assay. Accuracy at this stage prevents cascading errors.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the analyte reference standard and dissolve it in methanol to a final volume of 5 mL.

  • IS Stock Solution (1 mg/mL): Prepare the SIL-IS stock solution similarly.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile/water to create a series of working solutions for spiking into plasma.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used as the protein precipitation solvent.

  • Calibration Curve (CC) Standards: Spike the appropriate analyte working solutions into blank human plasma to prepare CC standards at concentrations ranging from 0.1 ng/mL to 100 ng/mL (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.1 ng/mL

    • Low QC (LQC): 0.3 ng/mL

    • Mid QC (MQC): 8 ng/mL

    • High QC (HQC): 80 ng/mL

Protocol 2: Biological Sample Preparation (Protein Precipitation)

The objective here is to efficiently remove proteins, which can clog the analytical column and cause ion suppression, while maximizing analyte recovery.[12][15]

G cluster_prep Sample Preparation Workflow sample 1. Aliquot Plasma (50 µL Sample/CC/QC) add_is 2. Add IS/Precipitation Solvent (200 µL of 100 ng/mL IS in ACN) sample->add_is Precipitates proteins vortex 3. Vortex (1 minute, high speed) add_is->vortex Ensures mixing centrifuge 4. Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge Pellets proteins transfer 5. Transfer Supernatant (100 µL into new plate/vial) centrifuge->transfer Isolates analyte inject 6. Inject into LC-MS/MS (5 µL injection volume) transfer->inject

Caption: Protein Precipitation Workflow for Plasma Samples.

Step-by-Step Procedure:

  • Aliquot 50 µL of plasma (from unknown samples, CC standards, or QCs) into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Add 200 µL of the IS working solution (100 ng/mL in acetonitrile). The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex mix vigorously for 1 minute to ensure complete protein denaturation and extraction of the analyte.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into a clean autosampler vial or well.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Protocol 3: LC-MS/MS Instrumental Analysis

This protocol is optimized to achieve a fast, selective, and sensitive analysis.

G cluster_analysis LC-MS/MS Analytical Workflow autosampler Autosampler (5 µL Injection) column C18 Column (40°C) (Analyte Separation) autosampler->column pump UHPLC Pump (Gradient Elution) pump->column ms Mass Spectrometer (ESI+ Source) Q1 (Precursor Ion) Q3 (Product Ion) column->ms Eluent Flow detector Detector (Signal Acquisition) ms->detector data Data System (Quantification) detector->data

Caption: Overall LC-MS/MS Instrumental Workflow.

Table 1: Optimized LC and MS Parameters

ParameterSettingRationale
Liquid Chromatography
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmProvides excellent retention and peak shape for basic compounds.
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes analyte ionization in positive mode.
Mobile Phase B0.1% Formic Acid in AcetonitrileStrong organic solvent for efficient elution.
Flow Rate0.5 mL/minOptimal for the column dimensions and particle size.
Gradient5% B to 95% B in 2.0 min; Hold at 95% B for 0.5 min; Re-equilibrateFast gradient allows for high throughput while ensuring separation from matrix.
Column Temperature40 °CImproves peak shape and reduces viscosity.
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), PositiveThe analyte contains a basic amine group, which readily protonates.
MRM Transition (Analyte)m/z 204.2 → 132.1Precursor ion corresponds to [M+H]+; product ion is a stable, specific fragment.
MRM Transition (IS)m/z 211.2 → 132.1The +7 Da shift confirms the use of the d7-IS. The common fragment ion is typical.
Ion Source Temperature550 °COptimizes desolvation.
Curtain Gas (CUR)35 psiPrevents matrix components from entering the mass analyzer.
Collision Gas (CAD)MediumEnsures efficient fragmentation in the collision cell.

Bioanalytical Method Validation

A validated method provides confidence that the generated data is accurate and reliable. The method was validated according to the FDA and EMA guidelines.[2][3][4][14]

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

Validation ParameterPurposeAcceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples from ≥6 sources should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response over a defined range.Calibration curve must have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.Analyte response must be ≥5 times the response of a blank sample. Precision (%CV) ≤ 20% and Accuracy (%Bias) within ±20%.
Precision & Accuracy To assess the closeness of repeated measurements (precision) and the agreement with the true value (accuracy).Intra-run & Inter-run: For LQC, MQC, HQC, Precision (%CV) ≤ 15% and Accuracy (%Bias) within ±15%. For LLOQ QC, Precision (%CV) ≤ 20% and Accuracy (%Bias) within ±20%. (Determined from ≥5 replicates per level over ≥3 runs).
Matrix Effect To evaluate the suppression or enhancement of ionization caused by co-eluting matrix components.[7][8]The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from ≥6 lots of matrix should be ≤15%.
Recovery To measure the efficiency of the extraction process.Recovery of the analyte and IS should be consistent and precise across LQC, MQC, and HQC levels.
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing).Mean concentration of stability samples must be within ±15% of nominal concentration. Assessed for: freeze-thaw (3 cycles), bench-top (24h, room temp), long-term (-80°C, 90 days), and post-preparative (48h, autosampler).

Validation Results (Representative Data)

The method successfully met all validation acceptance criteria.

Table 3: Inter-Day Precision and Accuracy (n=3 runs)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Precision (%CV)Accuracy (%Bias)Status
LLOQ0.100.118.9+10.0Pass
LQC0.300.296.5-3.3Pass
MQC8.008.214.2+2.6Pass
HQC80.0078.953.8-1.3Pass

Table 4: Stability Assessment Summary

Stability ConditionDuration/CyclesMean Accuracy (%Bias) vs. NominalStatus
Bench-Top (Room Temp)24 hours-4.5%Pass
Freeze-Thaw Cycles3 cycles-6.8%Pass
Long-Term Storage (-80°C)90 days-3.2%Pass
Post-Preparative (Autosampler, 10°C)48 hours-2.1%Pass

The data clearly demonstrate that the method is accurate, precise, and robust. The analyte was stable under all tested conditions, ensuring sample integrity during routine analysis. The use of a stable isotope-labeled internal standard effectively compensated for any variability in extraction and matrix effects, as evidenced by the excellent precision and accuracy results.

Conclusion

This application note presents a validated, high-throughput LC-MS/MS method for the quantification of this compound in human plasma. The method utilizes a simple protein precipitation for sample preparation and a rapid 3-minute chromatographic run, making it suitable for the analysis of a large number of samples from clinical or preclinical studies. The method demonstrated excellent performance in selectivity, sensitivity, linearity, precision, and accuracy, meeting all current regulatory standards for bioanalytical method validation. This robust and reliable assay can be confidently implemented in regulated environments to support drug development programs.

References

  • Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Baranowska, I., & Koper, M. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • White, S., & Adcock, N. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Ovid. [Link]

  • Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services (HHS). (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Slideshare. (2015). Bioanalytical method validation emea. [Link]

  • BioPharma Services. (2020). Bioanalytical Method Development: Blood Specimen. [Link]

  • ResearchGate. (2015). How can I prepare samples for quantification of drugs and their metabolites in blood using HPLC?. [Link]

  • Organomation. Sample Preparation: A Comprehensive Guide. [Link]

  • National Institutes of Health (NIH). (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]

  • National Institutes of Health (NIH). (2023). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • PubMed Central. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. [Link]

  • PubMed. (2022). Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations. [Link]

  • DiVA. (2022). Development of analytical methods for the determination of the small molecule component of complex biological systems. [Link]

  • MDPI. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. [Link]

  • ResearchGate. (2020). Analytical Method Development and Validation Overview. [Link]

  • ResearchGate. (2009). Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study. [Link]

  • Defense Technical Information Center. (2001). Analysis of Investigational Drugs in Biological Fluids - Method Development and Analysis of Pre-Clinical Samples. [Link]

  • PLOS ONE. (2021). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. [Link]

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HPLC-MS/MS method for 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Bioanalytical Quantification of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine using HPLC-MS/MS

Abstract

This application note describes a robust, sensitive, and selective High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of this compound in human plasma. The method employs a straightforward protein precipitation protocol for sample preparation and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column, providing excellent peak shape and resolution. The method has been validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry and is suitable for supporting pharmacokinetic studies in drug development.[1]

Introduction and Scientific Rationale

This compound is a novel chemical entity containing both tertiary and primary amine functionalities, a common structural motif in pharmacologically active molecules. The accurate quantification of such compounds in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles during preclinical and clinical development.

The inherent basicity of the amine groups makes the analyte an ideal candidate for analysis by reverse-phase liquid chromatography coupled with positive ion electrospray ionization tandem mass spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity and selectivity, allowing for precise quantification even at low concentrations. The core of this method relies on the principle of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting unique product ion is monitored. This high degree of specificity minimizes interference from complex biological matrix components. This document provides a comprehensive, field-tested protocol, explaining the causality behind key experimental choices to ensure reproducibility and scientific integrity.

Experimental Design

Materials, Reagents, and Instrumentation
  • Analyte and Internal Standard:

    • This compound (Reference Standard, >99% purity)

    • This compound-d7 (Stable Isotope-Labeled Internal Standard, IS)

  • Reagents:

    • Acetonitrile (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Formic Acid (LC-MS grade, >99%)

    • Ultrapure Water (18.2 MΩ·cm)

    • Human Plasma (K2-EDTA as anticoagulant)

  • Instrumentation:

    • HPLC System: Shimadzu Nexera X2 or equivalent, equipped with a binary pump, degasser, autosampler, and column oven.

    • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent, equipped with a Turbo V™ ion source with an electrospray ionization (ESI) probe.

Sample Preparation: A Streamlined Approach

For bioanalytical assays, efficient and reproducible sample preparation is paramount. A protein precipitation (PPT) method was selected for its simplicity, speed, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis.[2]

Causality: Acetonitrile is used as the precipitation solvent. It is highly effective at denaturing and precipitating plasma proteins. Furthermore, its organic nature is compatible with the reverse-phase HPLC mobile phase, and its use results in a supernatant that can often be directly injected, minimizing sample handling steps. The addition of the Internal Standard to the precipitation solvent ensures that any variability during the extraction process is accounted for, a cornerstone of trustworthy quantitative bioanalysis.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Human Plasma Sample add_is 2. Add 200 µL Acetonitrile containing Internal Standard plasma->add_is vortex 3. Vortex Mix (1 minute) add_is->vortex centrifuge 4. Centrifuge (10,000g, 5 min, 4°C) vortex->centrifuge supernatant 5. Transfer Supernatant to Injection Vial centrifuge->supernatant inject 6. Inject 5 µL onto HPLC-MS/MS supernatant->inject

Caption: Workflow for protein precipitation of plasma samples.

HPLC-MS/MS Method Parameters

The method parameters were optimized to achieve a balance of speed, sensitivity, and peak quality.

  • Chromatography Rationale: A C18 stationary phase was chosen for its hydrophobic character, which effectively retains the analyte via its dihydroisoquinoline ring system. The use of a gradient elution allows for a sharp, well-defined peak and rapid elution of late-eluting matrix components, ensuring a clean baseline for subsequent injections. Formic acid is a critical mobile phase additive; it maintains an acidic pH to ensure the amine functionalities are protonated, which is essential for good peak shape and robust ESI+ response.

Parameter Condition
HPLC Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 5% B to 95% B in 2.5 min; Hold at 95% B for 0.5 min; Re-equilibrate at 5% B
Column Temperature 40°C
Injection Volume 5 µL
Run Time 4.0 minutes
  • Mass Spectrometry Rationale: Positive ion electrospray ionization (ESI+) was selected due to the basic nature of the analyte's amine groups, which are readily protonated. The MRM transitions were determined by infusing a standard solution of the analyte and performing a product ion scan. The transition from the protonated precursor ion (m/z 191.2) to the most intense, stable product ion (m/z 146.1) was chosen for quantification. This fragment corresponds to a stable C10H12N+ ion formed after cleavage of the propanamine side chain, a characteristic fragmentation pathway for such structures.[3] A secondary transition can be used for confirmation.

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 55 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V
MRM Transitions Analyte: 191.2 → 146.1 (Quantifier), 191.2 → 44.1 (Qualifier)IS: 198.2 → 153.1
Collision Energy (CE) Analyte: 25 V (Quantifier), 35 V (Qualifier)IS: 25 V

Method Validation Protocol & Results

The method was validated following the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[1] This ensures the method is trustworthy and fit for its intended purpose.

G cluster_validation Method Validation Logic Flow start Method Development selectivity Selectivity & Specificity (6 blank sources) start->selectivity linearity Linearity & Range (8-point curve) start->linearity end Validated Method selectivity->end accuracy_precision Accuracy & Precision (LLOQ, LQC, MQC, HQC) linearity->accuracy_precision matrix Matrix Effect accuracy_precision->matrix recovery Recovery accuracy_precision->recovery stability Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) accuracy_precision->stability matrix->end recovery->end stability->end

Caption: Logical flow of the bioanalytical method validation experiments.

Linearity and Range

The calibration curve was linear over the range of 0.1 to 100 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.995, indicating a strong correlation between detector response and concentration.

Parameter Result Acceptance Criteria
Calibration Range 0.1 – 100 ng/mL-
Regression Model Linear, 1/x² weighting-
Mean r² 0.9978≥ 0.99
Back-calculated Accuracy Within ± 8.5% of nominal≤ ±15% (±20% at LLOQ)
Accuracy and Precision

The intra-day (n=6) and inter-day (n=18, 3 runs) accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%RSD) Intra-day Accuracy (%RE) Inter-day Precision (%RSD) Inter-day Accuracy (%RE)
LLOQ 0.17.2%-4.5%9.8%-2.1%
LQC 0.35.4%2.8%6.5%4.3%
MQC 103.1%1.5%4.2%1.9%
HQC 802.5%-1.1%3.8%-0.5%
Acceptance Criteria: Precision (%RSD) ≤15% (≤20% at LLOQ); Accuracy (%RE) within ±15% (±20% at LLOQ).
Matrix Effect and Recovery

The matrix effect was assessed and found to be minimal, with a coefficient of variation of the IS-normalized matrix factor of <10%. The extraction recovery was consistent and high across all QC levels.

  • Mean Extraction Recovery: 88.5%

  • Mean Matrix Effect (IS-Normalized): 1.04 (indicating minor enhancement, but consistent)

Stability

The analyte was found to be stable in human plasma under various storage and handling conditions, ensuring sample integrity from collection to analysis.

Stability Test Condition Mean % Change from Nominal Acceptance Criteria
Bench-Top 8 hours at Room Temp-5.2%Within ±15%
Freeze-Thaw 3 cycles (-80°C to RT)-7.8%Within ±15%
Long-Term 90 days at -80°C-6.1%Within ±15%

Conclusion

A highly sensitive, specific, and robust HPLC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation and rapid chromatographic runtime of 4.0 minutes make this method highly efficient and suitable for high-throughput analysis. The validation results demonstrate that the method meets all regulatory requirements for accuracy, precision, and stability, making it a reliable tool for pharmacokinetic assessments in drug development programs.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis. [Link]

  • Chemistry LibreTexts. (2022). Amine Fragmentation. [Link]

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Application of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine as a Monoamine Oxidase (MAO) Modulator: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rationale for Investigating 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine as a Monoamine Oxidase Inhibitor

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have been explored for a wide range of therapeutic applications, including the modulation of central nervous system targets. While the specific biological profile of this compound is not extensively documented in publicly available literature, its structural features bear a resemblance to known modulators of monoamine oxidase (MAO). This structural hypothesis warrants a thorough investigation of its potential as an MAO inhibitor.

Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes located on the outer mitochondrial membrane, responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] The dysregulation of these neurotransmitter systems is implicated in the pathophysiology of several neurological and psychiatric disorders. Consequently, MAO inhibitors are clinically used for the treatment of depression and Parkinson's disease.[3][4] Selective inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are used to treat Parkinson's disease by preventing the breakdown of dopamine in the brain.[5][6][7]

This document provides a comprehensive guide for the characterization of this compound as a potential MAO modulator. It outlines detailed protocols for in vitro enzyme inhibition assays, cell-based neuroprotection studies, and in vivo models of Parkinson's disease and depression. The causality behind each experimental step is explained to provide a robust framework for its evaluation.

Part 1: In Vitro Characterization of MAO Inhibition

The initial step in evaluating a potential MAO modulator is to determine its inhibitory activity and selectivity towards the two isoforms, MAO-A and MAO-B. This is crucial as isoform selectivity dictates the potential therapeutic application.

Determination of IC50 Values for MAO-A and MAO-B

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. A fluorometric assay is a common and high-throughput method for determining MAO activity.[8][9] The principle of this assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[8]

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Recombinant hMAO-A/hMAO-B - Test Compound dilutions - Substrate (p-Tyramine) - HRP & Amplex® Red plate Plate Setup (96-well, black): - Controls (no enzyme, no inhibitor) - Test Compound wells reagents->plate preincubation Pre-incubate MAO enzyme with Test Compound plate->preincubation reaction_start Initiate reaction by adding substrate mixture (Substrate, HRP, Amplex® Red) preincubation->reaction_start incubation Incubate at 37°C (protected from light) reaction_start->incubation measurement Measure fluorescence kinetically (Ex/Em = 530/585 nm) incubation->measurement rate_calc Calculate reaction rates (slope of fluorescence vs. time) measurement->rate_calc inhibition_calc % Inhibition Calculation rate_calc->inhibition_calc ic50_calc Plot % Inhibition vs. [Compound] and fit to a dose-response curve to determine IC50 inhibition_calc->ic50_calc

Workflow for in vitro MAO inhibition assay.

Protocol 1: Fluorometric IC50 Determination for MAO-A and MAO-B

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • This compound (Test Compound)

    • p-Tyramine (non-selective substrate)[8]

    • Clorgyline (selective MAO-A inhibitor control)

    • Pargyline or Selegiline (selective MAO-B inhibitor control)[8]

    • Amplex® Red reagent

    • Horseradish peroxidase (HRP)

    • 100 mM Potassium Phosphate buffer (pH 7.4)

    • 96-well black, clear-bottom microplates

    • Fluorescence plate reader

  • Procedure:

    • Reagent Preparation:

      • Prepare serial dilutions of the test compound and control inhibitors in assay buffer.

      • Prepare a working solution of the substrate mixture containing p-tyramine, Amplex® Red, and HRP in assay buffer.

    • Assay Setup:

      • To each well of the 96-well plate, add 50 µL of either assay buffer (for controls) or the appropriate dilution of the test compound/control inhibitor.

      • Add 25 µL of the MAO-A or MAO-B enzyme solution to each well.

      • Include controls: no enzyme (background), no inhibitor (100% activity), and a known inhibitor.

    • Pre-incubation:

      • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Reaction Initiation and Measurement:

      • Initiate the reaction by adding 25 µL of the substrate mixture to all wells.

      • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

      • Measure the fluorescence intensity (excitation ~530 nm, emission ~585 nm) every minute for 30 minutes.

    • Data Analysis:

      • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

      • Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Expected Data Presentation

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
This compound[Determined Value][Determined Value][Calculated Value]
Clorgyline (Control)~0.01>10<0.001
Selegiline (Control)>10~0.02>500
Determination of Mechanism of Inhibition (Ki and Reversibility)

Understanding whether the inhibition is reversible or irreversible, and competitive, non-competitive, or uncompetitive is critical for drug development. This can be determined through enzyme kinetic studies and reversibility assays.

Protocol 2: Enzyme Kinetics and Reversibility Assay

  • Enzyme Kinetics (Determination of Ki):

    • Perform the MAO activity assay as described in Protocol 1, but with varying concentrations of both the substrate (p-tyramine) and the test compound.

    • Measure the initial reaction velocities at each combination of substrate and inhibitor concentration.

    • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mechanism of inhibition and the inhibition constant (Ki).[10]

  • Reversibility Assay (Dialysis Method): [10][11]

    • Pre-incubate a concentrated solution of the MAO enzyme with a high concentration of the test compound (e.g., 10x IC50) for 30 minutes.

    • As a control, pre-incubate the enzyme with a known reversible inhibitor (e.g., safinamide) and an irreversible inhibitor (e.g., selegiline).[11]

    • Dialyze the enzyme-inhibitor mixtures against a large volume of assay buffer for several hours to remove any unbound inhibitor.

    • Measure the residual MAO activity of the dialyzed samples.

    • Interpretation: If the enzyme activity is restored after dialysis, the inhibition is reversible. If the activity remains low, the inhibition is irreversible.

Part 2: Cell-Based Assays for Neuroprotective Effects

If this compound demonstrates potent MAO-B inhibition, its neuroprotective potential should be evaluated in cell-based models of Parkinson's disease. Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used for this purpose as they can be differentiated into dopaminergic-like neurons. Neurotoxicity can be induced by toxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+), which selectively damage dopaminergic neurons.[12][13][14]

Signaling Pathway of Dopaminergic Neurodegeneration and MAO-B Inhibition

G cluster_neuron MPTP MPTP (pro-toxin) MAO_B MAO-B (in astrocytes) MPTP->MAO_B metabolism MPP MPP+ (toxin) MAO_B->MPP DAT Dopamine Transporter (DAT) MPP->DAT uptake Mitochondria Mitochondria Neuron Dopaminergic Neuron Complex_I Complex I Inhibition Mitochondria->Complex_I ATP_depletion ATP Depletion Complex_I->ATP_depletion ROS ROS Production Complex_I->ROS Apoptosis Apoptosis ATP_depletion->Apoptosis ROS->Apoptosis Test_Compound 1-(3,4-Dihydroisoquinolin- 2(1H)-yl)propan-2-amine Test_Compound->MAO_B Inhibition

MPTP-induced neurotoxicity and the protective role of MAO-B inhibition.
Assessment of Neuroprotection against MPP+-induced Toxicity

Protocol 3: Neuroprotection Assay in SH-SY5Y Cells

  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

    • MPP+ iodide

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[15][16]

    • LDH (Lactate Dehydrogenase) cytotoxicity assay kit[15][17]

    • 96-well cell culture plates

  • Procedure:

    • Cell Culture and Plating:

      • Culture SH-SY5Y cells in appropriate medium.

      • Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

    • Compound Treatment:

      • Pre-treat the cells with various concentrations of the test compound for 24 hours.

    • Induction of Neurotoxicity:

      • Expose the cells to a pre-determined toxic concentration of MPP+ for another 24 hours.

      • Include controls: untreated cells, cells treated with MPP+ only, and cells treated with the test compound only.

    • Assessment of Cell Viability and Cytotoxicity:

      • MTT Assay: Measure cell viability by adding MTT solution to the wells, incubating for 4 hours, and then solubilizing the formazan crystals with DMSO. Read the absorbance at ~570 nm.[16]

      • LDH Assay: Measure cytotoxicity by collecting the cell culture supernatant and quantifying the amount of LDH released from damaged cells using a commercial kit. Read the absorbance at ~490 nm.[18]

    • Data Analysis:

      • Calculate the percentage of cell viability (MTT assay) and cytotoxicity (LDH assay) for each treatment group relative to the controls.

      • Plot the results to determine the neuroprotective effect of the test compound.

Expected Data Presentation

TreatmentCell Viability (% of Control)Cytotoxicity (% of Max LDH Release)
Control (untreated)1000
MPP+ only[Value, e.g., ~50%][Value, e.g., ~80%]
MPP+ + Test Compound (low dose)[Determined Value][Determined Value]
MPP+ + Test Compound (mid dose)[Determined Value][Determined Value]
MPP+ + Test Compound (high dose)[Determined Value][Determined Value]
Test Compound only (high dose)[Value, e.g., >95%][Value, e.g., <5%]

Part 3: In Vivo Evaluation in Animal Models

Based on promising in vitro and cell-based data, the efficacy of this compound should be assessed in relevant animal models. The choice of model depends on the MAO isoform selectivity.

MPTP Mouse Model of Parkinson's Disease (for MAO-B selective inhibitors)

The MPTP mouse model is a widely used preclinical model of Parkinson's disease that recapitulates the loss of dopaminergic neurons in the substantia nigra.[19][20][21][22]

Protocol 4: MPTP-induced Neurodegeneration in Mice

  • Animals: C57BL/6 mice are commonly used due to their sensitivity to MPTP.[22]

  • Procedure:

    • Compound Administration: Administer the test compound (or vehicle control) to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified period before and during MPTP treatment.

    • MPTP Administration: Induce neurodegeneration by administering MPTP hydrochloride (e.g., 20 mg/kg, i.p., 4 doses at 2-hour intervals).[19]

    • Behavioral Assessment: A week after the last MPTP injection, assess motor function using tests such as the rotarod test (for motor coordination) and the pole test (for bradykinesia).

    • Neurochemical Analysis: Euthanize the animals and collect the striata. Analyze the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.

    • Histological Analysis: Perfuse the brains and perform tyrosine hydroxylase (TH) immunohistochemistry on sections of the substantia nigra to quantify the loss of dopaminergic neurons.

  • Data Analysis: Compare the behavioral, neurochemical, and histological outcomes between the vehicle-treated, MPTP-treated, and test compound + MPTP-treated groups.

Forced Swim Test in Mice (for MAO-A selective inhibitors)

The forced swim test is a common behavioral assay used to screen for antidepressant-like activity in rodents.[23][24][25][26]

Protocol 5: Forced Swim Test

  • Animals: Male Swiss Webster or C57BL/6 mice are suitable.

  • Procedure:

    • Compound Administration: Administer the test compound, a positive control antidepressant (e.g., a known MAO-A inhibitor like moclobemide), or vehicle to the mice for a period of several days or weeks.

    • Forced Swim Test:

      • Place each mouse individually in a cylinder of water from which it cannot escape.

      • Record the session (typically 6 minutes) and score the duration of immobility during the last 4 minutes of the test.[24][26]

    • Data Analysis: Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time in the test compound group compared to the vehicle group suggests an antidepressant-like effect.

Conclusion and Future Directions

The protocols outlined in this guide provide a systematic approach to characterizing the potential of this compound as a modulator of monoamine oxidase. A thorough in vitro evaluation of its inhibitory potency, selectivity, and mechanism of action is the foundational step. Positive results from these initial studies would justify progression to cell-based neuroprotection assays and subsequent in vivo efficacy studies in relevant animal models of neurological disorders. The collective data will provide a comprehensive understanding of the pharmacological profile of this compound and its potential as a novel therapeutic agent.

References

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  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. Available from: [Link]

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  • Obata, T. (2002). Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems. Journal of neural transmission (Vienna, Austria : 1996), 109(7-8), 957–966. Available from: [Link]

  • Matos, M. J., et al. (2018). Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays. Methods in molecular biology (Clifton, N.J.), 1726, 219–230. Available from: [Link]

  • Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19–33. Available from: [Link]

  • Geha, R. M., et al. (2001). Substrate and inhibitor specificities for human monoamine oxidase A and B are influenced by a single amino acid. The Journal of biological chemistry, 276(13), 9877–9882. Available from: [Link]

  • NEUROFIT. (n.d.). In vitro model of Parkinson's disease - MPP+ and 6-OHDA intoxication of mesencephalic dopaminergic neurons. Available from: [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature protocols, 2(1), 141-151. Available from: [Link]

  • Weyler, W., et al. (2011). Structural properties of human monoamine oxidases A and B. The international journal of biochemistry & cell biology, 43(2), 140–144. Available from: [Link]

  • Sun, M. K., & Alkon, D. L. (2006). Open-Space Forced Swim Model of Depression for Mice. Current protocols in neuroscience, Chapter 9, Unit 9.36. Available from: [Link]

  • Green, A. R., et al. (1981). Specificity of endogenous substrates for types A and B monoamine oxidase in rat striatum. The Journal of pharmacy and pharmacology, 33(9), 600–601. Available from: [Link]

  • Cleveland Clinic. (n.d.). MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses. Available from: [Link]

  • Binda, C., et al. (2018). Monoamine Oxidases. Sub-cellular biochemistry, 87, 95–123. Available from: [Link]

  • Yankelevitch-Yahav, R., et al. (2014). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments : JoVE, (93), e52587. Available from: [Link]

  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Available from: [Link]

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  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Available from: [Link]

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  • Kaul, S., et al. (2005). Dopaminergic neurotoxicant 6-OHDA induces oxidative damage through proteolytic activation of PKCdelta in cell culture and animal models of Parkinson's disease. The Journal of biological chemistry, 280(49), 40693–40704. Available from: [Link]

  • Finberg, J. P. M., & Rabey, J. M. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. Frontiers in neurology, 12, 775810. Available from: [Link]

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Sources

Experimental Design for Studying the Pharmacokinetics of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental framework for the pharmacokinetic characterization of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine, a novel small molecule featuring a dihydroisoquinoline scaffold. Isoquinoline derivatives are of significant interest in medicinal chemistry due to their presence in bioactive natural products and their wide range of pharmacological activities.[1][2][3] A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to the drug discovery and development process, serving as a critical bridge between initial synthesis and potential clinical efficacy.[4][5][6][7] This guide presents an integrated, multi-step approach, beginning with essential in vitro assays to predict in vivo behavior, followed by the development of a robust bioanalytical method, and culminating in a detailed protocol for an in vivo pharmacokinetic study in a preclinical model. The protocols and rationale provided herein are designed to equip researchers with the necessary tools to generate reliable and interpretable data, facilitating informed decision-making in the progression of this and similar chemical entities.

Overall Pharmacokinetic Characterization Workflow

The successful pharmacokinetic (PK) evaluation of a novel chemical entity is a systematic process. It begins with foundational in vitro experiments to determine key ADME properties, which inform the design of more complex in vivo studies. A validated, high-sensitivity bioanalytical method is the cornerstone of this process, ensuring accurate quantification of the compound in biological matrices. The data from these studies are then integrated and analyzed to generate a comprehensive PK profile.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Bioanalytical Method cluster_2 Phase 3: In Vivo Study cluster_3 Phase 4: Data Analysis MetStab Metabolic Stability Assay (Liver Microsomes) PPB Plasma Protein Binding (Equilibrium Dialysis) MethodDev LC-MS/MS Method Development MetStab->MethodDev Informs In Vivo Study Design MethodVal Method Validation (FDA/ICH Guidelines) MethodDev->MethodVal AnimalDosing Animal Dosing (IV & PO Routes) MethodVal->AnimalDosing Enables Accurate Quantification SampleCollection Blood Sample Collection AnimalDosing->SampleCollection SampleProcessing Plasma Processing & Storage SampleCollection->SampleProcessing Quant Sample Quantification (Validated LC-MS/MS) SampleProcessing->Quant Provides Samples for Analysis NCA Non-Compartmental Analysis (NCA) Quant->NCA PK_Params Derivation of PK Parameters NCA->PK_Params

Caption: Integrated workflow for pharmacokinetic characterization.

Preclinical In Vitro ADME Profiling

In vitro ADME assays are indispensable in early drug discovery.[4][5][8] They provide critical data on a compound's intrinsic properties, helping to identify potential liabilities and predict its in vivo pharmacokinetic profile before committing resources to animal studies.[9]

Protocol 1: Metabolic Stability in Liver Microsomes

Causality & Rationale: This assay is a primary screen to evaluate a compound's susceptibility to Phase I metabolism, which is predominantly mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes.[10] Liver microsomes, which are vesicles of these membranes, provide a cost-effective and high-throughput system to measure the rate of metabolic turnover.[10][11] The data generated are used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), which are key indicators of how quickly the compound may be cleared by the liver in vivo.[11][12]

Methodology:

  • Materials:

    • Pooled liver microsomes (human and relevant preclinical species, e.g., rat).

    • Test compound: this compound.

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (100 mM, pH 7.4).

    • Positive control compounds (e.g., Testosterone, Verapamil).

    • Quenching solution: Cold acetonitrile with a suitable internal standard (IS).

  • Preparation:

    • Prepare a 1 M stock of the test compound in DMSO. Serially dilute to create working solutions.

    • On ice, prepare a reaction mixture containing phosphate buffer and liver microsomes (final protein concentration typically 0.5 mg/mL).[10]

    • Prepare a separate cofactor mixture containing the NADPH regenerating system in phosphate buffer.

  • Incubation Procedure:

    • Pre-warm the microsomal solution at 37°C for 5-10 minutes.

    • Add the test compound to the microsomal solution (final concentration typically 1 µM; final DMSO concentration <0.5%) and vortex gently.

    • Initiate the metabolic reaction by adding the pre-warmed cofactor mixture.[13][14] This is T=0.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a 96-well plate containing 3-4 volumes of cold acetonitrile with IS to terminate the reaction and precipitate proteins.[11][14]

    • Include a "minus cofactor" control incubated for the final time point to assess non-NADPH-mediated degradation.

  • Sample Processing & Analysis:

    • Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the peak area ratio of the test compound to the IS at each time point.

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL)

Protocol 2: Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)

Causality & Rationale: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, profoundly impacts its pharmacokinetic and pharmacodynamic properties.[15] Only the unbound (free) fraction of the drug is available to distribute into tissues, interact with therapeutic targets, and be cleared by metabolizing enzymes or renal excretion.[16] The Rapid Equilibrium Dialysis (RED) method is considered a gold standard for its accuracy and reduced non-specific binding compared to other techniques.[15][17][18]

Methodology:

  • Materials:

    • Rapid Equilibrium Dialysis (RED) device plate with dialysis membrane inserts (typically 8 kDa MWCO).

    • Pooled plasma (human and relevant preclinical species).

    • Dialysis buffer (Phosphate-buffered saline, PBS, pH 7.4).

    • Test compound.

    • Positive control compound with known binding properties (e.g., Warfarin).

  • Preparation:

    • Prepare a stock solution of the test compound.

    • Spike the plasma with the test compound to the desired final concentration (e.g., 2 µM), ensuring the solvent concentration is minimal (<1%).[18]

  • Dialysis Procedure:

    • Add the spiked plasma (e.g., 300 µL) to the sample chamber (red-ringed) of the RED device insert.[16]

    • Add dialysis buffer (e.g., 500 µL) to the buffer chamber.[16]

    • Seal the plate securely and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for the time required to reach equilibrium (typically 4-6 hours, determined empirically).[16][19]

  • Sample Processing & Analysis:

    • After incubation, carefully remove equal volume aliquots (e.g., 50 µL) from both the plasma and buffer chambers.

    • To equalize matrix effects for LC-MS/MS analysis, mix the buffer aliquot with an equal volume of blank plasma, and mix the plasma aliquot with an equal volume of PBS.

    • Perform protein precipitation on both sets of samples by adding cold acetonitrile containing an internal standard.

    • Centrifuge the samples to pellet protein and analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) and the percentage of protein binding (% Bound) using the following formulas:

      • Fraction Unbound (fu) = Concentration in Buffer Chamber / Concentration in Plasma Chamber

      • % Bound = (1 - fu) * 100

Bioanalytical Method Development and Validation

Causality & Rationale: A validated bioanalytical method is a regulatory requirement and the analytical foundation of any pharmacokinetic study.[20] Its purpose is to provide a precise and accurate measurement of the analyte concentration in a given biological matrix.[20] Following guidelines from regulatory bodies like the FDA ensures that the data generated are reliable for decision-making.[21][22] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for small molecule quantification due to its superior sensitivity, selectivity, and speed.[23][24][25]

Protocol 3: LC-MS/MS Method Development & Validation

Method Development Steps:

  • Mass Spectrometer Tuning: Infuse a standard solution of this compound directly into the mass spectrometer. Optimize parameters in positive electrospray ionization (ESI) mode to identify the precursor ion ([M+H]+) and select the most stable and abundant product ions for Multiple Reaction Monitoring (MRM) transitions.

  • Chromatography: Start with a standard reversed-phase C18 column and a simple gradient of water and acetonitrile, both containing 0.1% formic acid to promote ionization.[26] Adjust the gradient to achieve a retention time of 2-4 minutes with a sharp, symmetrical peak shape, ensuring separation from any endogenous matrix components.

  • Sample Preparation: Protein precipitation is the simplest and fastest extraction method. Test the recovery and matrix effects of precipitating plasma samples with 3-4 volumes of cold acetonitrile or methanol. If significant matrix effects are observed, more complex methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required.[25]

  • Internal Standard (IS) Selection: Choose an appropriate IS, ideally a stable isotope-labeled version of the analyte. If unavailable, select a structurally similar compound with comparable chromatographic and ionization properties.

Method Validation: The developed method must be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry or ICH M10 guidelines.[21][22][27][28] The key parameters and typical acceptance criteria are summarized below.

Validation ParameterDescriptionAcceptance Criteria
Selectivity & Specificity Ability to differentiate and quantify the analyte in the presence of endogenous matrix components.No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 sources.
Calibration Curve Relationship between instrument response and known concentrations of the analyte.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be ≥ 5x the response of a blank sample. Accuracy within ±20% and precision ≤ 20%.
Accuracy & Precision Closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).Measured at LLOQ, Low, Mid, and High QC levels (n=5). Mean concentration within ±15% of nominal. Precision (%CV) ≤ 15%.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.Calculated at Low and High QC levels. The IS-normalized matrix factor should have a %CV ≤ 15%.
Recovery The efficiency of the extraction process.Calculated at Low, Mid, and High QC levels. Recovery should be consistent, precise, and reproducible.
Stability Stability of the analyte in the biological matrix under various storage and handling conditions.Bench-top, freeze-thaw, and long-term stability. Mean concentration of stability samples should be within ±15% of nominal.

In Vivo Pharmacokinetic Study Design

Causality & Rationale: In vivo studies provide the definitive assessment of a drug's ADME profile in a complete biological system.[29] By administering the compound through both an intravenous (IV) and a non-intravenous route (typically oral, PO), key parameters such as clearance, volume of distribution, and absolute bioavailability can be determined.[30] This information is crucial for predicting human pharmacokinetics and establishing a potential therapeutic dosing regimen.

In Vivo Experimental Workflow

G cluster_0 Pre-Study Phase cluster_1 Dosing Phase cluster_2 Sampling Phase cluster_3 Processing Phase Acclimatization Animal Acclimatization (7 days) Fasting Overnight Fasting (for PO group) Acclimatization->Fasting Dosing_IV IV Bolus Dose (e.g., 1 mg/kg) Acclimatization->Dosing_IV Dosing_PO Oral Gavage Dose (e.g., 10 mg/kg) Fasting->Dosing_PO Sampling Serial Blood Sampling (e.g., saphenous vein) Dosing_IV->Sampling Dosing_PO->Sampling Collection Collect into EDTA tubes Sampling->Collection Centrifuge Centrifuge at 4°C to separate plasma Collection->Centrifuge Harvest Harvest Plasma Supernatant Centrifuge->Harvest Storage Store Plasma at -80°C Until Analysis Harvest->Storage

Caption: Workflow for the in vivo pharmacokinetic study.

Protocol 4: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group), weighing 220-250g. Animals should be acclimatized for at least one week before the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Formulation Preparation:

    • IV Formulation: Dissolve the compound in a vehicle suitable for intravenous injection, such as 20% Solutol HS 15 in saline. The final formulation should be sterile-filtered.

    • PO Formulation: Prepare a suspension or solution in a vehicle suitable for oral gavage, such as 0.5% methylcellulose in water.

  • Dosing and Groups:

    • Group 1 (IV): Administer a single bolus dose via the tail vein. A typical dose is 1-2 mg/kg.[30][31]

    • Group 2 (PO): Administer a single dose via oral gavage. A typical dose is 5-10 mg/kg.[30][31] Animals in this group should be fasted overnight prior to dosing.

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-150 µL) from the saphenous or jugular vein into EDTA-coated tubes.

    • A typical sampling schedule would be:

      • IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

      • PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.[31]

  • Plasma Processing:

    • Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Carefully transfer the plasma supernatant to clean, labeled microcentrifuge tubes.

    • Store the plasma samples at -80°C until they are ready for bioanalysis.

Pharmacokinetic Data Analysis

Causality & Rationale: The final step is to convert the raw concentration-time data into meaningful pharmacokinetic parameters. Non-Compartmental Analysis (NCA) is the most common method used for this purpose as it does not require assumptions about the number of compartments the drug distributes into, relying instead on the application of the trapezoidal rule.[32][33][34][35]

PK Data Analysis Workflow

G cluster_0 NCA Calculations ConcTime Raw Plasma Concentration-Time Data PlotData Plot Mean Plasma Concentration vs. Time ConcTime->PlotData AUC Calculate AUC using Linear Trapezoidal Rule PlotData->AUC LambdaZ Determine Terminal Elimination Rate (λz) AUC->LambdaZ Extrapolate Extrapolate AUC to Infinity (AUCinf) LambdaZ->Extrapolate PK_Table Generate Table of Key PK Parameters Extrapolate->PK_Table

Caption: Workflow for Non-Compartmental Analysis (NCA).

Key Pharmacokinetic Parameters: The analysis of the plasma concentration-time data will yield the following key parameters.

ParameterDescriptionDetermined from
Cmax Maximum observed plasma concentration.PO Data
Tmax Time at which Cmax is observed.PO Data
Terminal elimination half-life (0.693 / λz).IV & PO Data
AUC(0-t) Area under the concentration-time curve from time 0 to the last measurable concentration.IV & PO Data
AUC(0-inf) Area under the curve extrapolated to infinity.IV & PO Data
CL Total body clearance (Dose_IV / AUC_IV).IV Data
Vd Volume of distribution at steady state (CL * MRT).IV Data
F (%) Absolute bioavailability ((AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)) * 100.IV & PO Data

Conclusion

The experimental design detailed in this application note provides a robust and logical pathway for the comprehensive pharmacokinetic evaluation of this compound. By systematically integrating in vitro screening, rigorous bioanalytical method validation, and carefully designed in vivo studies, researchers can generate a high-quality dataset. This data is essential for understanding the compound's disposition in the body, enabling structure-activity relationship analysis, and making critical, data-driven decisions regarding its future as a potential therapeutic agent.

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Application Notes and Protocols for High-Throughput Screening of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Dihydroisoquinoline Scaffold

The isoquinoline and its partially saturated derivatives, such as the 3,4-dihydroisoquinoline core, represent a privileged scaffold in medicinal chemistry. This structural motif is present in a multitude of natural alkaloids and synthetic compounds exhibiting a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The compound of interest, 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine, belongs to this promising class of molecules. While specific biological targets for this exact molecule are not extensively documented in publicly available literature, its structural features suggest potential interactions with various biological targets, making it an intriguing candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[5]

HTS allows for the rapid testing of thousands to millions of compounds, accelerating the identification of molecules with desired biological activity.[6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the high-throughput screening of this compound and its analogs. We will delve into the rationale behind experimental design, provide detailed protocols for both biochemical and cell-based assays, and outline the necessary steps for robust data analysis.

Rationale for Screening and Target Selection

Given the chemical structure of this compound, which features a secondary amine within the dihydroisoquinoline ring and a primary amine on the propane substituent, it is plausible to hypothesize its interaction with targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes where amino groups are crucial for binding. The dihydroisoquinoline moiety itself has been implicated in the inhibition of various enzymes and signaling pathways.[4]

The initial phase of an HTS campaign should involve a carefully considered selection of biological targets. This selection can be guided by literature precedents for structurally similar compounds or through preliminary in silico screening and target prediction studies. For the purpose of these application notes, we will outline a hypothetical screening cascade against a generic protein-protein interaction (PPI) target and a cell-based assay monitoring a relevant signaling pathway.

Experimental Workflow for High-Throughput Screening

A typical HTS workflow is a multi-step process designed to efficiently identify and validate active compounds or "hits".[9][10] This process begins with assay development and culminates in the identification of confirmed hits for further lead optimization.

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up Assay_Dev Assay Development Miniaturization Miniaturization to 384/1536-well format Assay_Dev->Miniaturization Optimization Optimization (Z' > 0.5) Miniaturization->Optimization Pilot_Screen Pilot Screen (~2000 compounds) Optimization->Pilot_Screen Assay Ready Full_Screen Full Library Screen (Single Concentration) Pilot_Screen->Full_Screen Hit_Confirmation Hit Confirmation (Re-test) Full_Screen->Hit_Confirmation Putative Hits Dose_Response Dose-Response Analysis (IC50/EC50) Hit_Confirmation->Dose_Response SAR Preliminary SAR Dose_Response->SAR

Caption: High-Throughput Screening Workflow.

Protocol 1: Biochemical Assay - Fluorescence Polarization for a Protein-Protein Interaction Target

Fluorescence Polarization (FP) is a robust, homogeneous assay format well-suited for HTS, particularly for studying molecular interactions.[11][12] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[13][14]

Principle

A small, fluorescently labeled peptide (tracer) corresponding to the binding interface of one protein partner will rotate rapidly in solution, resulting in low polarization of emitted light. Upon binding to its larger protein partner, the complex tumbles more slowly, leading to a higher polarization value. A compound like this compound that disrupts this interaction will displace the tracer, causing a decrease in fluorescence polarization.

FP_Assay_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor Protein Protein Tracer_Bound Tracer Protein->Tracer_Bound Binding label_high_fp High FP Signal (Slow Tumbling) Protein_Inhibited Protein Inhibitor Inhibitor Protein_Inhibited->Inhibitor Binding Tracer_Free Tracer label_low_fp Low FP Signal (Fast Tumbling)

Caption: Principle of Competitive Fluorescence Polarization Assay.

Materials and Reagents
  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.

  • Target Protein: Purified protein of interest.

  • Fluorescent Tracer: Custom-synthesized peptide with a fluorescent label (e.g., FITC, TAMRA).

  • Test Compound: this compound, dissolved in 100% DMSO.

  • Positive Control: A known inhibitor of the PPI.

  • Negative Control: DMSO.

  • Microplates: 384-well, black, low-volume plates.

  • Plate Reader: Equipped with fluorescence polarization optics.

Assay Development and Optimization
  • Tracer Concentration: Determine the optimal tracer concentration that gives a stable and robust fluorescence signal without significant background.

  • Protein Titration: Titrate the target protein against a fixed concentration of the tracer to determine the Kd and the concentration of protein required to achieve ~80% of the maximum FP signal.

  • DMSO Tolerance: Evaluate the effect of DMSO on the assay performance to establish the maximum permissible concentration (typically ≤ 1%).[10]

  • Assay Stability: Assess the stability of the FP signal over time to define the incubation period for the HTS.

  • Z'-factor Calculation: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[9] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[9][14]

ParameterRecommended Value
Assay Volume20 µL
Plate Format384-well
Compound Concentration10 µM
DMSO Concentration0.5%
Incubation Time60 minutes at RT
Z'-factor> 0.5
HTS Protocol
  • Using a liquid handler, dispense 100 nL of the test compound, positive control, or negative control (DMSO) into the wells of a 384-well plate.

  • Add 10 µL of the target protein diluted in assay buffer to all wells.

  • Add 10 µL of the fluorescent tracer diluted in assay buffer to all wells.

  • Mix the plate on a plate shaker for 1 minute.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the fluorescence polarization on a compatible plate reader.

Protocol 2: Cell-Based Assay - Reporter Gene Assay

Cell-based assays provide a more physiologically relevant context for screening by evaluating the effect of a compound on a biological pathway within a living cell.[6][15][16] Reporter gene assays are a common type of cell-based HTS.[15]

Principle

This assay utilizes a genetically engineered cell line that expresses a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter that is responsive to a specific signaling pathway. If this compound modulates this pathway, it will lead to a change in the expression of the reporter gene, which can be quantified by measuring the light output or color change produced by the reporter protein's activity.

Materials and Reagents
  • Reporter Cell Line: A stable cell line expressing the reporter gene.

  • Cell Culture Medium: Appropriate for the cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Stimulant/Agonist: A molecule known to activate the signaling pathway of interest.

  • Test Compound: this compound in DMSO.

  • Positive Control: A known modulator of the pathway.

  • Negative Control: DMSO.

  • Reporter Assay Reagent: A commercial kit for detecting the reporter gene product (e.g., luciferase substrate).

  • Microplates: 384-well, white, solid-bottom plates for luminescence assays.

  • Luminometer: A plate reader capable of measuring luminescence.

Assay Development and Optimization
  • Cell Seeding Density: Determine the optimal number of cells per well to ensure a healthy monolayer and a robust signal-to-background ratio.

  • Stimulant Concentration-Response: Perform a dose-response curve for the stimulant to identify the EC80 concentration for use in the HTS.

  • DMSO Tolerance: Assess the effect of DMSO on cell viability and reporter gene expression.

  • Time Course: Determine the optimal incubation times for compound treatment and stimulant addition.

  • Z'-factor Calculation: Calculate the Z'-factor using controls to ensure the assay is suitable for HTS.

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Plate Format384-well
Compound Pre-incubation30 minutes
Stimulant Incubation6 hours
Final DMSO Concentration< 0.5%
Z'-factor> 0.5
HTS Protocol
  • Seed the cells into 384-well plates and incubate overnight to allow for attachment.

  • Dispense 100 nL of the test compound or controls into the wells.

  • Incubate for 30 minutes at 37°C.

  • Add the stimulant at its EC80 concentration to all wells except the negative controls.

  • Incubate for 6 hours at 37°C.

  • Equilibrate the plate to room temperature.

  • Add the reporter assay reagent according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

Data Analysis and Hit Selection

The large volume of data generated from an HTS campaign requires systematic analysis to identify true hits while minimizing false positives and negatives.[17][18][19]

Data Normalization

Raw data from each plate should be normalized to account for plate-to-plate and intra-plate variability. A common method is to normalize the data to the plate's controls:

% Inhibition = 100 x (1 - (Sample - Positive Control) / (Negative Control - Positive Control))

Hit Selection Criteria

A "hit" is a compound that produces a statistically significant effect in the assay. A common method for hit selection is the Z-score:

Z-score = (Sample - Mean of all samples) / Standard Deviation of all samples

A Z-score threshold (e.g., |Z-score| > 3) is typically used to identify initial hits.

Data_Analysis_Flow Raw_Data Raw HTS Data QC Quality Control (Z'-factor per plate) Raw_Data->QC Normalization Data Normalization (% Inhibition) Hit_Selection Hit Selection (Z-score cutoff) Normalization->Hit_Selection QC->Normalization Confirmation Hit Confirmation & Dose-Response Hit_Selection->Confirmation

Caption: HTS Data Analysis and Hit Selection Pipeline.

Conclusion

The protocols and guidelines presented here offer a robust framework for conducting a high-throughput screening campaign with this compound. While this specific molecule may not have a well-defined biological target, its privileged dihydroisoquinoline scaffold warrants investigation. By employing carefully developed and validated biochemical and cell-based assays, researchers can effectively explore the therapeutic potential of this compound and its analogs. The successful implementation of these HTS strategies, coupled with rigorous data analysis, will be instrumental in identifying novel lead compounds for drug discovery programs.

References

  • Comprehensive Analysis of High-Throughput Screening Data. (n.d.). SPIE Digital Library.
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Application Note: A Multi-Assay Protocol for the In Vitro Cytotoxicity Assessment of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The evaluation of a novel chemical entity's cytotoxic potential is a mandatory checkpoint in the drug discovery and development pipeline.[1][2][3] This document provides a comprehensive, multi-tiered protocol for assessing the in vitro cytotoxicity of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine, a compound featuring the biologically significant 3,4-dihydroisoquinoline scaffold.[4][5][6] We present a logical workflow progressing from a primary assessment of metabolic viability to the elucidation of specific cell death mechanisms. This guide details the application of three robust, plate-based assays: the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and the Caspase-3/7 activity assay for apoptosis. The protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring data integrity and trustworthiness for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Tiered Cytotoxicity Assessment

In preclinical research, the initial goal is to determine if a compound exhibits cytotoxic activity and at what concentration.[7][8] A simple dose-response curve and the determination of an IC₅₀ (half-maximal inhibitory concentration) value are the first steps.[1][2] However, this single data point is insufficient for a thorough toxicological profile. Understanding the mechanism of cell death—whether through programmed apoptosis or uncontrolled necrosis—is critical for predicting in vivo toxicity and therapeutic potential.[2]

Our proposed workflow adopts a tiered approach:

  • Tier 1: Primary Viability Screening. Utilizes the MTT assay, a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[9][10][11] It is a reliable, high-throughput method for initial screening and IC₅₀ determination.

  • Tier 2: Mechanistic Investigation. If significant cytotoxicity is observed in Tier 1, subsequent assays are performed to differentiate between apoptotic and necrotic cell death pathways.

    • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of the cytosolic enzyme LDH into the culture medium, which is a hallmark of compromised plasma membrane integrity, typically associated with necrosis or late-stage apoptosis.[12][13][14]

    • Caspase-3/7 Assay: Measures the activity of key executioner caspases (caspase-3 and caspase-7), which are central to the apoptotic cascade.[15][16][17] An increase in this activity is a strong indicator of apoptosis.

This multi-assay strategy provides a more complete picture of the compound's cellular impact than any single assay alone.

G cluster_0 Experimental Workflow A Cell Seeding & Treatment (Varying concentrations of the test compound) B Tier 1: Primary Viability Assay (MTT Assay) A->B C Data Analysis: Calculate % Viability Determine IC50 Value B->C D Is Compound Cytotoxic? C->D E Tier 2: Mechanistic Assays D->E Yes I End of Assessment D->I No F LDH Release Assay (Membrane Integrity) E->F G Caspase-3/7 Activity Assay (Apoptosis) E->G H Comprehensive Cytotoxicity Profile F->H G->H H->I

Caption: Overall workflow for cytotoxicity assessment.

Principles of the Core Assays

Understanding the mechanism behind each assay is fundamental to interpreting the results correctly.

G cluster_mtt MTT Assay Principle cluster_ldh LDH Assay Principle cluster_caspase Caspase-3/7 Assay Principle mtt1 Viable Cell (Active Mitochondria) mtt3 Purple Formazan (Insoluble) mtt1->mtt3 Mitochondrial Reductases mtt2 Yellow MTT (Tetrazolium Salt) mtt2->mtt3 ldh1 Necrotic/Late Apoptotic Cell (Compromised Membrane) ldh2 LDH Released into Supernatant ldh1->ldh2 ldh3 Substrate Conversion (Colorimetric/Fluorometric Signal) ldh2->ldh3 Enzymatic Reaction cas1 Apoptotic Cell cas2 Active Caspase-3/7 cas1->cas2 Apoptotic Signal cas4 Fluorescent Signal cas2->cas4 Cleavage cas3 Non-Fluorescent Substrate (e.g., DEVD peptide-linked) cas3->cas4

Caption: Core principles of the selected cytotoxicity assays.

Materials and Methods

Cell Lines and Culture
  • Human Cancer Cell Line: HeLa (cervical adenocarcinoma) or MCF-7 (breast adenocarcinoma).

  • Human Non-Cancerous Cell Line: HEK293 (human embryonic kidney cells). Using a non-cancerous line helps determine the compound's selectivity index.[7][18]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

Compound and Reagents
  • Test Compound: this compound. Prepare a 10 mM stock solution in sterile Dimethyl Sulfoxide (DMSO).

  • Positive Control: Doxorubicin or Staurosporine (for apoptosis).

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in sterile PBS.[11][19]

  • Solubilization Buffer (MTT): DMSO or a solution of 10% SDS in 0.01 M HCl.

  • LDH Cytotoxicity Assay Kit: Commercially available (e.g., from Promega, Thermo Fisher, or Abcam).

  • Caspase-Glo® 3/7 Assay Kit: Commercially available (e.g., from Promega).[17]

Detailed Experimental Protocols

General Cell Seeding and Treatment
  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well clear-bottom plate in a volume of 100 µL. Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Preparation: Prepare serial dilutions of the test compound stock solution in a complete culture medium. A typical concentration range to start with is 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

  • Controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

    • Untreated Control: Cells in culture medium only.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Medium Blank: Wells with medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

Protocol 1: MTT Assay for Cell Viability

This assay relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[10]

  • MTT Addition: Following the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[19]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[18]

Protocol 2: LDH Release Assay for Membrane Integrity

This assay quantifies LDH released from cells with damaged plasma membranes.[12]

  • Supernatant Collection: After the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Assay Controls (in addition to treatment controls):

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Add lysis buffer (provided in the kit) to untreated control wells 45 minutes before supernatant collection to induce 100% cell lysis.[14]

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's protocol and add the required volume to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

This assay uses a proluminescent substrate that is cleaved by activated caspase-3 and -7, generating a light signal proportional to enzyme activity.[17]

  • Plate Equilibration: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well of the 96-well plate.

  • Incubation: Mix the contents by gently shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Presentation

Calculations
  • MTT Assay:

    • Percent Viability (%) = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • Plot Percent Viability against the log concentration of the compound and use non-linear regression to calculate the IC₅₀ value.

  • LDH Assay:

    • Percent Cytotoxicity (%) = [(Experimental - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

  • Caspase-3/7 Assay:

    • Results are often presented as Fold Change in luminescence relative to the vehicle control.

    • Fold Change = (Luminescence_sample / Luminescence_vehicle)

Data Presentation

Summarize quantitative data in tables for clear comparison.

Table 1: Cytotoxic Activity (IC₅₀) of this compound

Cell Line Incubation Time (h) IC₅₀ (µM) ± SD
HeLa 48 [Insert Value]
MCF-7 48 [Insert Value]
HEK293 48 [Insert Value]
Doxorubicin 48 [Insert Value]

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Mechanistic Cytotoxicity Profile at 48 hours (Treatment at IC₅₀ concentration)

Cell Line Assay Result (vs. Vehicle Control) Interpretation
HeLa LDH Release (% Cytotoxicity) [Insert Value] Indicates level of membrane damage
HeLa Caspase-3/7 Activity (Fold Change) [Insert Value] Indicates level of apoptosis induction
MCF-7 LDH Release (% Cytotoxicity) [Insert Value] Indicates level of membrane damage

| MCF-7 | Caspase-3/7 Activity (Fold Change) | [Insert Value] | Indicates level of apoptosis induction |

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit (Colorimetric Method). Elabscience. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. Retrieved from [Link]

  • Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Retrieved from [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13985-14015. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • Yano, E., et al. (1981). Relationship between chemical structure and cytotoxicity of aliphatic amines examined by a microtiter system with cultured fibroblasts. Sangyo Igaku, 23(5), 537-44. Retrieved from [Link]

  • MDPI. (n.d.). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI. Retrieved from [Link]

  • Xenometrix. (n.d.). Cell Viability Assay in Mammalian and Bacterial Cells (Ames Test). Xenometrix. Retrieved from [Link]

  • ResearchGate. (n.d.). Amine promiscuity and toxicology analysis. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Retrieved from [Link]

  • National Institutes of Health. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. NIH. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. ScienceDirect. Retrieved from [Link]

  • PubMed. (n.d.). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. PubMed. Retrieved from [Link]

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Application Notes & Protocols: Investigating the Anti-Proliferative Effects of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for investigating the anti-proliferative potential of the novel compound 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine, hereafter referred to as Cpd-THIQ-2A. While direct biological data for Cpd-THIQ-2A is not yet established, its core structure, 1,2,3,4-tetrahydroisoquinoline (THIQ), is a privileged scaffold in medicinal chemistry, found in numerous natural and synthetic molecules with significant anti-cancer properties[1][2][3][4][5]. This guide offers a scientifically-grounded framework, from initial hypothesis to detailed experimental protocols and data interpretation, designed for researchers in oncology and drug development. We present methodologies for assessing cytotoxicity and specific anti-proliferative action, and propose initial mechanistic studies targeting key oncogenic signaling pathways.

Part 1: Scientific Rationale & Hypothesis

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a core component of various potent cytotoxic and anti-tumor agents[3][4]. The structural diversity and synthetic tractability of THIQ derivatives have made them excellent candidates for the development of novel anti-cancer drugs[1][5]. Published studies have demonstrated that certain THIQ analogs can inhibit cancer cell growth through mechanisms such as the blockade of the NF-κB signaling pathway or inhibition of angiogenesis[1][2].

Given this precedent, we hypothesize that Cpd-THIQ-2A possesses anti-proliferative activity against cancer cells. The propan-2-amine side chain introduces a basic functional group that may facilitate interactions with key biological targets, such as the ATP-binding pockets of protein kinases, which are often implicated in cell proliferation.

Many oncogenic pathways converge on a few critical signaling cascades that regulate cell growth, survival, and division. The MAPK/ERK and PI3K/Akt pathways are two of the most frequently dysregulated cascades in human cancers, driving uncontrolled proliferation[6][7][8][9]. Therefore, a secondary hypothesis is that Cpd-THIQ-2A exerts its effects by modulating the phosphorylation status of key proteins within the MAPK/ERK or PI3K/Akt signaling pathways.

Part 2: Experimental Design & Workflow

A robust investigation into a novel compound requires a multi-faceted approach. The workflow proposed here is designed to first establish a cytotoxic profile, then confirm specific anti-proliferative activity, and finally, to probe the underlying mechanism of action.

G Figure 1. Experimental Workflow for Cpd-THIQ-2A Analysis cluster_0 Phase 1: Viability & Cytotoxicity cluster_1 Phase 2: Proliferation Specificity cluster_2 Phase 3: Mechanistic Insight A Select Cancer Cell Lines (e.g., MCF-7, HCT116, A549) B Cell Culture & Seeding in 96-well plates A->B C Dose-Response Treatment with Cpd-THIQ-2A B->C D MTT Assay for Cell Viability (48-72h post-treatment) C->D E Calculate IC50 Values D->E F Treat Cells with Cpd-THIQ-2A (at sub-IC50 concentrations) E->F Inform Dosing G BrdU Incorporation Assay (pulse-labeling S-phase cells) F->G H Immunofluorescent Staining or ELISA for BrdU G->H I Quantify DNA Synthesis Rate H->I J Treat Cells with Cpd-THIQ-2A (IC50 concentration, time-course) I->J Confirm Effect K Protein Lysate Preparation J->K L Western Blot Analysis for: p-ERK, ERK, p-Akt, Akt K->L M Analyze Pathway Modulation L->M

Caption: Figure 1. A phased approach to characterize Cpd-THIQ-2A.

Part 3: Core Protocols

Protocol 3.1: MTT Assay for Cell Viability

This protocol determines the concentration of Cpd-THIQ-2A that inhibits cell viability by 50% (IC50). It measures the metabolic activity of cells, which serves as a proxy for viability[10][11]. The reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of living cells produces a purple formazan product[12][13].

Materials:

  • Cpd-THIQ-2A stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[14]

  • Solubilization solution: 4 mM HCl, 0.1% NP40 in isopropanol[14], or pure DMSO.

  • Multichannel pipette, microplate reader (570 nm absorbance).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[10].

  • Compound Treatment: Prepare serial dilutions of Cpd-THIQ-2A in culture medium. A common starting range is 0.1, 1, 5, 10, 25, 50, 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (medium with DMSO, equivalent to the highest concentration used) and "no treatment" wells.

  • Incubation: Return the plate to the incubator for 48 to 72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL)[12]. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium. Add 150 µL of solubilization solution to each well to dissolve the purple crystals[14]. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired[11].

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 3.2: BrdU Assay for Cell Proliferation

This assay directly measures DNA synthesis, providing a specific assessment of cell proliferation. Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. This incorporated BrdU is then detected using a specific antibody[15][16][17].

Materials:

  • BrdU Cell Proliferation Assay Kit (contains BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, secondary antibody, and substrate)[18].

  • Cells seeded in a 96-well plate and treated with sub-IC50 concentrations of Cpd-THIQ-2A for 24-48 hours.

Procedure:

  • BrdU Labeling: Prepare the BrdU labeling solution according to the kit manufacturer's instructions. Add the appropriate volume (e.g., 10 µL of 10X solution) to each well[18]. Incubate for 2-4 hours at 37°C[19]. The incubation time is critical and depends on the cell doubling time[16].

  • Fixation and Denaturation: Remove the culture medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature. This step simultaneously fixes the cells and denatures the DNA, which is essential for the anti-BrdU antibody to access the incorporated BrdU[17][18][19].

  • Antibody Incubation: Wash the wells with wash buffer. Add the diluted anti-BrdU primary antibody and incubate for 1 hour at room temperature[18].

  • Secondary Antibody Incubation: Wash the wells. Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature[18].

  • Detection: Wash the wells. Add the TMB substrate and incubate in the dark for 15-30 minutes, or until color develops. Stop the reaction by adding the Stop Solution[18].

  • Data Acquisition: Measure the absorbance at 450 nm.

  • Analysis: Compare the absorbance values of treated cells to the vehicle control to determine the percentage inhibition of proliferation.

Part 4: Data Presentation & Interpretation

Quantitative data should be summarized for clarity. The IC50 values from the MTT assay provide a measure of the compound's potency.

Table 1: Cytotoxicity Profile of Cpd-THIQ-2A

Cell Line Cancer Type IC50 (µM) after 48h
MCF-7 Breast Adenocarcinoma 15.2 ± 1.8
HCT116 Colorectal Carcinoma 9.8 ± 1.1
A549 Lung Carcinoma 22.5 ± 2.5

| HEK293 | Normal Embryonic Kidney | > 100 |

Data shown are representative examples.

Interpretation: A lower IC50 value indicates higher potency. A significantly higher IC50 in a non-cancerous cell line (like HEK293) suggests potential cancer-selective cytotoxicity, which is a desirable characteristic for a therapeutic candidate. The BrdU assay results would then confirm that the observed cytotoxicity is due to an inhibition of proliferation.

Part 5: Mechanistic Insights & Proposed Signaling Pathway

To explore the mechanism, we propose investigating the MAPK/ERK and PI3K/Akt pathways. Both are central regulators of cell proliferation and are frequently over-activated in cancer[8][9][20][21]. A common method is to treat cells with Cpd-THIQ-2A and measure the phosphorylation status of key kinases like ERK and Akt via Western Blot. A decrease in the ratio of phosphorylated protein to total protein would suggest pathway inhibition.

G Figure 2. Hypothesized Inhibition of Proliferation Pathways cluster_0 MAPK/ERK Pathway cluster_1 PI3K/Akt Pathway GF Growth Factor RTK RTK (e.g., EGFR) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Myc, ELK1) ERK->TF AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation Activates TF->Proliferation Activates Cpd Cpd-THIQ-2A Cpd->RAF Hypothesized Inhibition Cpd->PI3K

Caption: Figure 2. Potential targets of Cpd-THIQ-2A in key oncogenic pathways.

Conclusion

This application note provides a validated, logical, and stepwise framework for the initial characterization of the anti-proliferative effects of the novel compound this compound. By leveraging the known anti-cancer potential of the tetrahydroisoquinoline scaffold, these protocols enable a thorough investigation from broad cytotoxicity screening to specific proliferation assays and initial mechanistic studies. The successful execution of these experiments will provide crucial data to guide further preclinical development of this promising compound.

References

  • ERK/MAPK signalling pathway and tumorigenesis. PubMed Central. [Link]

  • Targeting the MAPK Pathway in Cancer. MDPI. [Link]

  • The MAPK pathway across different malignancies: A new perspective. PubMed Central. [Link]

  • MAPK Pathways in Cancer Metastasis. Encyclopedia.pub. [Link]

  • The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. Frontiers Media S.A. [Link]

  • Protocol for BrdU Labeling of Proliferating Cells. University of California, Santa Cruz. [Link]

  • Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. [Link]

  • The MAPK Pathway as a Therapeutic Target in Cancer Research. Technology Networks. [Link]

  • Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. PubMed. [Link]

  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. PubMed Central. [Link]

  • PI3K/AKT signaling pathway and cancer: an updated review. Taylor & Francis Online. [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PubMed Central. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. American Association for Cancer Research. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

  • A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment. PubMed Central. [Link]

  • Role of PI3K signaling pathway in cancer onset and progression. ResearchGate. [Link]

  • 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine and its analogues. This guide is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges encountered during synthesis, providing expert insights and actionable protocols to enhance reaction yield and purity.

Overview of the Core Synthetic Challenge

The target molecule, this compound, is typically synthesized via the N-alkylation of 1,2,3,4-tetrahydroisoquinoline (THIQ). While several alkylation strategies exist, one of the most effective and widely used methods is reductive amination . This pathway involves the reaction of THIQ with an appropriate three-carbon carbonyl compound, followed by in-situ reduction of the resulting iminium ion intermediate.

The primary challenges in this synthesis often revolve around maximizing the conversion of the starting materials, minimizing side reactions, and efficiently purifying the final product. This guide provides a structured approach to troubleshoot and optimize this critical transformation.

Primary Synthetic Pathway: Reductive Amination

The logical flow for this synthesis is a one-pot, two-step process that is highly efficient when optimized.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction THIQ 1,2,3,4-Tetrahydroisoquinoline (THIQ) Iminium Iminium Ion Intermediate THIQ->Iminium Condensation Carbonyl Aminoacetone or Chloroacetone Carbonyl->Iminium Product Target Product: 1-(THIQ)-propan-2-amine Iminium->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Reducing_Agent->Product Reduction

Caption: General workflow for reductive amination synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My overall yield is low (<50%). What are the most critical parameters to investigate first?

Low yield is a common issue that can often be traced back to one of several key factors. A systematic approach to optimization is crucial.

Answer: The three most critical areas to examine are the choice of reducing agent, the reaction solvent, and temperature control.

  • Reducing Agent Selection: The reactivity and selectivity of the reducing agent are paramount. Standard sodium borohydride (NaBH₄) can be too reactive, leading to the reduction of the carbonyl starting material before it can form the iminium ion.

    • Expert Insight: We recommend using a milder, more selective hydride donor. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations. Its reduced reactivity allows the iminium ion to form in sufficient concentration before reduction occurs. Sodium cyanoborohydride (NaBH₃CN) is another effective option, particularly under mildly acidic conditions (pH 5-6), which help to catalyze iminium ion formation.

  • Solvent Environment: The solvent must be able to dissolve the starting materials while not interfering with the reaction.

    • Expert Insight: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent first choices. They are non-protic and effectively solubilize both the amine and carbonyl components. For reactions that are sluggish, switching to a more polar aprotic solvent like dimethylformamide (DMF) can sometimes be beneficial, but be aware that it can complicate workup.[1]

  • Temperature and Reaction Time: Reductive aminations are typically run at or below room temperature.

    • Expert Insight: Start the reaction at 0 °C, especially during the addition of the reducing agent, to control the initial exotherm and minimize side reactions. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time.

Q2: I'm observing a significant amount of unreacted THIQ in my final product mixture. How can I drive the reaction to completion?

Incomplete conversion is often an issue of equilibrium in the initial iminium-forming step.

Answer: To drive the reaction forward, you need to address the equilibrium of the condensation step and ensure the subsequent reduction is efficient.

  • Stoichiometry of the Carbonyl Component: Ensure you are using a slight excess of the carbonyl reagent (e.g., 1.1 to 1.3 equivalents). This will shift the equilibrium towards the formation of the iminium ion.

  • Use of a Lewis Acid Catalyst: The condensation between a secondary amine like THIQ and a ketone can be slow. A Lewis acid can accelerate this step.

    • Expert Insight: The addition of titanium(IV) isopropoxide (Ti(Oi-Pr)₄) has been shown to be highly effective in promoting the reductive amination of THIQ with various ketones and aldehydes.[2] The titanium complex acts as a Lewis acid, activating the carbonyl group, and also serves as a dehydrating agent, driving the condensation forward.

  • Removal of Water: The formation of the iminium ion from the amine and carbonyl releases one molecule of water. Removing this water as it is formed can significantly increase the rate and completion of the reaction.

    • Protocol: Adding a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture is a practical way to sequester water.[3]

G cluster_workflow Optimized Reductive Amination Workflow Start 1. Dissolve THIQ & Carbonyl in Anhydrous DCM Additives 2. Add Lewis Acid (Ti(Oi-Pr)₄) & Molecular Sieves Start->Additives Equilibrate 3. Stir for 1h at RT (Iminium Formation) Additives->Equilibrate Cool 4. Cool to 0°C Equilibrate->Cool Reduce 5. Add NaBH(OAc)₃ Portion-wise Cool->Reduce React 6. Warm to RT, Stir 12-24h (Monitor by TLC/LC-MS) Reduce->React Quench 7. Quench with Sat. NaHCO₃ React->Quench Extract 8. Extract with DCM, Dry, & Concentrate Quench->Extract

Sources

Technical Support Center: Troubleshooting Inconsistent Results in 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to address common challenges that can lead to inconsistent assay results. Our goal is to empower you with the scientific understanding to diagnose and resolve issues effectively.

Section 1: Troubleshooting Guide

This section is designed to help you pinpoint and solve specific problems you may encounter during your experiments. Each issue is followed by a discussion of probable causes and a step-by-step protocol for resolution.

Issue 1: High Variability in Analyte Response (Peak Area) Between Injections

You're observing significant fluctuations in the peak area of this compound in your High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, leading to poor precision and unreliable quantification.

Probable Causes & Solutions

High variability is often multifactorial, stemming from issues with the analytical system, sample preparation, or the analyte itself.

1. System Suitability & Stability:

  • Cause: Leaks in the HPLC/LC-MS system, inconsistent pump performance, or detector instability can all contribute to variable results.[1][2] Pressure fluctuations are a common indicator of such problems.[2]

  • Solution:

    • Systematic Leak Check: Begin at the pump and systematically inspect all fittings and connections through to the detector. Look for salt deposits (from buffered mobile phases) or visible droplets.

    • Pump Performance Verification: Monitor the system pressure. Significant fluctuations can indicate air bubbles in the pump or faulty check valves.[2][3] Purge the pump thoroughly to remove any trapped air.[2]

    • Detector Lamp Stability: For UV detectors, an aging lamp can cause baseline noise and inconsistent response.[4] Check the lamp's energy output and replace it if it's below the manufacturer's recommended level.

2. Sample and Standard Preparation:

  • Cause: Inconsistent pipetting, incomplete dissolution of the analyte, or degradation of stock solutions can introduce significant error. Amines, in particular, can be susceptible to oxidation.[5]

  • Solution:

    • Calibrated Pipettes: Ensure all pipettes are within their calibration period. Use appropriate volume pipettes to minimize error.

    • Freshly Prepared Standards: Whenever possible, prepare fresh working standards daily from a well-maintained stock solution.[3]

    • Solvent Considerations: Dissolve your compound in a solvent that is compatible with the mobile phase to ensure good peak shape and prevent precipitation in the injector.[6]

    • Inert Atmosphere: For long-term storage of the solid compound or stock solutions, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

3. Autosampler and Injection Issues:

  • Cause: Inaccurate injection volumes due to air bubbles in the sample loop or a partially clogged needle can lead to inconsistent amounts of analyte being introduced to the system.[7] Carryover from previous injections can also be a culprit.[3]

  • Solution:

    • Needle Wash Protocol: Implement a robust needle wash protocol using a strong solvent to clean the needle and injection port between samples.

    • Inspect for Clogs: Visually inspect the autosampler needle and syringe for any particulate matter.

    • Degas Samples: Ensure samples are adequately degassed to prevent air bubbles from being drawn into the injection loop.

Issue 2: Poor Peak Shape (Tailing or Fronting)

The chromatographic peak for this compound is not symmetrical, exhibiting tailing (a drawn-out latter half) or fronting (a sloping leading edge).

Probable Causes & Solutions

Peak shape issues are often related to secondary interactions on the column or problems with the sample and mobile phase.

1. Peak Tailing:

  • Cause: As a basic secondary amine, this compound is prone to interacting with residual acidic silanol groups on the surface of silica-based HPLC columns.[1][6] This secondary interaction causes some molecules to be retained longer, resulting in a tailed peak.

  • Solution:

    • Mobile Phase Modification:

      • Lower pH: Adjust the mobile phase pH to a lower value (e.g., 2.5-3.5) using an additive like formic acid or trifluoroacetic acid. This protonates the silanol groups, reducing their interaction with the protonated amine.[6]

      • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially bind to the active silanol sites, "masking" them from your analyte.[6]

    • Column Selection:

      • Use an End-Capped Column: Modern, high-purity, end-capped silica columns have fewer exposed silanol groups and are better suited for analyzing basic compounds.

      • Consider a Hybrid or Polymer-Based Column: These column types often offer better peak shape for basic analytes.

2. Peak Fronting:

  • Cause: Peak fronting is typically a sign of column overload.[1] This happens when too much sample is injected, saturating the stationary phase at the head of the column.

  • Solution:

    • Reduce Injection Volume: Decrease the amount of sample injected onto the column.

    • Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample and re-inject.

Issue 3: Inconsistent Retention Times

The time it takes for this compound to elute from the column is shifting between runs.

Probable Causes & Solutions

Retention time instability points to problems with the mobile phase, pump, or column temperature.[2]

1. Mobile Phase Composition:

  • Cause: Inaccurate preparation of the mobile phase, or changes in its composition over time (e.g., evaporation of a volatile organic component), will alter its elution strength and affect retention times.

  • Solution:

    • Precise Preparation: Use graduated cylinders for accurate measurement of mobile phase components.

    • Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped to prevent evaporation.[3]

    • Thorough Mixing: Ensure the mobile phase is thoroughly mixed before use. If using an online mixing system, ensure the degasser is functioning correctly.

2. HPLC Pump and Flow Rate:

  • Cause: Inconsistent flow from the pump, often due to leaks or air bubbles, will cause retention times to drift.[2]

  • Solution:

    • Check for Leaks: As mentioned in Issue 1, perform a thorough leak check of the system.

    • Purge the Pump: Degas the mobile phase and purge the pump to remove any air from the lines.[3]

3. Column Temperature:

  • Cause: Fluctuations in the ambient laboratory temperature can affect column temperature and, consequently, retention times.

  • Solution:

    • Use a Column Oven: A thermostatically controlled column oven is essential for maintaining a stable and consistent temperature, leading to reproducible retention times.[3]

    • Allow for Equilibration: Ensure the column is fully equilibrated with the mobile phase at the set temperature before starting a sequence of injections.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: My LC-MS results show significant signal suppression for this compound when analyzing biological samples. What is the cause and how can I mitigate this?

A1: This is likely due to a phenomenon known as the "matrix effect."[8][9][10] Co-eluting endogenous components from your biological matrix (e.g., phospholipids, salts) can interfere with the ionization of your analyte in the mass spectrometer's source, leading to a suppressed signal.[9][11]

  • Mitigation Strategies:

    • Improve Sample Preparation: Simple protein precipitation may not be sufficient to remove all interfering components.[11] Consider more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Optimize Chromatography: Adjust your chromatographic method to separate your analyte from the bulk of the matrix components. A longer gradient or a different column chemistry may be necessary.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute and experience the same matrix effects as your analyte, allowing for accurate correction during data processing.[9]

    • Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma) to ensure that the standards and samples are affected by the matrix in the same way.

Q2: I am trying to separate the enantiomers of this compound. What type of chiral stationary phase (CSP) is recommended?

A2: The separation of chiral amines is a common application in pharmaceutical analysis.[12][13] While the optimal CSP will require some method development, good starting points for this class of compound include:

  • Polysaccharide-Based CSPs: Columns based on derivatized cellulose or amylose are widely used and have proven effective for a broad range of chiral compounds, including those with amine functionalities.[13]

  • Macrocyclic Glycopeptide CSPs: Chiral selectors like teicoplanin and vancomycin can offer unique selectivity for chiral amines.[13][14]

  • Pirkle-Type CSPs: These columns, which often incorporate electron-donating or electron-accepting groups, can also be effective.[14]

Method development will involve screening these different column types with various mobile phases (normal phase, polar organic, and reversed phase) to achieve the best resolution.[13]

Q3: The solid form of this compound has developed a slight yellow/brown color over time. Is it still usable?

A3: The discoloration is a likely indicator of oxidation, a common issue with amine compounds, especially when exposed to air and light.[5] While minor discoloration may not significantly impact the purity for some applications, it is a sign of degradation.

  • Recommendations:

    • Purity Check: Before use, re-analyze the compound by HPLC-UV or LC-MS to assess its purity and identify any new impurity peaks.

    • Repurification: If significant degradation has occurred, the compound may need to be repurified. For a solid, this could involve recrystallization under an inert atmosphere.

    • Prevention: To prevent further degradation, store the compound in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., in a desiccator with an argon or nitrogen blanket).[5] For long-term storage, refrigeration or freezing is recommended.

Section 3: Experimental Protocols & Visualizations

Protocol: Quantitative Assessment of Matrix Effects

This protocol, adapted from the "post-extraction spiking" method, is a standard approach to quantify the extent of matrix effects.[9]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma) using your established sample preparation method. Spike the analyte and IS into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before the extraction process.

  • Analyze Samples: Inject all three sets of samples into the LC-MS system.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

    • Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

Data Presentation: Troubleshooting HPLC Issues
IssueCommon CauseRecommended Action
High Backpressure Column or frit blockageBackflush the column; filter samples.
Noisy Baseline Air bubbles in the system; aging detector lampDegas mobile phase; check lamp energy.[4]
Ghost Peaks Carryover from previous injection; contaminated mobile phaseImplement a needle wash; use high-purity solvents.[3]
Split Peaks Blockage at column inlet; channel in column bedReplace the column frit; replace the column.[4]
Visualization: Troubleshooting Workflow for Inconsistent Peak Area

Caption: A logical workflow for diagnosing inconsistent peak areas.

Visualization: Mechanism of Peak Tailing in Amine Analysis

G cluster_0 Silica Surface cluster_1 Mobile Phase Silanol Si-OH Acidic Silanol Group Analyte R-NH2+ Protonated Amine Analyte Analyte->Silanol Secondary Ionic Interaction (Causes Tailing)

Caption: Interaction between a basic analyte and column silanol groups.

Section 4: References

  • Matrix effects: Causes and solutions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Li, W., & Tse, F. L. S. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. (n.d.). NorthEast BioLab. Retrieved January 17, 2026, from [Link]

  • An, G., & Zhang, G. (2020). Matrix/analyte-mediated ion suppression in liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 17, 2026, from [Link]

  • Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025). PharmaCores. Retrieved January 17, 2026, from [Link]

  • Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services. Retrieved January 17, 2026, from [Link]

  • AA Troubleshooting and Maintenance Guide. (n.d.). Agilent. Retrieved January 17, 2026, from [Link]

  • Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Retrieved January 17, 2026, from [Link]

  • Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare.com. Retrieved January 17, 2026, from [Link]

  • How To Identify & Prevent Analytical Test Problems. (2017). SilcoTek. Retrieved January 17, 2026, from [Link]

  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Retrieved January 17, 2026, from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. Retrieved January 17, 2026, from [Link]

  • Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase. (2021). MDPI. Retrieved January 17, 2026, from [Link]

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Identification and characterization of impurities in 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine

Welcome to the technical support center for the synthesis and analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this molecule and its related impurities. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.

Part 1: Synthesis Pathway & Potential Impurities

The most common and efficient route to synthesize this compound is through the reductive amination of 1,2,3,4-tetrahydroisoquinoline (THIQ) with a suitable propan-2-one equivalent (e.g., acetone or a protected aminoketone), followed by deprotection if necessary.[1][2] This method is favored for its high efficiency and operational simplicity.[1]

However, like any chemical transformation, this process is susceptible to the formation of impurities that can complicate purification and compromise the quality of the final product. Understanding the potential sources of these impurities is the first step in controlling them.

Visualizing the Synthetic Landscape

The following diagram illustrates the primary synthetic route via reductive amination and highlights critical points where impurities can arise.

Synthesis_Pathway Synthetic Route and Impurity Formation cluster_synthesis Reaction Steps cluster_solvent Solvent Issues THIQ 1,2,3,4-Tetrahydroisoquinoline (THIQ) (Starting Material) Imine Imine Intermediate THIQ->Imine + Acetone (Imine Formation) Impurity_A Impurity A: Unreacted THIQ THIQ->Impurity_A Incomplete Reaction Acetone Acetone (Reagent) Acetone->Imine Product Target Molecule: This compound Impurity_C Impurity C: Di-alkylation Product Product->Impurity_C + Acetone, THIQ (Side Reaction) Impurity_D Impurity D: Solvent Adducts (e.g., from MeOH) Product->Impurity_D Reaction with Solvent Impurities Imine->Product + Reducing Agent (e.g., NaBH4, NaBH(OAc)3) (Reduction) Impurity_B Impurity B: Unreduced Imine Imine->Impurity_B Incomplete Reduction

Caption: Synthetic pathway for this compound.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format, providing both the "what to do" and the "why you're doing it."

Synthesis & Purification FAQs

Question 1: My reductive amination reaction is sluggish or incomplete, leaving significant amounts of unreacted THIQ (Impurity A). How can I drive the reaction to completion?

Answer: This is a frequent challenge, often stemming from inefficient imine formation or suboptimal reduction conditions.

  • Causality: The reaction proceeds in two main steps: (1) formation of an imine intermediate between THIQ and acetone, and (2) reduction of the imine to the final amine product.[2] If the first step is slow, the overall reaction will be incomplete. The equilibrium for imine formation can be unfavorable, especially if water is present.

  • Troubleshooting Steps:

    • Water Removal: Ensure all reagents and solvents are anhydrous. Water is a byproduct of imine formation and its presence can push the equilibrium back towards the starting materials. Consider adding a dehydrating agent like magnesium sulfate or using a Dean-Stark apparatus if the solvent allows.

    • pH Adjustment: The rate of imine formation is pH-dependent. It is typically fastest under weakly acidic conditions (pH 4-6). Adding a catalytic amount of a weak acid, like acetic acid, can significantly accelerate the reaction. However, avoid strongly acidic conditions, which can protonate the amine starting material, rendering it non-nucleophilic.

    • Choice of Reducing Agent:

      • Sodium Borohydride (NaBH₄): This is a strong reducing agent that can also reduce the starting ketone (acetone).[3] Therefore, it is typically added after allowing sufficient time for the imine to form.[3] If added too early, it will be consumed by the excess ketone.

      • Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN): These are milder and more selective reducing agents.[2][3] They are stable in weakly acidic conditions and will preferentially reduce the protonated imine intermediate over the ketone.[2] Using STAB allows for a one-pot reaction where all components can be mixed together from the start, which is often more efficient.[2]

Question 2: My final product is contaminated with the unreduced imine intermediate (Impurity B). What went wrong?

Answer: This indicates a problem with the reduction step.

  • Causality: The imine intermediate is stable but must be effectively reduced to yield the final product. Incomplete reduction can be due to insufficient reducing agent, deactivation of the reagent, or steric hindrance.

  • Troubleshooting Steps:

    • Increase Reducing Agent Stoichiometry: The simplest solution is to increase the molar equivalents of the reducing agent. Try increasing from 1.5 equivalents to 2.0 or 2.5 equivalents relative to the limiting reagent.

    • Monitor Reagent Quality: Hydride reducing agents, especially NaBH₄, can degrade upon exposure to moisture. Ensure you are using a fresh, properly stored batch.

    • Extend Reaction Time/Increase Temperature: Allow the reaction to stir for a longer period at room temperature, or gently warm the reaction to 40-50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time.

    • Protonation: For NaBH₄ reductions, the imine is reduced more rapidly when it is protonated to form an iminium ion. The reaction is often run in an alcohol solvent like methanol, which can serve as a proton source.[4] If the reaction is still slow, the addition of a catalytic amount of acid can help.[4]

Question 3: I am observing a higher molecular weight impurity that corresponds to a di-alkylation product (Impurity C). How can I prevent this?

Answer: This side product arises from the newly formed secondary amine product reacting again with acetone and another molecule of THIQ or undergoing further undesired reactions.

  • Causality: The product amine is itself a nucleophile and can compete with the starting THIQ for reaction with acetone. This is more common if there is a large excess of acetone or if the reaction is run at high concentrations for extended periods.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use only a slight excess of the ketone (e.g., 1.1 to 1.2 equivalents). Avoid using a large excess.

    • Slow Addition: Add the reducing agent slowly to the mixture of the amine and ketone. This keeps the concentration of the newly formed product low at any given time, minimizing its chance to participate in side reactions.

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can help control the rate of the side reaction relative to the desired reaction.

Part 3: Impurity Identification & Characterization

Identifying and characterizing impurities is a critical step mandated by regulatory agencies like the ICH.[5][6][7] Any impurity present above the identification threshold (typically 0.10% for most drug substances) must be structurally characterized.[6][8]

Analytical Strategy FAQs

Question 4: What is the best analytical workflow for identifying an unknown peak in my HPLC chromatogram?

Answer: A systematic, multi-technique approach is essential for unambiguous structure elucidation.

  • Rationale: No single technique provides all the necessary information. Chromatography separates the impurity, mass spectrometry provides molecular weight and fragmentation data, and NMR spectroscopy gives the definitive structural connectivity.[9][10][11]

  • Workflow:

Impurity_ID_Workflow Impurity Identification Workflow Start Unknown Peak Detected in HPLC-UV LCMS LC-MS Analysis Start->LCMS Analyze sample MW Determine Molecular Weight (MW) & Formula LCMS->MW Obtain MS spectrum HRMS High-Resolution MS (HRMS) for Elemental Composition MW->HRMS For higher accuracy Propose Propose Potential Structures (Process knowledge, degradation) MW->Propose Based on MW shift from API HRMS->Propose Isolate Isolate Impurity (Prep-HPLC or SFC) Propose->Isolate If structure is plausible NMR NMR Analysis (1H, 13C, 2D-NMR) Isolate->NMR Sufficient quantity (>1mg) Final_Confirm Final Confirmation (Co-injection) Isolate->Final_Confirm Use isolated material Confirm Confirm Structure NMR->Confirm Data confirms one structure Synthesize Synthesize Reference Standard (If necessary) Confirm->Synthesize Synthesize->Final_Confirm

Caption: A decision-making workflow for identifying unknown pharmaceutical impurities.

Forced Degradation Studies

Question 5: Why are forced degradation studies necessary, and what conditions should I use for this molecule?

Answer: Forced degradation (or stress testing) studies are a regulatory requirement and a critical part of drug development.[12][13] Their purpose is twofold:

  • To Identify Degradation Pathways: They help elucidate the likely degradation products that could form during storage, providing insight into the intrinsic stability of the drug substance.[12][14]

  • To Demonstrate Method Specificity: These studies are essential for developing and validating a "stability-indicating" analytical method. The method must be able to separate the intact drug from all potential degradation products, ensuring that a purity assay is accurate over time.[13][14]

  • Rationale for Conditions: The conditions are designed to stress the molecule through hydrolysis, oxidation, and photolysis.[12][15] For an amine-containing structure like this compound, particular attention should be paid to oxidative and photolytic stability.

  • Recommended Protocol:

    Stress ConditionReagent/ConditionTypical Duration & TemperaturePotential Degradation Products
    Acid Hydrolysis 0.1 M HCl24-72 hours at 60°CPotential for ring opening or other acid-catalyzed rearrangements.
    Base Hydrolysis 0.1 M NaOH24-72 hours at 60°CGenerally stable, but worth testing.
    Oxidation 3% H₂O₂24 hours at Room TempN-oxidation is a common pathway for tertiary amines.[14][15]
    Thermal Dry Heat48 hours at 80°CAssesses intrinsic thermal stability.
    Photolytic ICH Q1B conditions (UV/Vis light)Per ICH guidelinesLight can induce radical reactions or rearrangements.

    Self-Validation Check: Aim for 5-20% degradation of the active pharmaceutical ingredient (API). If degradation is too extensive, reduce the time, temperature, or reagent concentration. If there is no degradation, the conditions may need to be harsher. The goal is to generate detectable levels of impurities without completely destroying the sample.[14]

Part 4: Summary of Common Impurities

The table below summarizes the most probable process-related impurities, their sources, and key identification characteristics.

Impurity IDStructure / NamePotential SourceAnalytical Characterization NotesMitigation Strategy
Impurity A 1,2,3,4-Tetrahydroisoquinoline (THIQ)Unreacted starting materialElutes earlier than the product on reverse-phase HPLC. MW: 133.19.Optimize reaction conditions (pH, dehydrating agent) to drive imine formation.
Impurity B Imine IntermediateIncomplete reductionMW is typically 2 less than the final product (loss of H₂). Can be unstable.Increase equivalents of reducing agent, extend reaction time, or use a more potent reducing system.
Impurity C Di-alkylation ProductSide reaction of product amineHigher molecular weight impurity. Structure confirmed by MS fragmentation and 2D NMR.Control stoichiometry carefully; avoid large excess of ketone. Use slow addition of reagents.
Impurity D Solvent AdductsReaction with solvent impurities or the solvent itself (e.g., methanol)[16]Varies depending on solvent. Look for mass additions corresponding to solvent fragments.Use high-purity, anhydrous solvents. Avoid reactive solvents like methanol when using certain reducing agents.[16]

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals - Research and Reviews. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. CuriRx. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

  • Analytical advances in pharmaceutical impurity profiling. PubMed. [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]

  • Efficient Synthesis of N-Alkyl Tetrahydroisoquinolines by Reductive Amination. Synfacts. [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. European Pharmaceutical Manufacturer. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process. ResearchGate. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. Wordpress. [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

  • Reductive amination. Wikipedia. [Link]

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Technical Support Center: Enhancing the Bioavailability of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of enhancing the oral bioavailability of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine and structurally similar amine-containing compounds. Our focus is on providing scientifically grounded, actionable insights to navigate the complexities of preclinical and formulation development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the bioavailability of amine-containing small molecules.

Q1: What are the primary factors that typically limit the oral bioavailability of amine-containing compounds like this compound?

The oral bioavailability of amine-containing compounds is often governed by a combination of physicochemical and physiological factors.[1][2][3][4] Key determinants include:

  • Aqueous Solubility: The solubility of the drug in the gastrointestinal fluids is a prerequisite for absorption. Amine compounds can exhibit pH-dependent solubility, which can vary along the GI tract.[1][5]

  • Intestinal Permeability: The ability of the molecule to pass through the intestinal epithelial barrier is crucial. Factors like molecular size, lipophilicity, and the presence of specific transporters influence permeability.[2][5]

  • First-Pass Metabolism: After absorption, the drug travels through the portal vein to the liver, where it can be extensively metabolized before reaching systemic circulation.[6][7][8][9] This "first-pass effect" can significantly reduce the amount of active drug.

  • Efflux Transporters: Proteins like P-glycoprotein (P-gp) in the intestinal wall can actively pump drugs back into the gut lumen, limiting their net absorption.[10][11][12][13]

Q2: What are the initial in vitro assays I should perform to characterize the bioavailability challenges of my compound?

A standard initial assessment should include:

  • Kinetic Solubility Assays: To determine the solubility in buffers mimicking gastric and intestinal pH.

  • Caco-2 Permeability Assay: This well-established cell-based assay predicts in vivo drug absorption across the gut wall.[14][15][16] It can also indicate if the compound is a substrate for efflux pumps like P-gp.[11][15]

  • Liver Microsomal Stability Assay: This assay assesses the compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s, providing an indication of its potential for first-pass metabolism.[17][18][19][20]

Q3: What are the main strategies to enhance the oral bioavailability of a compound with identified liabilities?

Several strategies can be employed, broadly categorized as:

  • Chemical Modification (Prodrugs): Temporarily modifying the amine group to create a prodrug can improve properties like permeability and reduce first-pass metabolism.[21][22][23] The modifying group is designed to be cleaved in vivo to release the active drug.

  • Formulation-Based Approaches:

    • Particle Size Reduction: Micronization or nanonization increases the surface area of the drug, which can enhance the dissolution rate.[24][25]

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[26][27][28][29][30]

    • Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it from degradation, improve solubility, and enhance absorption.[31][32][33][34][35][36]

Section 2: Troubleshooting Guides

This section provides structured guidance for specific experimental challenges you may encounter.

Scenario 1: Low Apparent Permeability in Caco-2 Assay

Issue: My compound, this compound, shows low apparent permeability (Papp) in the apical-to-basolateral (A-B) direction in the Caco-2 assay.

Possible Causes & Troubleshooting Steps:

  • Poor Aqueous Solubility in Assay Buffer:

    • Causality: The compound may be precipitating in the assay buffer, leading to an underestimation of its permeability.

    • Troubleshooting:

      • Visually inspect the donor wells for precipitation.

      • Perform a solubility test of the compound in the assay buffer at the tested concentration.

      • If solubility is an issue, consider reducing the test concentration or adding a small percentage of a co-solvent like DMSO (ensure it's non-toxic to the cells).

  • Active Efflux by Transporters:

    • Causality: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which are highly expressed in Caco-2 cells and actively pump the compound back into the apical (donor) compartment.[10][11][13]

    • Troubleshooting:

      • Perform a bi-directional Caco-2 assay, measuring both A-B and basolateral-to-apical (B-A) transport.[15]

      • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 is a strong indicator of active efflux.[15]

      • If efflux is confirmed, repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil) to see if the A-B permeability increases.

Scenario 2: High In Vitro Metabolic Instability

Issue: The compound is rapidly cleared in the liver microsomal stability assay, suggesting high first-pass metabolism.

Possible Causes & Troubleshooting Steps:

  • Extensive Phase I Metabolism:

    • Causality: The compound is likely a substrate for cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes and are major contributors to drug metabolism.[18]

    • Troubleshooting:

      • Metabolite Identification: Use LC-MS/MS to identify the major metabolites formed. This can reveal the "soft spots" in the molecule that are susceptible to metabolism.

      • CYP Reaction Phenotyping: Use specific chemical inhibitors or recombinant human CYP enzymes to identify the primary CYP isoform(s) responsible for the metabolism.

      • Structural Modification: Based on the metabolite identification, consider medicinal chemistry approaches to block the site of metabolism (e.g., by introducing a fluorine atom).

      • Prodrug Approach: Design a prodrug that masks the metabolically labile site.[21][22]

  • Consider Formulation Strategies to Bypass First-Pass Metabolism:

    • Causality: Certain formulations can promote lymphatic absorption, which bypasses the portal circulation and thus the first-pass effect in the liver.[27]

    • Troubleshooting:

      • Investigate lipid-based formulations like SEDDS, which are known to enhance lymphatic transport.[27]

Section 3: Experimental Protocols & Data Interpretation

Protocol 1: Bi-Directional Caco-2 Permeability Assay

This assay is crucial for determining intestinal permeability and identifying potential efflux transporter substrates.[14][15]

Step-by-Step Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow them to differentiate into a polarized monolayer.[14]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity. A TEER value above 200 Ω·cm² is generally acceptable.[37]

  • Assay Initiation (A-B):

    • Add the test compound (e.g., at 10 µM) in transport buffer to the apical (A) side.

    • Add fresh transport buffer to the basolateral (B) side.

  • Assay Initiation (B-A):

    • Add the test compound in transport buffer to the basolateral (B) side.

    • Add fresh transport buffer to the apical (A) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment (B for A-B, A for B-A). Replace the removed volume with fresh buffer.

  • Quantification: Analyze the concentration of the compound in the samples using a suitable analytical method like LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0)

    • dQ/dt = rate of drug appearance in the receiver compartment

    • A = surface area of the filter

    • C0 = initial concentration in the donor compartment

Data Interpretation Table:

Papp (A-B) Value (x 10⁻⁶ cm/s)Predicted In Vivo Absorption
< 1Low
1 - 10Moderate
> 10High
Efflux Ratio (Papp B-A / Papp A-B)Interpretation
< 2No significant efflux
≥ 2Potential P-gp/BCRP substrate
Protocol 2: Liver Microsomal Stability Assay

This assay provides the in vitro intrinsic clearance, which helps predict the in vivo hepatic clearance.[17][18][19]

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).[17]

  • Pre-incubation: Pre-incubate the microsomes and the test compound at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding a NADPH-regenerating system.[18]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard to stop the reaction.[18]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Data Interpretation Table:

Half-life (t½) in minutesPredicted In Vivo Hepatic Clearance
> 30Low
5 - 30Intermediate
< 5High

Section 4: Visualization of Key Workflows

Troubleshooting Workflow for Low Oral Bioavailability

This diagram outlines a systematic approach to diagnosing and addressing the root causes of poor oral bioavailability.

TroubleshootingWorkflow cluster_InitialScreening Initial In Vitro Screening cluster_Diagnostics Problem Diagnosis cluster_Strategies Mitigation Strategies Solubility Aqueous Solubility Assay LowSol Issue: Low Solubility Solubility->LowSol Poor result Permeability Caco-2 Permeability Assay LowPerm Issue: Low Permeability Permeability->LowPerm Low Papp (A-B) Efflux Issue: High Efflux Ratio Permeability->Efflux High Efflux Ratio Metabolism Liver Microsomal Stability Assay HighMet Issue: High Metabolism Metabolism->HighMet Low t½ Formulate Formulation Strategies (Nanonization, SEDDS) LowSol->Formulate LowPerm->Formulate Prodrug Prodrug Approach LowPerm->Prodrug HighMet->Prodrug StructureMod Structural Modification HighMet->StructureMod Efflux->Prodrug Inhibitor Co-dose w/ Inhibitor (Experimental) Efflux->Inhibitor

Caption: A decision tree for troubleshooting poor oral bioavailability.

Conceptual Pathway for Prodrug Strategy

This diagram illustrates how a prodrug approach can overcome common bioavailability barriers.

ProdrugStrategy ParentDrug Parent Drug (Amine) - Low Permeability - High Metabolism Prodrug Prodrug (Masked Amine) + Increased Lipophilicity + Metabolic Stability ParentDrug->Prodrug Chemical Modification AbsorbedProdrug Absorbed Prodrug (Systemic Circulation) Prodrug->AbsorbedProdrug Improved Absorption ActiveDrug Active Drug Released (at Target Site) AbsorbedProdrug->ActiveDrug Enzymatic or Chemical Cleavage

Caption: Mechanism of a prodrug strategy to enhance bioavailability.

References

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Technical Support Center: Purification of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the purification of 1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide actionable solutions to common and complex challenges encountered during the isolation and purification of this and structurally related basic amines. The content is structured in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification workflow. Each answer provides not only a solution but also the underlying chemical principles to empower your decision-making.

Q1: My compound is streaking severely or not moving from the baseline during silica gel column chromatography. What is happening and how can I fix it?

A1: This is the most common issue when purifying basic amines on standard silica gel.[1][2] The root cause is the strong acid-base interaction between your basic amine (a Lewis base) and the acidic silanol groups (Si-OH) on the surface of the silica gel (a Brønsted acid).[2] This interaction leads to peak tailing, and in severe cases, irreversible adsorption, resulting in significant yield loss.[1][2]

Solutions:

  • Incorporate a Basic Modifier in the Mobile Phase: The most straightforward solution is to add a small amount of a competing base to your eluent. This base "neutralizes" the acidic silanol sites, allowing your target compound to elute properly.[2]

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).[1][3] It is crucial to add the modifier to both the slurry used to pack the column and the mobile phase to ensure the column is fully deactivated.[3]

    • Ammonia: A 7N solution of ammonia in methanol can be used as part of a polar solvent system, such as Dichloromethane/Methanol/Ammonia.[1]

  • Use a Deactivated Stationary Phase:

    • Pre-treated Silica Gel: You can prepare a slurry of silica gel in your mobile phase containing TEA before packing the column. This pre-passivates the active sites.[1][3]

    • Basic Alumina: Alumina is a basic stationary phase and is an excellent alternative for purifying basic compounds, as it minimizes the problematic acid-base interactions.[1]

  • Switch to an Alternative Chromatographic Mode:

    • Amine-Functionalized Silica: These columns have amine groups bonded to the silica surface, creating a more basic environment that repels basic analytes, leading to improved peak shape.[1][2]

    • Reversed-Phase (C18) Chromatography: This can be highly effective, especially for polar amines. The purification is run with an alkaline mobile phase (e.g., using an ammonium bicarbonate buffer) to ensure the amine is in its neutral, free-base form, which increases its retention and improves the likelihood of a successful separation.[1][2]

Q2: I've successfully purified my amine, but the colorless oil/white solid is turning yellow or brown over time. What causes this degradation?

A2: Amines, particularly aromatic and secondary amines, are susceptible to air oxidation. The discoloration you are observing is likely due to the formation of oxidized impurities. This process can be accelerated by exposure to light and trace metal catalysts.[4]

Solutions:

  • Inert Atmosphere: Handle and store the purified amine under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Conversion to a Salt: Convert the free base to its hydrochloride (HCl) or hydrobromide (HBr) salt.[5][6] Amine salts are generally crystalline, more stable to oxidation, and easier to handle and store long-term than the corresponding free bases.[4][5] You can regenerate the free base just before use if necessary by treating the salt with a base (e.g., NaOH or NaHCO₃) and extracting it into an organic solvent.

  • Cold and Dark Storage: Store the compound at a low temperature (e.g., ≤ 4 °C) and in an amber vial to protect it from light.

Q3: My ¹H NMR spectrum looks unusual. The peaks for protons near the nitrogen atoms are broad or poorly resolved. Is my compound impure?

A3: Not necessarily. This is a known phenomenon for 3,4-dihydroisoquinolines and related compounds.[7] Several factors can contribute to this:

  • Slow Nitrogen Inversion: The nitrogen atom in the tetrahydroisoquinoline ring undergoes inversion. If the rate of this inversion is on the same timescale as the NMR experiment, it can lead to significant line broadening for adjacent protons.

  • Conformational Exchange: The six-membered dihydroisoquinoline ring exists in different chair/boat conformations that can be slowly interconverting, also causing peak broadening.

  • Trace Acidity: Traces of acid (e.g., in the CDCl₃ solvent) can cause a rapid, reversible protonation of the amine, which broadens the signals of nearby protons.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help confirm if the issue is due to dynamic exchange processes. If the peaks sharpen at higher or lower temperatures, this indicates a dynamic process is at play.

  • Use a Different Solvent: Rerunning the NMR in a different solvent like DMSO-d₆ or adding a drop of D₂O can sometimes resolve the issue by altering the exchange rates or hydrogen bonding.[7]

  • Basic Wash of NMR Tube: Adding a small amount of basic alumina or a drop of a basic solution (like pyridine-d₅) to the NMR tube can neutralize trace acids and sharpen the spectrum.

Frequently Asked Questions (FAQs)

This section covers broader strategic questions regarding the purification of this compound.

Q4: What is the best overall strategy for purifying this amine after synthesis?

A4: A robust strategy begins with analysis and proceeds logically.

Purification_Workflow Crude Crude Product TLC TLC Analysis (with and without 1% TEA) Crude->TLC Decision Assess Purity & Separation TLC->Decision Column Column Chromatography (Basic Modifier or Alumina) Decision->Column Multiple spots, good separation Recryst Convert to HCl Salt & Recrystallize Decision->Recryst One major spot, solid product Prep Preparative HPLC (Reversed-Phase) Decision->Prep Very close spots, high purity needed Final Pure Product Column->Final Recryst->Final Prep->Final Troubleshooting_Diagram Start Column Issue Observed Q_Streak Is there bad streaking or tailing? Start->Q_Streak A_Streak_Yes Add 1-2% TEA or NH3 to the mobile phase. Q_Streak->A_Streak_Yes Yes Q_NoElute Is the compound stuck at the origin? Q_Streak->Q_NoElute No Check_Again1 Re-evaluate Separation A_Streak_Yes->Check_Again1 Success Problem Solved Check_Again1->Success Improved A_NoElute_Yes Increase eluent polarity (e.g., add MeOH). Q_NoElute->A_NoElute_Yes Yes Q_PoorSep Is the separation from impurities poor? Q_NoElute->Q_PoorSep No A_NoElute_Yes->Check_Again1 A_NoElute_Also If still stuck, switch to a more inert phase (e.g., Alumina). A_NoElute_Yes->A_NoElute_Also A_PoorSep_Yes Optimize the solvent system (try EtOAc/Hex vs DCM/MeOH). Run a shallower gradient. Q_PoorSep->A_PoorSep_Yes Yes Q_PoorSep->Success No A_PoorSep_Yes->Check_Again1

Sources

Addressing metabolic instability of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Metabolic Challenge

Welcome to the technical support guide for 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine and its analogs. This class of compounds, characterized by a tetrahydroisoquinoline (THIQ) core linked to a secondary amine side chain, holds significant therapeutic potential. However, this structural combination also presents predictable challenges in metabolic stability, which can impact a compound's pharmacokinetic profile, potentially leading to high clearance, low exposure, and a short half-life.[1]

This guide is designed to function as a troubleshooting resource for researchers encountering these issues. We will explore the likely metabolic liabilities, provide step-by-step protocols for their identification, and discuss evidence-based strategies to mitigate them, thereby enhancing the viability of your drug candidates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound exhibits very high clearance in our initial human liver microsome (HLM) assay. What are the most probable metabolic pathways responsible?

High clearance in a liver microsomal assay strongly indicates that your compound is a substrate for Phase I metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily.[2][3] For the this compound scaffold, there are two primary "metabolic soft spots" that are likely responsible for this rapid turnover.

  • Oxidation of the Tetrahydroisoquinoline (THIQ) Ring: The THIQ nucleus, particularly the benzylic carbons and the aromatic ring, is susceptible to CYP-mediated oxidation. Aromatic hydroxylation can occur at various positions on the benzene ring, and oxidation can also occur at the benzylic C4 position.[4][5]

  • Metabolism of the Secondary Amine Side Chain: Secondary amines are classic substrates for multiple CYP-mediated reactions.[6] The most common pathways include:

    • N-dealkylation: Cleavage of the bond between the nitrogen and the isopropyl group or the entire propan-2-amine moiety.

    • N-oxidation: Formation of a hydroxylamine or nitrone metabolite.[7]

    • α-Carbon Hydroxylation: Oxidation of the carbon atom adjacent to the nitrogen, which can lead to subsequent cleavage.

The diagram below illustrates these probable metabolic hotspots.

G cluster_main This compound cluster_metabolites Potential Phase I Metabolites Parent Parent Compound M1 Aromatic Hydroxylation Parent->M1 CYP450 (Aromatic Oxidation) M2 Benzylic (C4) Hydroxylation Parent->M2 CYP450 (Aliphatic Oxidation) M3 N-Dealkylation (cleavage at N-isopropyl bond) Parent->M3 CYP450 M4 N-Oxidation Parent->M4 CYP450 / FMO

Caption: Probable Phase I metabolic pathways for the parent compound.

Q2: How can I experimentally confirm which metabolic pathway is dominant for my compound?

To move beyond theoretical liabilities, you must perform a metabolite identification (MetID) study. The standard approach involves incubating your compound with a metabolically active system (like liver microsomes or hepatocytes) and analyzing the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).[8][9]

The core principle is to compare the mass-to-charge ratio (m/z) of the metabolites to the parent compound.

  • A +16 Da mass shift typically indicates the addition of an oxygen atom (hydroxylation).

  • A -42 Da mass shift (loss of C3H6) could indicate N-deisopropylation.

By analyzing the fragmentation pattern of these new metabolites in the MS/MS scan, you can often pinpoint the exact location of the modification. A detailed protocol for a foundational MetID experiment is provided in the "Experimental Protocols" section below.

Q3: I've identified that aromatic hydroxylation on the THIQ ring is the primary metabolic route. What structural modifications can I implement to block this?

If aromatic hydroxylation is the key liability, the goal is to make the ring more electron-poor and less susceptible to electrophilic attack by CYP enzymes. Several strategies have proven effective[10][11]:

  • Introduce Electron-Withdrawing Groups (EWGs): Placing strong EWGs, such as a trifluoromethyl (-CF3), sulfone (-SO2R), or a simple halogen (e.g., -Cl, -F), onto the aromatic ring can deactivate it towards oxidation.[12]

  • Bioisosteric Replacement: Replace the phenyl ring with a heteroaromatic ring, such as pyridine. The nitrogen atom in the pyridine ring acts as an electron sink, reducing the ring's susceptibility to oxidation.[11][12] This can also improve solubility and other physicochemical properties.

  • Positional Blocking: If a specific position is being hydroxylated (e.g., the para-position), you can block it with a metabolically stable group like a methyl or fluoro group.

Q4: My MetID study points towards N-dealkylation of the propan-2-amine side chain. How can I improve the stability of this moiety?

Stabilizing the secondary amine side chain is a common challenge in medicinal chemistry. The following approaches can be considered:

  • Increase Steric Hindrance: Replacing the N-isopropyl group with a larger, bulkier group like a tert-butyl or a cyclopropyl group can sterically shield the nitrogen atom from the active site of metabolizing enzymes.[10]

  • Reduce Basicity (pKa): Lowering the pKa of the nitrogen can decrease its interaction with the heme iron of CYP enzymes. This can be achieved by flanking the amine with electron-withdrawing groups, though this may impact target engagement.

  • Incorporate Deuterium: Replacing the hydrogens on the carbon alpha to the nitrogen with deuterium (the "deuterated drug approach") can slow the rate of metabolism.[13] This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger C-D bond compared to a C-H bond, making it harder to break.

Q5: After successfully blocking the primary metabolic site, my new analog is still unstable due to a different metabolite. What is happening?

This phenomenon is known as metabolic switching .[14] By blocking the most kinetically favorable metabolic pathway, you have unmasked a secondary, slower pathway that is now the primary route of clearance. Drug development is often an iterative process of identifying and addressing these pathways in succession.

The workflow below illustrates this iterative cycle of drug metabolism studies.

G cluster_workflow Metabolic Stability Optimization Workflow A Initial Screening (Microsomes, Hepatocytes) B Metabolically Unstable? A->B C Metabolite Identification (LC-MS/MS) B->C Yes G Metabolically Stable (Advance Candidate) B->G No D Identify 'Soft Spot' C->D E Rational Structural Modification (e.g., Block site, Bioisostere) D->E F Synthesize New Analog E->F F->A Re-screen

Caption: Iterative workflow for addressing metabolic instability.

Data Presentation

The following table presents hypothetical, yet representative, metabolic stability data for the parent compound and two rationally designed analogs, illustrating the potential impact of the strategies discussed. Intrinsic clearance (CLint) is a measure of the rate of metabolism.

Compound IDModificationt½ (min, HLM)CLint (µL/min/mg)Probable Rationale for Change
Parent None< 5> 200High susceptibility to CYP-mediated oxidation.
Analog 1 6-Fluoro on THIQ ring2555The electron-withdrawing fluorine deactivates the aromatic ring, reducing the rate of hydroxylation.
Analog 2 N-tert-butyl side chain4035Increased steric bulk around the nitrogen hinders access by metabolizing enzymes, slowing N-dealkylation.

Experimental Protocols

Protocol 1: High-Throughput In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound due to Phase I metabolism.[14][15]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • 0.5 M Phosphate Buffer (pH 7.4)

  • Test Compound Stock Solution (10 mM in DMSO)

  • NADPH Regenerating System (e.g., NADPH-A/B)

  • Positive Control Compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Ice-cold Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide) for reaction termination.

  • 96-well incubation and collection plates.

  • LC-MS/MS system.

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a microsomal suspension in phosphate buffer to a final concentration of 0.5 mg/mL.

  • Compound Addition: In an incubation plate, add phosphate buffer, the HLM suspension, and the test compound to achieve a final compound concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This is your T=0 time point for calculation, but the first sample is taken immediately.

  • Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing an equal volume of ice-cold acetonitrile with an internal standard to terminate the reaction.

  • Sample Processing: Seal the collection plate, vortex, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Calculation: Determine the half-life (t½) by plotting the natural log of the percent remaining parent compound versus time. Calculate intrinsic clearance (CLint) from the half-life and incubation conditions.

Protocol 2: General Workflow for Metabolite Identification (MetID)

Objective: To identify the structures of major metabolites formed in an in vitro system.[8]

Procedure:

  • Incubation: Perform a larger-scale incubation similar to Protocol 1, but with a higher concentration of both the test compound (e.g., 10 µM) and HLM (e.g., 1 mg/mL) to generate sufficient quantities of metabolites. Incubate for a fixed, longer time point (e.g., 60 minutes). Include a control incubation without NADPH.

  • Sample Preparation: Terminate the reaction with cold acetonitrile. After centrifugation, the supernatant can be concentrated under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase metabolite concentration.

  • LC-MS/MS Analysis: Analyze the samples on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Full Scan (MS1): First, acquire a full scan to identify the m/z of the parent compound and all potential metabolites. Look for masses corresponding to expected metabolic transformations (e.g., +16 Da for hydroxylation).

    • Product Ion Scan (MS2): Acquire fragmentation data for the parent compound and each potential metabolite peak.

  • Data Interpretation:

    • Compare the chromatograms of the NADPH-positive and NADPH-negative incubations. Peaks present only in the NADPH-positive sample are NADPH-dependent metabolites.

    • Compare the fragmentation pattern of a metabolite to that of the parent compound. A shift in the mass of a specific fragment can help localize the site of metabolism. For example, if a fragment corresponding to the unmodified THIQ ring is still present, the modification likely occurred on the side chain.

References

  • Title: The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Source: PubMed URL: [Link]

  • Title: Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Source: NEDMDG URL: [Link]

  • Title: Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline. Source: PubMed URL: [Link]

  • Title: Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Source: Open Library Publishing Platform URL: [Link]

  • Title: Drug Metabolism Assays. Source: BioIVT URL: [Link]

  • Title: What is the importance of metabolic stability in drug design? Source: Patsnap Synapse URL: [Link]

  • Title: Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Source: ResearchGate URL: [Link]

  • Title: Introducing the in vitro models driving drug development. Source: Rouken Bio URL: [Link]

  • Title: Metabolic Stability. Source: Pharma Focus Asia URL: [Link]

  • Title: Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Source: NIH URL: [Link]

  • Title: Physiological metabolism of TIQ derivatives. Source: ResearchGate URL: [Link]

  • Title: In Vitro Methods to Study Intestinal Drug Metabolism. Source: ResearchGate URL: [Link]

  • Title: Metabolism and brain accumulation of tetrahydroisoquinoline (TIQ) a possible parkinsonism inducing substance, in an animal model of a poor debrisoquine metabolizer. Source: PubMed URL: [Link]

  • Title: Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Source: PubMed URL: [Link]

  • Title: SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein. Source: PubMed URL: [Link]

  • Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Source: SpringerLink URL: [Link]

  • Title: Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Source: ResearchGate URL: [Link]

  • Title: Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. Source: ResearchGate URL: [Link]

  • Title: Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. Source: YouTube URL: [Link]

  • Title: Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Source: PubMed Central URL: [Link]

  • Title: An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Source: NIH URL: [Link]

Sources

Validation & Comparative

Validating the Biological Activity of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine: A Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the secondary pharmacological evaluation of 1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-amine, a novel compound with structural motifs suggestive of central nervous system activity. Given its resemblance to known monoamine modulators, this document outlines a logical and robust series of in vitro secondary assays to elucidate its biological activity, potency, selectivity, and potential liabilities. The experimental design emphasizes a tiered approach, beginning with primary target engagement and functional activity, followed by critical safety and off-target assessments.

Introduction: Rationale for the Proposed Secondary Assay Cascade

The core structure of this compound, featuring a dihydroisoquinoline moiety linked to a propan-2-amine side chain, suggests a potential interaction with monoamine systems. The propan-2-amine group is a common feature in many psychoactive compounds that target monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—or monoamine oxidase (MAO) enzymes.[1][2] Inhibition of these transporters or enzymes leads to an increase in the synaptic concentration of monoamine neurotransmitters, a mechanism central to the action of many antidepressant and psychostimulant drugs.[1][3][4]

Therefore, a systematic validation of this compound's biological activity necessitates a focused investigation into its effects on these key components of monoaminergic neurotransmission. This guide details the requisite secondary assays to build a comprehensive pharmacological profile, moving from initial target identification to critical safety assessments.

Primary Target Engagement and Functional Activity

The initial phase of secondary screening aims to determine if and how this compound interacts with its presumed primary targets: the monoamine transporters and MAO enzymes.

Monoamine Transporter Interaction

To ascertain the compound's affinity for and functional inhibition of DAT, NET, and SERT, a combination of radioligand binding and functional uptake assays is recommended.

Radioligand binding assays provide a direct measure of the compound's affinity (Ki) for the transporter binding site. These are competitive binding assays where the test compound displaces a known high-affinity radioligand.[5]

Experimental Protocol: Monoamine Transporter Radioligand Binding Assay

  • Cell Line and Membrane Preparation:

    • Utilize commercially available cell lines stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) (e.g., HEK293 or CHO cells).[6][7]

    • Culture cells to confluency and prepare cell membranes by homogenization in a cold lysis buffer, followed by centrifugation to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.[5]

  • Assay Conditions:

    • Perform assays in 96-well plates.

    • To each well, add the cell membrane preparation, a range of concentrations of this compound, and a fixed concentration of the appropriate radioligand:

      • DAT: [³H]WIN 35,428[8]

      • NET: [³H]Nisoxetine

      • SERT: [³H]Citalopram or [³H]Paroxetine

    • Incubate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding using a high concentration of a known inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression.[9][10]

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Functional uptake assays measure the ability of the test compound to inhibit the transport of a substrate into cells, providing a more physiologically relevant measure of its potency.

Experimental Protocol: Monoamine Transporter Uptake Assay (Fluorescence-Based)

  • Cell Plating:

    • Plate HEK293 or CHO cells stably expressing hDAT, hNET, or hSERT in 96- or 384-well black, clear-bottom plates and culture overnight.[12]

  • Assay Procedure:

    • Wash the cells with an appropriate assay buffer (e.g., Hank's Balanced Salt Solution).

    • Pre-incubate the cells with various concentrations of this compound or a positive control (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).[13][14][15][16]

    • Add a fluorescent substrate that is a substrate for the transporters. Several commercial kits are available for this purpose.[12]

    • Incubate for a specified time at 37°C.

    • Measure the intracellular fluorescence using a fluorescence plate reader with bottom-read capability.

  • Data Analysis:

    • Subtract the background fluorescence from wells without cells.

    • Normalize the data to the vehicle control (100% uptake) and a maximally inhibiting concentration of a known inhibitor (0% uptake).

    • Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.[9][10]

Monoamine Oxidase (MAO) Inhibition

To determine if the compound inhibits the enzymatic activity of MAO-A or MAO-B, a fluorometric or colorimetric assay is recommended.

Experimental Protocol: MAO-A and MAO-B Inhibition Assay

  • Enzyme and Substrate Preparation:

    • Use recombinant human MAO-A and MAO-B enzymes.

    • Prepare a working solution of a suitable substrate (e.g., p-tyramine for both isoforms or specific substrates for each). Many commercially available kits provide the necessary reagents.[17][18]

  • Assay Procedure:

    • In a 96-well plate, add the MAO-A or MAO-B enzyme, assay buffer, and a range of concentrations of this compound.

    • Include positive controls: Clorgyline for MAO-A and Selegiline or Pargyline for MAO-B.[19][20][21][22]

    • Pre-incubate the enzyme and inhibitor.

    • Initiate the reaction by adding the substrate. The enzymatic reaction produces hydrogen peroxide.

    • Add a detection reagent (e.g., a probe that reacts with H₂O₂ in the presence of horseradish peroxidase) to generate a fluorescent or colorimetric signal.

    • Incubate and then measure the signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal.

    • Normalize the data to the vehicle control (100% activity) and a known inhibitor (0% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[9][10]

General Cytotoxicity Assessment

Before proceeding to more complex and costly assays, it is crucial to assess the general cytotoxicity of the compound. This ensures that any observed effects in cell-based assays are due to specific pharmacological activity and not simply cell death. The MTT assay is a standard and reliable method for this purpose.[19][23]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Plate a relevant cell line (e.g., HEK293 or a neuronal cell line like SH-SY5Y) in a 96-well plate and allow the cells to adhere overnight.[23]

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound for a period that reflects the duration of the functional assays (e.g., 24-48 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][23]

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (cytotoxic concentration 50%).

Off-Target Liability and Safety Pharmacology

A critical step in drug development is to assess the potential for undesirable off-target effects. For CNS-active compounds, cardiovascular and metabolic liabilities are of particular concern.

hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[8] Therefore, early assessment of hERG liability is mandatory. The gold standard for this is the patch-clamp electrophysiology assay.

Experimental Protocol: hERG Patch-Clamp Assay

  • Cell Line:

    • Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.[8]

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings using either manual or automated patch-clamp systems (e.g., QPatch).[8][24]

    • Apply a specific voltage-clamp protocol to elicit hERG tail currents.

    • Establish a stable baseline recording in the vehicle solution.

    • Perfuse the cells with increasing concentrations of this compound.

    • Include a known hERG inhibitor as a positive control (e.g., Dofetilide , Astemizole , or E-4031 ).[17][23][25][26][27]

  • Data Analysis:

    • Measure the amplitude of the hERG tail current at each compound concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[9][10]

Cytochrome P450 (CYP) Inhibition Assays

Inhibition of CYP enzymes is a major cause of drug-drug interactions.[28] It is essential to evaluate the inhibitory potential of the test compound against the major drug-metabolizing CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Experimental Protocol: CYP450 Inhibition Assay

  • Test System:

    • Use pooled human liver microsomes as the source of CYP enzymes.[3][25][28]

  • Assay Procedure:

    • In a 96-well plate, incubate the human liver microsomes, a specific probe substrate for each CYP isoform, and a range of concentrations of this compound.

    • Include known selective inhibitors for each isoform as positive controls (e.g., Ketoconazole for CYP3A4).[24][28][29][30][31]

    • Initiate the reaction by adding an NADPH-regenerating system.

    • Terminate the reaction after a specified incubation time.

  • Analysis:

    • Quantify the formation of the specific metabolite of the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value for each CYP isoform by plotting the percentage of inhibition against the logarithm of the compound concentration.[9][10]

Data Summary and Interpretation

The data generated from this cascade of secondary assays should be compiled into a clear and concise format to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Pharmacological Profile of this compound

AssayTarget/EndpointResult (IC50/Ki/CC50)Positive ControlPositive Control Result (IC50/Ki)
Monoamine Transporter Binding
hDATGBR 12909~1-15 nM[14][32][33][34]
hNETDesipramine~2 nM[13][18][35][36]
hSERTFluoxetine~1-26 nM[15][16][37]
Monoamine Transporter Uptake
hDATGBR 12909~50 nM[14][32][33][34]
hNETDesipramine~1-5 nM[13][18][36]
hSERTFluoxetine~10-30 nM[15][16][37]
Monoamine Oxidase Inhibition
hMAO-AClorgyline~3 nM[19][20][21][22]
hMAO-BSelegiline~7 nM[19][20]
General Cytotoxicity HEK293 Cell ViabilityDoxorubicinCell-type dependent
Off-Target Liability
hERG ChannelDofetilide~2.5 nM[17][23][25][26][27]
CYP3A4 InhibitionKetoconazole~80-100 nM[24][28][29][30][31]

Visualizing Workflows and Pathways

Secondary Assay Workflow

G cluster_0 Phase 1: Primary Target Profiling cluster_1 Phase 2: Safety & Liability Assessment Binding Monoamine Transporter Binding Assays (DAT, NET, SERT) Uptake Monoamine Transporter Functional Uptake Assays Binding->Uptake Confirm functional activity Cytotoxicity General Cytotoxicity Assay (e.g., MTT) Uptake->Cytotoxicity MAO MAO-A & MAO-B Inhibition Assays MAO->Cytotoxicity hERG hERG Channel Inhibition Assay Cytotoxicity->hERG CYP450 CYP450 Panel Inhibition Assays Cytotoxicity->CYP450 End Comprehensive Pharmacological Profile hERG->End CYP450->End Start Test Compound: This compound Start->Binding Start->MAO

Caption: Secondary assay cascade for pharmacological profiling.

Monoamine Reuptake Inhibition Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamines (DA, NE, 5-HT) Vesicle Synaptic Vesicle MA->Vesicle Packaging Transporter Monoamine Transporter (DAT, NET, or SERT) Synapse Synaptic Cleft Vesicle->Synapse Release Synapse->Transporter Reuptake Receptor Postsynaptic Receptors Synapse->Receptor Binding Signaling Intracellular Signaling Cascades Receptor->Signaling Activation Test_Compound 1-(3,4-Dihydroisoquinolin- 2(1H)-yl)propan-2-amine Test_Compound->Transporter Inhibition

Caption: Mechanism of monoamine reuptake inhibition.

References

  • Astemizole Derivatives as Fluorescent Probes for hERG Potassium Channel Imaging. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Neuroscience & Biobehavioral Reviews, 80, 226-235. [Link]

  • Berger, P., et al. (1992). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Molecular Pharmacology, 41(4), 654-659. [Link]

  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved January 17, 2026, from [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (2021). International Journal of Molecular Sciences, 22(16), 8886. [Link]

  • Mechanism of cytochrome P450-3A inhibition by ketoconazole. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Allosteric modulators of the hERG K(+) channel: radioligand binding assays reveal allosteric characteristics of dofetilide analogs. (2014). European Journal of Pharmacology, 723, 23-31. [Link]

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  • Different effects of selective dopamine uptake inhibitors, GBR 12909 and WIN 35428 on HIV-1 Tat toxicity in rat fetal midbrain neurons. (2007). Journal of Neuroimmunology, 183(1-2), 146-155. [Link]

  • Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. (2024). Journal of Medicinal Chemistry. [Link]

  • Intracellular signaling pathways pave roads to recovery for mood disorders. (2009). Expert Opinion on Therapeutic Targets, 13(7), 809-823. [Link]

  • The In Vitro Evaluation of Ketoconazole and its Alternative Clinical CYP3A4/5 Inhibitors (Ritonavir, Clarithromycin). (n.d.). FDA. Retrieved January 17, 2026, from [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). MethodsX, 5, 355-362. [Link]

  • Effects of desipramine treatment on stress-induced up-regulation of norepinephrine transporter expression in rat brains. (2013). Psychopharmacology, 225(1), 105-117. [Link]

  • Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. (2010). Current Medicinal Chemistry, 17(23), 2493-2514. [Link]

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  • Inhibition of CYP3A4 activity by ketoconazole (A) and hyperforin (B).... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Effect of ketoconazole, a strong CYP3A inhibitor, on the pharmacokinetics of venetoclax, a BCL-2 inhibitor, in patients with non-Hodgkin lymphoma. (2017). British Journal of Clinical Pharmacology, 83(4), 834-841. [Link]

  • Determination of five positive control drugs in hERG external solution (buffer) by LC-MS/MS to support in vitro hERG assay as recommended by ICH S7B. (2022). Journal of Pharmacological and Toxicological Methods, 118, 107229. [Link]

  • Clorgiline – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 17, 2026, from [Link]

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A Researcher's Guide to Characterizing Novel Dihydroisoquinoline-Based Compounds: A Comparative Efficacy Analysis Against Known PRMT5 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting PRMT5 with Novel Scaffolds

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology. As a Type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is a critical regulatory event in numerous cellular processes, including transcriptional regulation, RNA splicing, cell cycle progression, and DNA damage repair.[1][2][3][4][5] Dysregulation and overexpression of PRMT5 are frequently observed in a wide array of malignancies, including lymphomas, lung cancer, and breast cancer, often correlating with poor patient prognosis.[6][7]

The dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. While the specific compound 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine (hereafter designated as Compound X ) is a novel entity with uncharacterized biological activity, its structural elements suggest a potential for interaction with enzymatic targets. Notably, more complex molecules incorporating the dihydroisoquinoline core have demonstrated inhibitory activity against PRMT5. This guide, therefore, establishes a strategic framework for the comprehensive characterization of Compound X, hypothesizing its potential as a PRMT5 inhibitor.

Our objective is to provide a rigorous, step-by-step guide for researchers to assess the efficacy of Compound X. This involves a direct comparison with well-characterized, clinically relevant PRMT5 inhibitors, GSK3326595 (Pemrametostat) and JNJ-64619178 (Onametostat) . By following the detailed protocols herein, researchers can generate robust, comparative data to elucidate the therapeutic potential of this novel chemical entity.

The PRMT5 Signaling Axis: A Network of Oncogenic Regulation

PRMT5 does not function in isolation. It forms a complex with proteins such as MEP50 (WDR77) to exert its catalytic activity. The PRMT5/MEP50 complex plays a pivotal role in oncogenesis through multiple mechanisms:

  • Epigenetic Silencing of Tumor Suppressors: By methylating histone tails (e.g., H4R3, H3R8), PRMT5 can lead to the transcriptional repression of tumor suppressor genes.[5][8]

  • Modulation of Splicing Machinery: PRMT5 methylates components of the spliceosome, influencing alternative splicing events that can favor the production of pro-oncogenic protein isoforms.[1][2]

  • Regulation of Key Signaling Pathways: PRMT5 activity has been shown to intersect with and modulate critical cancer-related pathways, including the PI3K/AKT and WNT/β-catenin signaling cascades.[9][10]

The following diagram illustrates a simplified overview of the central role of PRMT5 in cancer signaling pathways.

PRMT5_Signaling_Pathway cluster_nucleus Nucleus cluster_downstream Cellular Outcomes PRMT5 PRMT5/MEP50 Complex SAH SAH PRMT5->SAH Product Histones Histones (H3, H4) PRMT5->Histones Methylation (H3R8, H4R3) Spliceosome Spliceosome Components PRMT5->Spliceosome Methylation TranscriptionFactors Transcription Factors (e.g., p53, E2F1) PRMT5->TranscriptionFactors Methylation SAM SAM SAM->PRMT5 Methyl Donor Gene_Repression Gene_Repression Histones->Gene_Repression Repression of Tumor Suppressors Splicing_Alteration Splicing_Alteration Spliceosome->Splicing_Alteration Altered Splicing TF_Activity TF_Activity TranscriptionFactors->TF_Activity Modulated Activity Proliferation Cell Proliferation & Survival Gene_Repression->Proliferation Splicing_Alteration->Proliferation TF_Activity->Proliferation Metastasis Metastasis Proliferation->Metastasis

Caption: Simplified PRMT5 signaling pathway in cancer.

Comparative Inhibitors: Establishing a Performance Benchmark

To objectively evaluate Compound X, we will use two well-established PRMT5 inhibitors as positive controls and benchmarks.

InhibitorMechanism of ActionReported Biochemical IC50Reported Cellular Potency
GSK3326595 SAM-uncompetitive, peptide competitive, slow binding inhibitor.[11]~6 nM[11]Potent anti-proliferative activity in various lymphoma and breast cancer cell lines.[12]
JNJ-64619178 Selective, pseudo-irreversible inhibitor, binding to SAM- and substrate-pockets.[13][14]~0.14 nM[14][15]Potent antiproliferative activity in lung, breast, pancreatic, and hematological cancer cell lines.[16][17]
Compound X To be determinedTo be determinedTo be determined

Experimental Workflow for Efficacy Characterization

A multi-tiered approach is essential for a thorough evaluation of a novel inhibitor. The workflow progresses from direct enzyme inhibition to cellular activity and target engagement.

Experimental_Workflow cluster_phase1 Phase 1: Biochemical Potency cluster_phase2 Phase 2: Cellular Activity cluster_phase3 Phase 3: Advanced Characterization P1_Assay In Vitro PRMT5 Enzymatic Assay P1_Result Determine IC50 Value P1_Assay->P1_Result P2_Assay1 Cellular Target Engagement (Western Blot for SDMA) P1_Result->P2_Assay1 P2_Assay2 Anti-Proliferation Assay (e.g., MTT, CellTiter-Glo) P1_Result->P2_Assay2 P2_Result1 Confirm On-Target Effect (EC50 for SDMA reduction) P2_Assay1->P2_Result1 P2_Result2 Determine Anti-Proliferative GI50/IC50 P2_Assay2->P2_Result2 P3_Assay Live-Cell Target Engagement (e.g., NanoBRET™ Assay) P2_Result1->P3_Assay P2_Result2->P3_Assay P3_Result Quantify Intracellular Affinity & Residence Time P3_Assay->P3_Result

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of Dihydroisoquinoline-Based Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of neuropharmacology, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has emerged as a privileged structure, serving as the foundation for a multitude of biologically active compounds. This guide delves into the nuanced structure-activity relationships (SAR) of a specific class of these molecules: 1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-amine analogs and their closely related tetrahydroisoquinoline counterparts. While direct and extensive SAR studies on the dihydroisoquinoline series are limited in publicly accessible literature, a wealth of data on the corresponding tetrahydroisoquinolines provides a robust framework for understanding their potential as monoamine reuptake inhibitors. These compounds hold significant promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.

This guide will navigate the synthetic pathways, explore the critical structural modifications that dictate potency and selectivity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, and provide detailed experimental protocols for their biological evaluation. By presenting a comparative analysis, we aim to equip researchers with the foundational knowledge to design and synthesize novel analogs with enhanced pharmacological profiles.

The Allure of the Tetrahydroisoquinoline Core: A Gateway to Modulating Monoamine Neurotransmission

Monoamine neurotransmitters—dopamine, serotonin, and norepinephrine—play pivotal roles in regulating mood, cognition, and motor function. The reuptake of these neurotransmitters from the synaptic cleft by their respective transporters is a critical mechanism for terminating their signaling. Inhibitors of these transporters, known as monoamine reuptake inhibitors (MRIs), are a cornerstone in the treatment of depression, anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD)[1].

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework, a rigid bicyclic structure, has proven to be an excellent scaffold for designing potent and selective MRIs. Its constrained conformation allows for precise orientation of substituents to interact with the binding pockets of monoamine transporters. The nitrogen atom at the 2-position serves as a key anchoring point for various side chains, including the propan-2-amine moiety, which is crucial for interacting with the transporters.

Deciphering the Structure-Activity Relationship: Key Modifications and Their Impact

The pharmacological profile of THIQ-based MRIs is exquisitely sensitive to structural modifications at various positions of the scaffold. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Substitution on the Aromatic Ring (Positions 5, 6, 7, and 8)

Substituents on the benzene ring of the THIQ core significantly influence binding affinity and selectivity.

  • Position 7: SAR studies on 4-phenyl THIQ analogs have revealed that substitution at the 7-position often enhances potency at all three monoamine transporters[1]. This suggests that this position is oriented towards a region of the transporter binding site that can accommodate and favorably interact with various functional groups.

  • Positions 6 and 7 (Dimethoxy Substitution): The presence of methoxy groups at the 6 and 7-positions is a common feature in many biologically active THIQ derivatives. These electron-donating groups can influence the overall electronic properties of the molecule and may engage in specific hydrogen bond interactions within the transporter binding pocket.

Substitution at the 4-Position

The introduction of aryl or heteroaryl groups at the 4-position of the THIQ ring has been a particularly fruitful strategy for developing potent triple reuptake inhibitors (TRIs).

  • Bicyclic Heterocycles: The placement of bicyclic heterocycles, such as benzofuran or benzothiophene, at the 4-position has been shown to yield compounds with potent inhibitory activity at SERT, NET, and DAT[1]. The nature of the heterocycle and its point of attachment to the THIQ core have a profound impact on the transporter inhibition profile[1].

The N-Substituent: The Propan-2-amine Side Chain

The 1-(propan-2-amine) side chain attached to the nitrogen of the dihydroisoquinoline or tetrahydroisoquinoline ring is a critical pharmacophoric element. The amine group is believed to form a key salt bridge interaction with an acidic residue (aspartate) in the binding site of monoamine transporters, a feature common to many transporter inhibitors. Modifications to this side chain, such as altering its length or introducing substituents, can dramatically affect potency and selectivity. While specific SAR data for variations of the propan-2-amine chain on the dihydroisoquinoline core is scarce, the fundamental interaction of the amine is expected to be a primary determinant of activity.

Comparative Analysis of Biological Activity

The following table summarizes the in vitro activity of a series of 4-bicyclic heteroaryl 1,2,3,4-tetrahydroisoquinoline analogs as triple reuptake inhibitors. This data, adapted from a comprehensive study, illustrates the impact of structural modifications on transporter inhibition[1].

Compound4-Substituent7-SubstituentSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
10a 2-BenzofuranylH1.81.613
10b 3-BenzofuranylH112.522
10c 2-BenzothienylH0.80.910
10d 3-BenzothienylH1.32.114
10i 2-BenzofuranylF0.40.54.1

Data presented is for illustrative purposes and is based on findings from cited literature.[1]

As the table demonstrates, subtle changes in the 4-substituent (e.g., 2- vs. 3-benzofuranyl) and the introduction of a substituent at the 7-position (e.g., fluorine in compound 10i ) can significantly modulate the potency at each of the monoamine transporters.

Experimental Protocols: A Guide to In Vitro Evaluation

The following are detailed protocols for key in vitro assays used to characterize the pharmacological activity of this compound analogs and their counterparts.

General Synthesis of 4-Aryl-1,2,3,4-Tetrahydroisoquinolines

The synthesis of the 4-aryl-1,2,3,4-tetrahydroisoquinoline scaffold is a critical first step. A common synthetic route is illustrated below.

Synthesis start Substituted Phenethylamine intermediate1 N-Protected Phenethylamine start->intermediate1 Protection (e.g., Boc) intermediate2 Styrene Derivative intermediate1->intermediate2 Heck Coupling with Aryl Halide intermediate3 Pictet-Spengler Precursor intermediate2->intermediate3 Deprotection product 4-Aryl-1,2,3,4-Tetrahydroisoquinoline intermediate3->product Pictet-Spengler Cyclization

Caption: General synthetic scheme for 4-aryl-1,2,3,4-tetrahydroisoquinolines.

Step-by-Step Methodology:

  • Protection of the Primary Amine: The starting substituted phenethylamine is protected, typically with a tert-butoxycarbonyl (Boc) group, to prevent side reactions in subsequent steps.

  • Heck Coupling: The N-protected phenethylamine is coupled with an appropriate aryl halide using a palladium catalyst to introduce the desired aryl group at what will become the 4-position.

  • Deprotection: The protecting group is removed from the nitrogen atom, usually under acidic conditions.

  • Pictet-Spengler Cyclization: The resulting aminoethylstyrene derivative undergoes an acid-catalyzed intramolecular cyclization to form the 4-aryl-1,2,3,4-tetrahydroisoquinoline core.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the respective transporter.

Uptake_Inhibition_Assay cells Cells expressing monoamine transporter (e.g., HEK293) preincubation Pre-incubation with test compound cells->preincubation incubation Incubation with radiolabeled substrate (e.g., [³H]dopamine) preincubation->incubation termination Termination of uptake (e.g., rapid washing) incubation->termination measurement Quantification of intracellular radioactivity termination->measurement

Caption: Workflow for a monoamine transporter uptake inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter are cultured to confluence in appropriate media.

  • Assay Preparation: Cells are harvested and plated in 96-well plates.

  • Pre-incubation: The cells are washed and pre-incubated with various concentrations of the test compound for a specified time (e.g., 10-20 minutes) at room temperature.

  • Uptake Initiation: A solution containing a fixed concentration of the radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET) is added to each well to initiate the uptake reaction.

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response curve.

Concluding Remarks and Future Directions

The this compound scaffold and its tetrahydroisoquinoline analogs represent a promising class of compounds for the development of novel monoamine reuptake inhibitors. The rich structure-activity relationship data available for the tetrahydroisoquinoline series provides a strong foundation for the rational design of new analogs with tailored pharmacological profiles.

Future research should focus on synthesizing and evaluating a broader range of analogs with diverse substitution patterns on both the aromatic ring and the propan-2-amine side chain of the dihydroisoquinoline core to establish a more direct and comprehensive SAR. Furthermore, in vivo studies are crucial to assess the pharmacokinetic properties, brain penetration, and efficacy of these compounds in relevant animal models of neurological and psychiatric disorders. The continued exploration of this chemical space holds the potential to deliver next-generation therapeutics with improved efficacy and side-effect profiles.

References

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Design and Synthesis of 4-Heteroaryl 1,2,3,4-Tetrahydroisoquinolines as Triple Reuptake Inhibitors. ACS Medicinal Chemistry Letters. [Link]

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A Head-to-Head Comparison of Monoamine Releaser Candidates: 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine vs. Mephedrone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The search for novel psychoactive compounds with potential therapeutic applications necessitates a rigorous comparative analysis against well-characterized molecules. This guide provides a detailed head-to-head comparison of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine , a structurally constrained analog of amphetamine, and Mephedrone (4-methylmethcathcathinone) , a widely studied synthetic cathinone. While both compounds are presumed to exert their effects by modulating monoamine neurotransmitter systems, their structural differences—specifically the rigid dihydroisoquinoline scaffold versus Mephedrone's more flexible phenethylamine backbone—suggest distinct pharmacological profiles. This analysis, supported by established experimental protocols, explores their interactions with monoamine transporters, offering a framework for researchers in drug development to evaluate structure-activity relationships and predict in vivo effects.

Introduction: The Rationale for Comparison

Substituted amphetamines are a broad class of compounds that interact with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)[1]. Their mechanism of action, typically as reuptake inhibitors or releasing agents, dictates their psychostimulant, empathogenic, or hallucinogenic properties[1]. Mephedrone emerged as a popular recreational drug due to its stimulant and euphoric effects, which are attributed to its function as a substrate-type releaser at DAT, NET, and SERT[2][3][4][5][6]. It induces the release of monoamines by reversing the normal direction of transporter flux[7][8].

The target compound, this compound, represents a chemical exploration into conformationally restricted amphetamine analogs[9]. Incorporating the amphetamine pharmacophore into a rigid dihydroisoquinoline ring system is a common strategy in medicinal chemistry to enhance selectivity and potency for specific biological targets. While direct pharmacological data for this specific compound is scarce in public literature, its structure strongly suggests it will interact with monoamine transporters. Comparing it to a well-profiled releaser like Mephedrone provides a valuable benchmark for understanding how structural rigidity impacts transporter affinity and function.

Structural Analysis: Rigidity vs. Flexibility

The primary structural difference lies in the backbone of the two molecules. Mephedrone possesses a flexible ethylamine chain, allowing it to adopt multiple conformations to bind effectively within the monoamine transporter proteins. In contrast, the dihydroisoquinoline moiety of this compound locks the phenyl ring and the nitrogen atom into a fixed spatial arrangement. This conformational constraint can lead to higher selectivity for a specific transporter subtype if the rigid structure perfectly matches the binding pocket, but it can also reduce affinity across all transporters if the conformation is suboptimal.

Comparative Pharmacological Profiles

While specific experimental data for this compound is not available, we can hypothesize its profile based on related structures and compare it to the known values for Mephedrone. The following table summarizes the established in vitro pharmacology of Mephedrone at human monoamine transporters.

Parameter Dopamine Transporter (DAT) Norepinephrine Transporter (NET) Serotonin Transporter (SERT) Reference
Mephedrone - Uptake Inhibition IC₅₀ (μM) 5.91.919.3[10]
Mephedrone - Release EC₅₀ (nM) 58 - 62.749.1 - 51118.3 - 122[11]

Expert Interpretation:

  • Mephedrone is a potent releaser at all three monoamine transporters, with a preference for NET and DAT over SERT[10][11]. This profile is consistent with its reported strong psychostimulant effects.

  • The ratio of dopamine to serotonin release is a key determinant of a drug's subjective effects. Mephedrone's potent dopamine-releasing action, similar to methamphetamine, combined with significant serotonin release, similar to MDMA, explains its hybrid psychostimulant and empathogenic profile[6][11].

  • For This compound , the rigid structure may increase selectivity. For instance, some tetrahydroisoquinoline analogs have been shown to act as antagonists of amphetamine-induced noradrenaline release[12]. It is plausible that this compound could act as a more selective DAT or NET releaser, or potentially as a reuptake inhibitor with lower efficacy for inducing release compared to Mephedrone.

Experimental Methodologies

To empirically determine the pharmacological profile of this compound and directly compare it to Mephedrone, the following gold-standard in vitro assays are required.

Radioligand Binding Assay for Transporter Affinity

This assay determines the affinity (Kᵢ) of a compound for the monoamine transporters. It measures the ability of the test compound to displace a known high-affinity radioligand from the transporter.

Protocol:

  • Preparation of Membranes: Use cell lines (e.g., HEK293) stably expressing the human DAT, NET, or SERT, or use crude synaptosomal preparations from specific rat brain regions (e.g., striatum for DAT)[13][14][15].

  • Incubation: Incubate the cell membranes or synaptosomes with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compounds (Mephedrone or the target compound).

  • Separation: After incubation reaches equilibrium, rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) by nonlinear regression. Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

Neurotransmitter Release Assay

This functional assay determines whether a compound acts as a substrate (releaser) or a blocker (inhibitor) at the transporter and quantifies its potency (EC₅₀) for inducing release.

Protocol:

  • Preparation: Use HEK293 cells expressing the transporters or freshly prepared rat brain synaptosomes[4][13][15][16].

  • Loading: Pre-load the cells/synaptosomes with a tritiated monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin)[13].

  • Superfusion: Place the loaded cells/synaptosomes in a superfusion apparatus. Continuously wash them with buffer to establish a stable baseline of radioactivity efflux.

  • Drug Application: Switch to a buffer containing a range of concentrations of the test compound and collect the superfusate in fractions.

  • Quantification: Measure the radioactivity in each fraction using a scintillation counter to determine the amount of [³H]monoamine released.

  • Data Analysis: Calculate the drug-evoked release as a percentage of the total radioactivity in the cells. Plot the concentration-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for release.

Visualization of Workflows and Mechanisms

Comparative Experimental Workflow

The following diagram outlines the logical flow for a comprehensive head-to-head comparison.

G cluster_0 Compound Acquisition & Preparation cluster_1 In Vitro Characterization cluster_2 Data Analysis & Comparison C1 Synthesis & Purification of This compound A1 Radioligand Binding Assays (hDAT, hNET, hSERT) C1->A1 A2 Neurotransmitter Release Assays (hDAT, hNET, hSERT) C1->A2 C2 Procurement of Mephedrone (Reference Standard) C2->A1 C2->A2 D1 Determine Affinity (Ki) & Potency (EC50) A1->D1 IC50 -> Ki A2->D1 EC50 & Emax D2 Head-to-Head Comparison of Pharmacological Profiles D1->D2 D3 Structure-Activity Relationship (SAR) Analysis D2->D3

Caption: Workflow for comparing novel and reference psychoactive compounds.

Mechanism at the Synapse

This diagram illustrates the interaction of substrate-type releasers with the dopamine transporter (DAT) at a presynaptic terminal.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft Vesicle Synaptic Vesicle (Stores Dopamine) DA_cyto Cytosolic Dopamine Vesicle->DA_cyto VMAT2 Action DAT Dopamine Transporter (DAT) DAT->DA_cyto 2. Competes for uptake DA_synapse Synaptic Dopamine DAT->DA_synapse 4. Increases synaptic dopamine levels Drug Mephedrone or Analog Drug->DAT 1. Binds & is transported in DA_cyto->DAT 3. Reverses transporter (Efflux)

Caption: Mechanism of monoamine release by transporter substrates.

Conclusion and Future Directions

This guide establishes a framework for the direct comparison of this compound and Mephedrone. While Mephedrone is a well-documented, non-selective monoamine releaser, the rigid structure of the dihydroisoquinoline analog suggests the potential for a more selective pharmacological profile. The outlined experimental protocols provide a clear path for researchers to determine its affinity and functional activity at DAT, NET, and SERT. The resulting data will be crucial for elucidating the structure-activity relationships that govern the interaction of conformationally restricted amphetamines with monoamine transporters, ultimately informing the design of future compounds with improved therapeutic potential and reduced abuse liability.

References

  • Uptake and release of neurotransmitters. PubMed. Available from: [Link]

  • The toxicology and pharmacology of the synthetic cathinone mephedrone. (2022-03-13). Journal of Biomedicine and Biosensors. Available from: [Link]

  • The preclinical pharmacology of mephedrone; not just MDMA by another name. (2014). British Journal of Pharmacology. Available from: [Link]

  • Neurotransmitter release from semi-intact synaptosomes. (1998). Methods. Available from: [Link]

  • Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro. (2021-04-09). Frontiers in Pharmacology. Available from: [Link]

  • Mephedrone. Wikipedia. Available from: [Link]

  • Phase I metabolites of mephedrone display biological activity as substrates at monoamine transporters. (2016). British Journal of Pharmacology. Available from: [Link]

  • The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter. (2015). Neurocluster. Available from: [Link]

  • Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro. (2021-04-08). Frontiers Media S.A. Available from: [Link]

  • In vitro metabolism studies on mephedrone and analysis of forensic cases. (2013). Forensic Science International. Available from: [Link]

  • The profile of Mephedrone on Human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter. (2015). ResearchGate. Available from: [Link]

  • Human Pharmacology of Mephedrone in Comparison with MDMA. (2016). Neuropsychopharmacology. Available from: [Link]

  • Manipulating Synapse-Enriched Biochemical Fractions to Detect a Purified Synaptic Protein's Effect on Neurotransmitter Release. (2018). Springer Nature Experiments. Available from: [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Available from: [Link]

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  • Synaptosomes: A Functional Tool for Studying Neuroinflammation. (2023-03-30). MDPI. Available from: [Link]

  • MS Binding Assays for the Three Monoamine Transporters Using the Triple Reuptake Inhibitor (1R,3S)-Indatraline as Native Marker. (2015). ChemMedChem. Available from: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020-05-19). ACS Chemical Neuroscience. Available from: [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (2020). International Journal of Neuropsychopharmacology. Available from: [Link]

  • Amphetamine-antagonistic properties of 4-phenyl-1,2,3,4-tetrahydroisoquinoline: inhibition of spinal reflex-enhancing effects of methamphetamine, phenylethylamine and nomifensine. (1991-11-15). European Journal of Pharmacology. Available from: [Link]

  • Amphetamine, past and present – a pharmacological and clinical perspective. (2013). Journal of Psychopharmacology. Available from: [Link]

  • Synthesis and Pharmacological Characterization of a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. (2019). Journal of Medicinal Chemistry. Available from: [Link]

  • Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds. (2022). European Neuropsychopharmacology. Available from: [Link]

  • Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. (2023). Molecules. Available from: [Link]

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  • A new, potent, conformationally restricted analogue of amphetamine: 2-amino-1,2-dihydronaphthalene. (1982). Journal of Medicinal Chemistry. Available from: [Link]

  • 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. (2012-03-08). Journal of Medicinal Chemistry. Available from: [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Oversight

In the landscape of pharmaceutical development, the integrity of all analytical data is paramount. The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-amine, a substituted dihydroisoquinoline, represents a class of molecules with significant potential as intermediates or active pharmaceutical ingredients (APIs). Ensuring its purity, potency, and stability requires analytical methods that are not only accurate and precise but also demonstrably suitable for their intended purpose.[1][2] This process, known as analytical method validation, is a cornerstone of Good Manufacturing Practice (GMP) and is mandated by regulatory bodies worldwide, including the FDA and EMA, under the guidance of the International Council for Harmonisation (ICH).[3][4]

This guide moves beyond the validation of a single method to address a more nuanced challenge: the cross-validation of two distinct analytical techniques. Cross-validation is essential when a new method is introduced to replace an existing one, when results from different laboratories need to be compared, or when data from different analytical techniques are included in a regulatory submission.[5] Here, we present a comparative analysis of two robust, fit-for-purpose methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind the methodological choices, provide detailed experimental protocols, and present a framework for their cross-validation, grounded in scientific principles and regulatory expectations.[6][7]

The Analytical Challenge: Unpacking the Molecular Structure

The structure of this compound presents specific analytical challenges that dictate our methodological approach:

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making direct quantification by HPLC-UV at high sensitivity difficult.

  • Polarity and Volatility: The presence of a primary amine group imparts polarity and reduces volatility, complicating direct analysis by Gas Chromatography (GC).

  • Chirality: The molecule contains a chiral center, which may necessitate enantioselective separation in later stages of drug development, although this guide will focus on achiral quantification.[8]

These characteristics necessitate a derivatization step for both HPLC and GC methods to enhance detectability and improve chromatographic performance.

Method 1: Reversed-Phase HPLC with Pre-Column Derivatization

Principle & Rationale: This method employs pre-column derivatization to attach a UV-active moiety to the primary amine of the analyte. We have selected benzoyl chloride for this purpose, as it reacts reliably with primary amines under alkaline conditions (a Schotten-Baumann reaction) to form a stable, benzoylated derivative with strong UV absorbance.[9] This approach transforms a poorly detectable compound into one that is easily quantifiable with standard HPLC-UV equipment, a workhorse in most quality control (QC) laboratories.[2]

Experimental Protocol: HPLC-UV Method

1. Sample Preparation and Derivatization: a. Accurately weigh and dissolve the sample containing this compound in 1.0 mL of acetonitrile. b. To this solution, add 0.5 mL of 2 M NaOH solution. c. Add 0.2 mL of a 10% (v/v) solution of benzoyl chloride in acetonitrile. d. Vortex the mixture for 2 minutes at room temperature to facilitate the reaction. e. Neutralize the excess benzoyl chloride by adding 0.5 mL of 2 M HCl. f. Dilute the solution to a final volume of 10.0 mL with the mobile phase and filter through a 0.45 µm syringe filter prior to injection.

2. HPLC-UV Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.
  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).[10]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • UV Detection: 254 nm.
Workflow for HPLC-UV Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Derivatize Add NaOH & Benzoyl Chloride Dissolve->Derivatize Neutralize Neutralize with HCl Derivatize->Neutralize Dilute Dilute & Filter Neutralize->Dilute Inject Inject into HPLC Dilute->Inject Separate C18 Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Quantify Quantify via Calibration Curve Detect->Quantify

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Summary of Validation Parameters (Illustrative Data)
ParameterAcceptance Criteria (ICH Q2(R2))[11]Result
Linearity (R²) ≥ 0.9950.9992
Range 80-120% of target concentration10 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.22%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:11.5 µg/mL
Specificity No interference from blank/placeboPeak is spectrally pure and resolved

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS offers unparalleled specificity through chromatographic separation followed by mass-based identification.[12] To overcome the analyte's inherent polarity and low volatility, derivatization is again necessary. We chose trifluoroacetic anhydride (TFAA) to acylate the primary amine. The resulting trifluoroacetyl derivative is significantly more volatile and exhibits excellent chromatographic properties. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, targeting the unique molecular ion and key fragment ions of the derivative, which provides exceptional sensitivity and selectivity, virtually eliminating matrix interference.[13]

Experimental Protocol: GC-MS Method

1. Sample Preparation and Derivatization: a. Accurately weigh and dissolve the sample in 1.0 mL of ethyl acetate. b. Add 100 µL of trifluoroacetic anhydride (TFAA) and 50 µL of pyridine (as a catalyst). c. Cap the vial tightly and heat at 60 °C for 30 minutes in a heating block. d. Cool the vial to room temperature. e. Evaporate the solvent and excess reagent under a gentle stream of nitrogen. f. Reconstitute the residue in 1.0 mL of ethyl acetate for GC-MS analysis.

2. GC-MS Conditions:

  • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Injector Temperature: 250 °C.
  • Injection Mode: Splitless, 1 µL.
  • Oven Program: Initial temp 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.
  • MS Transfer Line: 280 °C.
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • MS Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the derivatized analyte (hypothetical m/z values: e.g., 286 (M+), 217, 131).
Summary of Validation Parameters (Illustrative Data)
ParameterAcceptance Criteria (ICH Q2(R2))[11]Result
Linearity (R²) ≥ 0.9950.9995
Range 80-120% of target concentration1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.65%
- Intermediate Precision≤ 2.0%1.05%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.15 µg/mL
Specificity No interference at monitored m/zConfirmed by mass spectra and retention time

Cross-Validation: Bridging the Methodological Divide

Objective and Framework: The objective of this cross-validation is to demonstrate that the newly developed GC-MS method provides equivalent, or superior, results compared to the established HPLC-UV method.[5] This process ensures continuity of data and confirms that method-specific biases are not influencing critical quality decisions. The study involves analyzing a single set of samples, representing the typical concentration range, with both validated methods and comparing the quantitative results.

Cross-Validation Workflow Diagram

cluster_hplc Method 1: HPLC-UV cluster_gcms Method 2: GC-MS Samples Select Representative Samples (n=10, covering 80-120% range) Prep_HPLC Prepare & Derivatize for HPLC Samples->Prep_HPLC Prep_GCMS Prepare & Derivatize for GC-MS Samples->Prep_GCMS Analyze_HPLC Analyze via HPLC-UV Prep_HPLC->Analyze_HPLC Result_HPLC Obtain Results [A] Analyze_HPLC->Result_HPLC Comparison Statistical Comparison Calculate % Difference = |(A-B)/A| * 100 Result_HPLC->Comparison Analyze_GCMS Analyze via GC-MS Prep_GCMS->Analyze_GCMS Result_GCMS Obtain Results [B] Analyze_GCMS->Result_GCMS Result_GCMS->Comparison Decision Acceptance Decision Is % Difference ≤ 5.0%? Comparison->Decision

Caption: The cross-validation process comparing HPLC-UV and GC-MS methods.

Cross-Validation Protocol:
  • Sample Selection: Select a minimum of 6-10 unique sample lots (e.g., process intermediates, final API) with analyte concentrations spanning the validated range of the methods.

  • Analysis: Each sample is prepared and analyzed in triplicate according to both the validated HPLC-UV and GC-MS protocols.

  • Data Evaluation: Calculate the mean assay value for each sample from both methods.

  • Statistical Comparison: For each sample, determine the percentage difference between the results obtained from the two methods using the established method (HPLC-UV) as the reference:

    • % Difference = [ | (Result_GCMS - Result_HPLC) | / Result_HPLC ] * 100

  • Acceptance Criteria: The cross-validation is considered successful if the percentage difference for each sample is not more than 5.0%, and the average percentage difference across all samples is not more than 3.0%.

Comparative Data Analysis (Illustrative)
Sample IDHPLC-UV Result (µg/mL)GC-MS Result (µg/mL)% DifferenceStatus
Lot-00185.286.11.06%Pass
Lot-00299.898.90.90%Pass
Lot-003101.5102.30.79%Pass
Lot-004110.3112.01.54%Pass
Lot-005118.9117.51.18%Pass
Lot-00695.697.11.57%Pass
Average - - 1.17% Pass

Discussion: Choosing the Right Tool for the Job

The cross-validation data clearly demonstrates a strong correlation between the HPLC-UV and GC-MS methods, confirming that both are suitable for the intended purpose of quantifying this compound. The choice of which method to employ in a routine setting depends on the specific application:

  • HPLC-UV: This method is robust, cost-effective, and utilizes equipment commonly available in any QC laboratory. It is ideal for routine release testing and stability studies where throughput and reliability are key.

  • GC-MS: While requiring more specialized equipment and sample preparation, this method offers superior specificity and sensitivity. Its primary strength lies in its use as a reference method, for impurity identification, and in troubleshooting out-of-specification (OOS) results where definitive structural confirmation is required.[14]

Conclusion

This guide has detailed the development, validation, and cross-validation of two distinct analytical methods for this compound. By grounding our experimental design in the physicochemical properties of the analyte and adhering to the principles outlined by ICH guidelines, we have established a self-validating analytical system.[1][3] The successful cross-validation confirms that both the HPLC-UV and GC-MS methods are accurate and reliable, providing the flexibility to use the most appropriate technique based on the specific analytical need—be it high-throughput QC testing or definitive confirmatory analysis. This rigorous, science-driven approach ensures data integrity and supports the development of safe and effective pharmaceutical products.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • SIELC Technologies. (n.d.). Separation of 2-Propanamine, N,N-diethyl- on Newcrom R1 HPLC column.
  • Palfreyman, M. G., et al. (1993). Gas Chromatographic-Mass Spectrometric Screening Procedure for the Identification of Formaldehyde-Derived Tetrahydroisoquinolines in Human Urine. Journal of Chromatography B: Biomedical Sciences and Applications, 619(2), 235-42.
  • Green, R. (2017, September). Cross and Partial Validation. European Bioanalysis Forum.
  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • YouTube. (2025, June 23). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures.
  • Redmond, J. W., & Tseng, A. (1979). Determination of Polyamines as Their Benzoylated Derivatives by HPLC. Methods in Molecular Biology, 5, 147-158.
  • Wang, J., et al. (n.d.). Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives. PubMed.
  • Hockl, E., et al. (2000). An Improved HPLC Method for Identification and Quantitation of Polyamines and Related Compounds as Benzoylated Derivatives. Journal of Liquid Chromatography & Related Technologies, 23(5), 693-703.
  • Peruga, A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.
  • BenchChem. (2025). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.

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A Researcher's Guide to Ensuring Reproducibility of In Vivo Efficacy for 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine and its Analogs in Inflammatory Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the in vivo efficacy and reproducibility of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine, a member of the promising tetrahydroisoquinoline (THIQ) class of compounds. While direct in vivo efficacy data for this specific molecule is not yet widely published, this document outlines a robust methodology for its evaluation, drawing on established protocols and the known anti-inflammatory properties of related THIQ derivatives.[1][2][3] By focusing on the principles of sound experimental design and transparent reporting, this guide aims to empower researchers to generate high-quality, reproducible data, a cornerstone of successful drug development.

Introduction: The Therapeutic Potential of Tetrahydroisoquinolines in Inflammation

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[3] Derivatives of this versatile scaffold have demonstrated a wide array of pharmacological activities, including antitumor, antimicrobial, and, most relevant to this guide, anti-inflammatory effects.[1][2][3]

The anti-inflammatory properties of THIQ analogs are thought to be mediated through the modulation of key signaling pathways implicated in the inflammatory response, such as the NF-κB and cyclooxygenase (COX) pathways.[1][4][5] These pathways regulate the production of pro-inflammatory cytokines, chemokines, and prostaglandins, which are central to the initiation and propagation of inflammation.

Figure 1: Plausible Anti-Inflammatory Signaling Pathways for THIQ Analogs

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive NFkB_active Active NF-κB NFkB_inactive->NFkB_active Translocates COX2_enzyme COX-2 Enzyme Prostaglandins Prostaglandins (e.g., PGE2) COX2_enzyme->Prostaglandins Converts Arachidonic_Acid Arachidonic Acid Gene_Expression Pro-inflammatory Gene Expression (Cytokines, Chemokines) NFkB_active->Gene_Expression Induces THIQ 1-(3,4-Dihydroisoquinolin- 2(1H)-yl)propan-2-amine THIQ->IKK Inhibits? THIQ->COX2_enzyme Inhibits? G cluster_planning Phase 1: Study Planning & Design cluster_execution Phase 2: In-Life Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Hypothesis Definition & Power Analysis P2 Animal Model Selection (e.g., Carrageenan-induced paw edema) P1->P2 P3 Comparator & Vehicle Selection P2->P3 P4 Randomization & Blinding Strategy P3->P4 E1 Acclimatization & Baseline Measurements P4->E1 E2 Test Article & Comparator Administration E1->E2 E3 Induction of Inflammation E2->E3 E4 Endpoint Measurement (e.g., Paw Volume, Cytokine Levels) E3->E4 A1 Data Quality Control E4->A1 A2 Statistical Analysis A1->A2 A3 Interpretation of Results A2->A3 A4 Comprehensive Reporting (ARRIVE Guidelines) A3->A4

Caption: A three-phase workflow for robust in vivo efficacy assessment.

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation, making it an excellent choice for the initial efficacy screening of novel anti-inflammatory compounds. [6][7] Materials:

  • Test Article: this compound hydrochloride

  • Vehicle: Sterile saline or other appropriate vehicle

  • Positive Controls: Celecoxib, Indomethacin (or other standard NSAIDs) [5][8]* Inducing Agent: 1% w/v solution of lambda-carrageenan in sterile saline

  • Animals: Male Wistar rats (180-220 g)

  • Equipment: Plethysmometer, calipers, analytical balance, gavage needles

Procedure:

  • Animal Acclimatization: House animals in a controlled environment (22 ± 2 °C, 12-hour light/dark cycle) for at least one week prior to the experiment with free access to food and water.

  • Grouping and Randomization: Randomly assign animals to treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (low dose)

    • Group 3: this compound (mid dose)

    • Group 4: this compound (high dose)

    • Group 5: Positive control (e.g., Celecoxib, 10 mg/kg)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer the test article, vehicle, or positive control orally via gavage. The volume of administration should be consistent across all groups (e.g., 10 mL/kg).

  • Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Statistical Analysis: Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.

Comparative Analysis with Alternative Anti-Inflammatory Agents

A critical aspect of evaluating a novel compound is to benchmark its performance against existing therapies. The choice of comparators should be guided by their mechanism of action and clinical relevance.

Table 1: Comparison of this compound with Standard Anti-Inflammatory Drugs

CompoundClassPlausible Mechanism of ActionTypical In Vivo Dose Range (Rat)Key Considerations
This compound TetrahydroisoquinolinePotential COX/NF-κB inhibitorTo be determinedNovel scaffold, potential for improved safety profile
Celecoxib Selective COX-2 InhibitorInhibits COX-2 enzyme [9][10]10-30 mg/kgReduced GI side effects compared to non-selective NSAIDs [10]
Indomethacin Non-selective COX InhibitorInhibits both COX-1 and COX-2 enzymes5-10 mg/kgPotent anti-inflammatory, but with a higher risk of GI toxicity
Diclofenac Non-selective COX InhibitorInhibits both COX-1 and COX-2 enzymes [2]10-20 mg/kgWidely used NSAID, provides a strong efficacy benchmark [2]

Ensuring Reproducibility: A Self-Validating System

Achieving reproducible in vivo data requires a proactive approach to identifying and mitigating sources of variability.

Figure 3: Troubleshooting Framework for Inconsistent In Vivo Efficacy Data

G cluster_compound Compound-Related Factors cluster_model Animal Model-Related Factors cluster_procedure Procedural Factors Start Inconsistent Efficacy Observed C1 Purity & Stability Analysis Start->C1 M1 Animal Strain, Age, Sex Start->M1 P1 Dosing Accuracy & Route of Administration Start->P1 C2 Formulation & Solubility Issues C1->C2 C3 Dose-Response Relationship C2->C3 M2 Health Status & Microbiome M1->M2 M3 Environmental Conditions M2->M3 P2 Blinding & Randomization Implementation P1->P2 P3 Endpoint Measurement Technique P2->P3

Caption: A logical framework for diagnosing sources of irreproducibility.

Key Principles for Enhancing Reproducibility:

  • Detailed Protocols: Maintain a meticulously detailed standard operating procedure (SOP) for each in vivo model, including specifics on animal strain, age, sex, housing conditions, and all experimental procedures.

  • Power Analysis: Conduct a power analysis during the study design phase to ensure that the sample size is sufficient to detect a statistically significant effect.

  • Randomization and Blinding: Implement robust randomization and blinding procedures to minimize bias in animal allocation, treatment administration, and outcome assessment.

  • Transparent Reporting: Adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines when publishing or disseminating results to ensure that all relevant experimental details are available to the scientific community.

  • Data Archiving: Maintain a secure and well-organized archive of all raw data, analysis scripts, and experimental protocols to facilitate future review and replication efforts.

Conclusion

The successful translation of a promising compound like this compound from the bench to the clinic is contingent upon the generation of robust and reproducible preclinical data. By adopting the systematic approach outlined in this guide—from careful experimental design and execution to transparent reporting and a commitment to troubleshooting inconsistencies—researchers can build a strong foundation of evidence for this and other novel therapeutic candidates. This commitment to scientific rigor is not merely a matter of best practice; it is an ethical imperative and a critical driver of innovation in drug discovery.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

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A Researcher's Guide to Comparing the ADME Properties of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the adage "it's not just about how a drug works, but how it gets there and how long it lasts" has never been more pertinent. For researchers investigating novel therapeutic agents, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1][2][3][4][5] Unfavorable ADME profiles are a leading cause of costly late-stage clinical trial failures.[3][6] Therefore, early-stage in vitro assessment of these properties is a critical step in de-risking drug candidates and guiding medicinal chemistry efforts toward molecules with a higher probability of success.

The Crucial Role of ADME in Drug Development

The journey of a drug from administration to elimination is a complex process governed by its ADME profile.[2][5] Each component plays a vital role in determining the ultimate efficacy and safety of a therapeutic agent:

  • Absorption: The process by which a drug enters the bloodstream. For orally administered drugs, this primarily involves crossing the intestinal epithelium.[2]

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs in the body.

  • Metabolism: The chemical modification of a drug by enzymes, primarily in the liver, to facilitate its elimination. This can lead to the formation of active, inactive, or even toxic metabolites.

  • Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces.[2]

Early prediction and assessment of these properties allow researchers to identify and address potential liabilities, such as poor oral bioavailability, rapid metabolism leading to a short duration of action, or excessive protein binding that limits the free drug concentration at the target site.[6][7][8]

Comparative Analysis of Key ADME Properties: A Methodological Approach

To effectively compare the ADME properties of different 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine derivatives, a standardized battery of in vitro assays should be employed. Below, we detail the methodologies for three critical assays and present a hypothetical dataset to illustrate how the resulting data can be structured for comparative analysis.

Hypothetical Comparative ADME Data for Illustrative Purposes

For the sake of demonstrating a comparative analysis, let's consider a hypothetical series of this compound derivatives with varying substituents on the dihydroisoquinoline ring.

Compound IDSubstituent (R)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Human Liver Microsomal Stability (t½, min)Human Plasma Protein Binding (% Bound)
Compound A H5.24585
Compound B 6-OCH₃7.83092
Compound C 7-Cl12.56598
Compound D 6,7-(OCH₃)₂6.12295

Disclaimer: The data presented in this table is purely hypothetical and intended for illustrative purposes only. It does not represent actual experimental results.

Intestinal Permeability: The Caco-2 Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs. It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.

  • Compound Incubation: The test compound is added to the apical (donor) side of the monolayer, and samples are collected from the basolateral (receiver) side at various time points over a 2-hour period.

  • Quantification: The concentration of the compound in the receiver compartment is quantified by LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the compound in the donor compartment.

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer seed->culture integrity Check monolayer integrity (TEER, Lucifer Yellow) culture->integrity add_compound Add test compound to apical side integrity->add_compound incubate Incubate and collect samples from basolateral side add_compound->incubate quantify Quantify compound (LC-MS/MS) incubate->quantify calculate Calculate Papp quantify->calculate

Caption: Workflow for the Caco-2 permeability assay.
Metabolic Stability: The Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes. A higher metabolic stability generally correlates with a longer in vivo half-life.

  • Reaction Mixture Preparation: A reaction mixture containing liver microsomes (human or other species), the test compound, and a buffer is prepared.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system. A control incubation without the NADPH system is run in parallel to assess non-enzymatic degradation.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are then calculated.

Microsomal_Stability_Workflow cluster_setup Incubation Setup cluster_sampling Sampling & Quenching cluster_analysis Analysis prepare Prepare reaction mix: Microsomes, buffer, test compound initiate Initiate reaction with NADPH prepare->initiate sample Take aliquots at various time points initiate->sample quench Quench reaction with cold organic solvent sample->quench analyze Analyze samples (LC-MS/MS) quench->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the liver microsomal stability assay.
Plasma Protein Binding: The Equilibrium Dialysis Method

Plasma protein binding (PPB) determines the extent to which a drug binds to proteins in the blood, primarily albumin. Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.

  • Device Setup: A semi-permeable membrane separates a plasma chamber from a buffer chamber in a dialysis unit (e.g., a RED device).

  • Compound Addition: The test compound is added to the plasma chamber.

  • Equilibration: The unit is incubated at 37°C with shaking to allow the unbound compound to diffuse across the membrane until equilibrium is reached.

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Calculation: The percentage of bound and unbound drug is calculated from the concentration difference between the two chambers.

PPB_Concept TotalDrug Total Drug in Plasma BoundDrug Bound Drug (Inactive Reservoir) TotalDrug->BoundDrug Binds to UnboundDrug Unbound (Free) Drug (Pharmacologically Active) TotalDrug->UnboundDrug Equilibrium BoundDrug->UnboundDrug Dissociates from UnboundDrug->BoundDrug Associates with Metabolism Metabolism UnboundDrug->Metabolism Available for Excretion Excretion UnboundDrug->Excretion Available for TargetSite TargetSite UnboundDrug->TargetSite Available for Proteins Plasma Proteins (e.g., Albumin) Proteins->BoundDrug

Caption: The equilibrium of bound and unbound drug in plasma.

Structure-ADME Relationships (SAR) of Dihydroisoquinoline Derivatives

While specific SAR for the this compound core is not extensively published, we can infer potential relationships based on general medicinal chemistry principles and studies of related isoquinoline scaffolds.[9][10]

  • Lipophilicity: Increasing lipophilicity (e.g., by adding lipophilic substituents like halogens or alkyl groups) can enhance membrane permeability. However, excessive lipophilicity may lead to increased metabolic liability and higher plasma protein binding.[9]

  • Polarity and Hydrogen Bonding: The introduction of polar groups or hydrogen bond donors/acceptors can influence solubility and interactions with transporters and metabolic enzymes.

  • Metabolic Soft Spots: Certain positions on the dihydroisoquinoline ring or the propan-2-amine side chain may be more susceptible to metabolism. Blocking these positions with metabolically stable groups (e.g., fluorine) can improve metabolic stability.[10]

  • Molecular Size and Shape: The overall size and conformation of the molecule can impact its ability to bind to plasma proteins and fit into the active sites of metabolizing enzymes and transporters.[9]

For instance, in our hypothetical dataset, the addition of a chlorine atom (Compound C) increases lipophilicity, leading to higher permeability but also greater plasma protein binding. The introduction of methoxy groups (Compounds B and D) may provide sites for metabolism, potentially explaining their lower metabolic stability compared to the unsubstituted parent (Compound A).

Conclusion

The systematic, comparative evaluation of ADME properties is an indispensable component of modern drug discovery. For researchers working with this compound derivatives, the application of standardized in vitro assays for permeability, metabolic stability, and plasma protein binding provides a robust framework for identifying candidates with favorable pharmacokinetic profiles. By integrating these experimental data with an understanding of the underlying structure-ADME relationships, medicinal chemists can more effectively design and optimize novel therapeutic agents with a greater likelihood of clinical success. The methodologies and principles outlined in this guide serve as a foundational resource for undertaking such comparative studies and advancing the development of this promising class of compounds.

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A Preclinical Head-to-Head Comparison: A Novel 3,4-Dihydroisoquinoline Derivative (DIQ-Compound A) vs. Mebeverine for Spasmolytic Activity in Irritable Bowel Syndrome

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Unmet Need in Irritable Bowel Syndrome (IBS) and the Role of Spasmolytics

Irritable Bowel Syndrome (IBS) is a prevalent and often debilitating functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits.[1][2] While the pathophysiology of IBS is complex and multifactorial, visceral hypersensitivity and dysmotility of the intestinal smooth muscle are considered key contributors to the symptomology.[2] Consequently, agents that can normalize gut motility and alleviate smooth muscle spasms, known as spasmolytics or antispasmodics, are a cornerstone of symptomatic management.

Mebeverine, a second-generation papaverine analog, is a widely prescribed musculotropic antispasmodic for IBS.[3][4][5] It exerts its effect directly on the gastrointestinal smooth muscle, offering symptomatic relief without the typical systemic anticholinergic side effects.[4][6] However, its clinical efficacy can be modest, and a subset of patients remain symptomatic, highlighting the need for novel therapeutic agents with improved efficacy and tolerability profiles.[7][8]

This guide introduces a promising new chemical entity, a 1,3-disubstituted 3,4-dihydroisoquinoline derivative, herein referred to as DIQ-Compound A . This compound emerges from a class of molecules that have demonstrated significant spasmolytic potential. Here, we present a comprehensive preclinical benchmarking of DIQ-Compound A against the standard-of-care, mebeverine, providing a data-driven rationale for its further development as a potential best-in-class treatment for IBS.

The Standard of Care: Mebeverine

Mebeverine is a musculotropic antispasmodic that acts directly on the smooth muscle of the gastrointestinal tract.[3][4] Its primary mechanism of action involves the blockade of sodium and calcium ion channels in smooth muscle cells.[3][9] By inhibiting sodium influx, mebeverine reduces cellular excitability, making the muscle less responsive to contractile stimuli.[3] Furthermore, its blockade of L-type calcium channels limits the influx of extracellular calcium, a critical step in the initiation and maintenance of muscle contraction.[3][9] This dual-pronged approach leads to a potent relaxation of hyperactive gut musculature without significantly affecting normal peristalsis at therapeutic doses.[4]

While generally well-tolerated, mebeverine's side effects can include gastrointestinal discomfort, dizziness, and rare allergic reactions.[10][11][12][13] Moreover, systematic reviews and meta-analyses have shown its efficacy to be statistically significant but modest for global IBS symptom improvement and abdominal pain relief.[1][7][8] This presents a clear opportunity for a novel agent with a superior efficacy and safety profile.

The Challenger: DIQ-Compound A, a Novel 3,4-Dihydroisoquinoline Derivative

DIQ-Compound A belongs to a class of 1,3-disubstituted 3,4-dihydroisoquinolines that have been identified as potent smooth muscle relaxants. The proposed mechanism of action for this class of compounds is also musculotropic, with a direct effect on the biochemical processes governing smooth muscle contraction. It is hypothesized that DIQ-Compound A, like mebeverine, modulates ion channel activity, but with potentially higher affinity and selectivity for channels expressed in the gut, which could translate to improved efficacy and a wider therapeutic window.

Benchmarking Strategy: A Head-to-Head Preclinical Evaluation

To objectively compare the pharmacological properties of DIQ-Compound A and mebeverine, a series of in vitro and ex vivo experiments are proposed. The following protocols are designed to provide a robust and quantitative assessment of their spasmolytic potential.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro & Ex Vivo Assays cluster_data Data Analysis & Comparison cluster_invivo In Vivo Models (Conceptual) tissue_prep Isolated Tissue Preparation (e.g., rat ileum) organ_bath Organ Bath Assay (Spasmogen-induced contractions) tissue_prep->organ_bath Tissue mounting ca_imaging Calcium Imaging Assay (Cultured smooth muscle cells) organ_bath->ca_imaging Mechanistic follow-up ic50 IC50 Determination (Potency) organ_bath->ic50 emax Emax Determination (Efficacy) organ_bath->emax selectivity Selectivity Profiling (Off-target effects) ca_imaging->selectivity ibs_model Rodent Model of IBS (e.g., Wrap Restraint Stress) motility_assay Gastrointestinal Motility Assay (Charcoal meal transit) ibs_model->motility_assay

Caption: A streamlined workflow for the preclinical benchmarking of DIQ-Compound A against mebeverine.

Protocol 1: Isolated Organ Bath Assay for Spasmolytic Potency and Efficacy

This ex vivo assay directly measures the ability of a compound to relax pre-contracted intestinal smooth muscle.

Methodology:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized Sprague-Dawley rat and placed in Krebs-Henseleit buffer. The longitudinal muscle is carefully dissected and mounted in an organ bath containing the buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Contraction Induction: The tissue is allowed to equilibrate under a resting tension of 1g for 60 minutes. A submaximal contraction is then induced using a spasmogen such as acetylcholine (ACh) or potassium chloride (KCl).

  • Compound Administration: Once a stable contraction plateau is achieved, cumulative concentrations of either DIQ-Compound A or mebeverine are added to the organ bath.

  • Data Acquisition: The isometric tension of the muscle strip is continuously recorded using a force-displacement transducer. The relaxation induced by each compound concentration is expressed as a percentage of the maximal contraction induced by the spasmogen.

  • Data Analysis: Concentration-response curves are plotted, and the IC50 (the concentration of the compound that produces 50% of its maximal inhibitory effect) and Emax (maximal relaxation) values are calculated using non-linear regression analysis.

Hypothetical Comparative Data:

CompoundSpasmogenIC50 (nM) [Mean ± SEM]Emax (% Relaxation) [Mean ± SEM]
DIQ-Compound A Acetylcholine (1 µM)15.2 ± 2.198.5 ± 1.2
MebeverineAcetylcholine (1 µM)45.8 ± 5.695.3 ± 2.5
DIQ-Compound A KCl (60 mM)22.7 ± 3.499.1 ± 0.9
MebeverineKCl (60 mM)68.3 ± 7.996.2 ± 1.8

This data is hypothetical and for illustrative purposes only.

The lower IC50 value for DIQ-Compound A suggests a significantly higher potency compared to mebeverine in relaxing both receptor-mediated (ACh) and depolarization-induced (KCl) contractions.

Protocol 2: Calcium Imaging in Primary Smooth Muscle Cells

This in vitro assay investigates the effect of the compounds on intracellular calcium signaling, a key determinant of smooth muscle contractility.

Methodology:

  • Cell Culture: Primary smooth muscle cells are isolated from the rat colon and cultured to confluence.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which allows for ratiometric measurement of intracellular calcium concentrations.[14][15][16][17]

  • Stimulation and Compound Treatment: The cells are first stimulated with a contractile agonist (e.g., bradykinin) to induce a rise in intracellular calcium. After a stable response is observed, DIQ-Compound A or mebeverine is added to the culture medium.

  • Imaging and Analysis: Changes in intracellular calcium are monitored using fluorescence microscopy. The fluorescence ratio is recorded over time to quantify the inhibitory effect of the compounds on the agonist-induced calcium influx.

Proposed Mechanism of Action Diagram:

mechanism_of_action cluster_membrane Smooth Muscle Cell Membrane cluster_cell Intracellular Space Na_channel Na+ Voltage-gated Sodium Channel Depolarization Membrane Depolarization Na_channel:p->Depolarization Na+ influx Ca_channel Ca2+ L-type Calcium Channel Ca_influx Ca2+ Influx Ca_channel:p->Ca_influx Ca2+ influx Depolarization->Ca_channel:p Activation Contraction Muscle Contraction Ca_influx->Contraction Mebeverine Mebeverine Mebeverine->Na_channel Blocks Mebeverine->Ca_channel Blocks DIQ_A DIQ_A DIQ_A->Ca_channel Potent Blockade

Caption: Proposed mechanism of DIQ-Compound A, highlighting a more potent and potentially selective blockade of L-type calcium channels compared to mebeverine.

Discussion and Future Directions

The presented preclinical data, though hypothetical, provides a compelling case for the continued investigation of DIQ-Compound A as a novel spasmolytic agent. Its superior potency in the isolated organ bath assay suggests that it may be effective at lower clinical doses than mebeverine, potentially leading to an improved side effect profile. The calcium imaging studies would further elucidate its mechanism of action, confirming its role as a potent modulator of calcium signaling in gut smooth muscle.

The logical next step in the preclinical development of DIQ-Compound A would be to evaluate its efficacy and safety in in vivo models of IBS.[2][18][19][20][21] Rodent models, such as the wrap restraint stress model, which induces visceral hypersensitivity and altered gut motility, would be appropriate for assessing the compound's ability to normalize these IBS-like symptoms.[2]

Conclusion

The head-to-head comparison with the standard-of-care, mebeverine, positions DIQ-Compound A as a promising candidate for the treatment of IBS. Its potentially enhanced potency and direct musculotropic action on gastrointestinal smooth muscle warrant further investigation and development. This guide provides a foundational framework for the continued preclinical assessment of this novel 3,4-dihydroisoquinoline derivative, with the ultimate goal of bringing a more effective therapeutic option to patients suffering from IBS.

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Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is a cornerstone of preclinical assessment. A compound's therapeutic potential is intrinsically linked to its ability to interact with the intended target while avoiding off-target interactions that can lead to undesirable side effects.[1][2] This guide provides a comprehensive framework for evaluating the selectivity profile of 1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-amine, a molecule with structural motifs suggestive of activity at central nervous system (CNS) targets.

Given its structural similarity to phenethylamine-based compounds, a primary hypothesis is that this molecule interacts with monoamine transporters. Therefore, this guide will focus on a systematic evaluation of its affinity and functional activity at the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). Furthermore, we will outline a broader screening strategy to identify potential liabilities at other common CNS-related off-targets.

The Critical Importance of Selectivity Profiling

Selectivity is a measure of a drug's ability to bind to its intended biological target with higher affinity than to other, unintended targets. For CNS-active compounds, a well-defined selectivity profile is paramount. The complex and interconnected nature of neuronal signaling pathways means that off-target activity can lead to a range of adverse effects, from mild side effects to serious toxicity.[3] Early and thorough selectivity profiling allows for:

  • Validation of the primary mechanism of action: Confirming high-affinity interaction with the intended target.

  • Identification of potential side effect liabilities: Pinpointing interactions with other receptors, transporters, or enzymes that could mediate adverse drug reactions.[4][5]

  • Guidance for lead optimization: Informing medicinal chemistry efforts to enhance on-target potency and minimize off-target activity.[1]

  • Prediction of in vivo pharmacology: Aiding in the design of relevant animal models and the interpretation of behavioral studies.

A Systematic Workflow for Selectivity Profiling

A logical and stepwise approach is crucial for a comprehensive assessment. The following workflow outlines the key stages in characterizing the selectivity of this compound.

Selectivity_Profiling_Workflow cluster_primary_screen Primary Target Assessment (Monoamine Transporters) cluster_secondary_screen Secondary & Off-Target Assessment cluster_interpretation Integrated Profile Analysis Binding_Assay Radioligand Binding Assays (SERT, DAT, NET) Determine Affinity (Ki) Functional_Assay Synaptosomal Uptake Assays (SERT, DAT, NET) Determine Functional Potency (IC50) Binding_Assay->Functional_Assay Confirms functional relevance of binding Data_Analysis_Primary Data Analysis & Interpretation Calculate Selectivity Ratios Functional_Assay->Data_Analysis_Primary Provides functional data Off_Target_Screen Broad Off-Target Panel Screening (e.g., GPCRs, Ion Channels) Identify Potential Liabilities Data_Analysis_Primary->Off_Target_Screen Guides broader screening strategy SAR_Interpretation Structure-Activity Relationship (SAR) & Therapeutic Potential Assessment Data_Analysis_Primary->SAR_Interpretation Provides primary target data Data_Analysis_Secondary Hit Confirmation & Dose-Response Determine IC50/Ki for Off-Targets Off_Target_Screen->Data_Analysis_Secondary Identifies hits for follow-up Data_Analysis_Secondary->SAR_Interpretation Informs on liabilities

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine. Adherence to these procedures is paramount for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Disclaimer: Specific safety data sheets (SDS) for this compound were not found during the compilation of this guide. Therefore, the following procedures are based on established best practices for the disposal of amine compounds and general hazardous chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.

The First Principle: Waste Characterization and Consultation

Before any disposal action is taken, the waste must be properly characterized. As an amine-containing organic compound, this compound should be treated as a hazardous chemical waste. Amines can exhibit corrosive properties, and their degradation products may be toxic to aquatic life.[1][2]

Your institution's EHS office is your primary resource and authority on chemical waste disposal. They will provide specific guidance based on your facility's permits and local regulations. The initial step should always be to contact them to understand the specific requirements for your laboratory.

Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[1]

Step-by-Step Segregation Protocol:

  • Designated Waste Stream: Establish a dedicated waste stream for this compound and its contaminated materials. Do not mix it with other chemical waste unless explicitly approved by your EHS office.

  • Solid Waste: Collect any solid waste, such as unused compound, contaminated personal protective equipment (PPE) like gloves and weighing papers, in a designated, leak-proof hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.

  • Avoid Incompatibilities: Keep amine waste separate from acids and oxidizing agents to prevent potentially violent reactions.[1]

Containerization and Labeling: Clarity and Compliance

Proper containerization and labeling are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) and are essential for the safety of all personnel handling the waste.[3][4]

Parameter Requirement Rationale
Container Material Chemically compatible (e.g., high-density polyethylene - HDPE, glass)Prevents degradation of the container and potential leaks. Acids and bases should not be stored in metal containers.[3]
Container Condition Leak-proof, with a secure, tight-fitting lidPrevents spills and the release of potentially harmful vapors.
Container Labeling Affix a "Hazardous Waste" labelClearly communicates the nature of the contents to all personnel.[4][5]
Content Identification Clearly write the full chemical name: "this compound" and any known concentrations or contaminants.Ensures proper handling and disposal by the waste management company.
Fill Level Do not exceed 90% of the container's capacityProvides a safety margin to accommodate expansion of contents due to temperature changes and to prevent spills during handling and transport.[3]

Storage: A Controlled Environment

The temporary storage of hazardous waste within the laboratory is subject to strict guidelines to minimize risks.

Storage Protocol:

  • Designated Storage Area: Store the waste container in a designated and clearly marked satellite accumulation area (SAA).[4][5] This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Ventilation: The storage area must be well-ventilated to prevent the accumulation of vapors.

  • Secondary Containment: Place the waste container in a secondary containment bin to capture any potential leaks.

  • Incompatible Materials: Store the container away from incompatible chemicals, direct sunlight, and heat sources.[1]

  • Accumulation Time: Be aware of the accumulation time limits for hazardous waste, which can vary depending on your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator).[4][5][6]

Final Disposal: The Professional Hand-off

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.[1][3] On-site treatment or disposal down the drain is strictly prohibited and can lead to significant environmental damage and regulatory penalties.[1]

Disposal Workflow:

  • Schedule Pickup: Contact your institution's EHS office or the designated hazardous waste contractor to schedule a pickup.

  • Provide Documentation: Accurately complete all required waste manifests or pickup request forms. This documentation is a legal record of the waste from "cradle to grave."

  • Safe Transport: Ensure that the waste container is securely sealed and properly labeled before it is handed over to the disposal company.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow cluster_prep Waste Preparation cluster_storage On-Site Management cluster_disposal Final Disposal A Characterize Waste: This compound (Hazardous Amine Waste) B Segregate Waste: - Solids - Liquids - Avoid Incompatibles A->B C Properly Containerize: - Compatible Material - Secure Lid B->C D Label Container: - 'Hazardous Waste' - Full Chemical Name C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Use Secondary Containment E->F G Monitor Accumulation Time F->G H Contact EHS for Pickup G->H I Complete Waste Manifest H->I J Transfer to Licensed Hazardous Waste Vendor I->J

Disposal Workflow for this compound

By adhering to these systematic procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to safety, environmental stewardship, and scientific integrity.

References

  • GAIACA. (2022-04-11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Medical Laboratory Observer. (2019-07-29). Laboratory Waste Management: The New Regulations. [Link]

  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • US Environmental Protection Agency. (2023-11-25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Clinical Lab Manager. (2020-09-08). Managing Hazardous Chemical Waste in the Lab. [Link]

  • Technology Catalogue. Disposing Amine Waste. [Link]

  • Journal of Environmental Informatics Letters. (2019-12-31). Handling of Amine-Based Wastewater Produced During Carbon Capture. [Link]

Sources

Navigating the Unseen: A Guide to Personal Protective Equipment for 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring personal and environmental safety. This guide provides an in-depth, experience-driven framework for the safe handling of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine, a compound with a unique molecular architecture combining a dihydroisoquinoline core with an aliphatic amine sidechain. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, by understanding the hazards of its constituent functional groups, we can establish a robust personal protective equipment (PPE) protocol.

The foundational principle of this guide is proactive risk mitigation. The dihydroisoquinoline moiety and, more significantly, the aliphatic amine group, dictate a cautious approach. Aliphatic amines are often corrosive, capable of causing severe skin burns and eye damage, and can be toxic if inhaled, ingested, or absorbed through the skin.[1][2][3] Therefore, the selection of PPE is not merely a procedural step but a critical component of a self-validating safety system designed to prevent exposure.

Hazard Assessment: Understanding the Adversary

Before donning any PPE, a thorough understanding of the potential hazards is paramount. Based on the structural components of this compound, we can anticipate the following risks:

  • Corrosivity: The primary amine group makes the compound basic and likely corrosive to skin and eyes. Direct contact can lead to chemical burns.[1][2]

  • Toxicity: Aliphatic amines can be toxic.[1][3] Routes of exposure include inhalation of vapors, skin contact, and ingestion. Systemic effects may occur.

  • Respiratory Irritation: Volatile amines can cause irritation to the respiratory tract.[1][3]

  • Flammability: While the flammability of this specific compound is unknown, many related aliphatic amines are flammable.[1]

The Last Line of Defense: A Multi-Layered PPE Strategy

Engineering controls, such as fume hoods, are the primary means of exposure control.[2] However, PPE remains the final and critical barrier between the researcher and the chemical. The following is a step-by-step guide to selecting and using appropriate PPE.

Skin and Body Protection: Beyond the Lab Coat

A standard cotton lab coat is insufficient. A flame-retardant lab coat should be worn, and it must be kept clean and buttoned.[4] For procedures with a higher risk of splashes, a chemically resistant apron or suit is necessary.

  • Procedure:

    • Don a clean, flame-retardant lab coat, ensuring it is fully buttoned.

    • For tasks with significant splash potential, wear a chemically resistant apron over the lab coat.

    • Ensure full-length pants and closed-toe shoes are worn.[4]

Hand Protection: A Critical Choice

Glove selection is arguably one of the most critical decisions in handling this compound. Nitrile gloves, while common in laboratories, may offer poor resistance to amines.[5]

  • Recommended Glove Materials:

    • Butyl Rubber: Offers good protection against a wide variety of chemicals, including amines.[6][7]

    • Neoprene: Provides good resistance to acids, bases, and some organic solvents, making it a suitable choice for handling amines.[6][7]

  • Glove Usage Protocol:

    • Inspect gloves for any signs of degradation or punctures before each use.[3]

    • Select the appropriate glove material based on the chemical resistance chart below.

    • For extended procedures, consider double-gloving to provide an additional layer of protection.

    • Remove gloves using the proper technique to avoid skin contact with the outer contaminated surface.[3]

    • Dispose of contaminated gloves in the designated hazardous waste container immediately after use.[3]

Table 1: Glove Material Chemical Resistance for Aliphatic Amines

Glove MaterialResistance to Aliphatic Amines
NitrilePoor to Fair[5]
LatexFair
NeopreneGood[6][7]
Butyl RubberVery Good[6][7]
PVCGood[6]

This table provides a general guideline. It is crucial to consult the glove manufacturer's specific chemical resistance data.

Eye and Face Protection: An Impenetrable Shield

Given the corrosive nature of amines, robust eye and face protection is non-negotiable.

  • Procedure:

    • At a minimum, chemical splash goggles that meet the ANSI Z87.1 standard must be worn.[4]

    • When there is a risk of splashing or a highly exothermic reaction, a face shield must be worn in addition to chemical splash goggles.[4]

Respiratory Protection: Safeguarding the Airways

Work with this compound should always be conducted in a certified chemical fume hood to minimize inhalation exposure. However, in certain situations, such as a spill or when engineering controls are not sufficient, respiratory protection is required.

  • Respirator Selection:

    • The choice of respirator depends on the airborne concentration of the chemical. A risk assessment should be performed to determine the appropriate level of protection.

    • For low-level vapor concentrations, an air-purifying respirator (APR) with organic vapor cartridges is suitable.

    • In situations with higher or unknown concentrations, a supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA) is necessary.[8]

Table 2: Respiratory Protection and Assigned Protection Factors (APFs)

Respirator TypeAssigned Protection Factor (APF)When to Use
Half-Mask Air-Purifying Respirator (APR) with Organic Vapor Cartridges10[9][10]Low vapor concentrations, below the Permissible Exposure Limit (PEL).
Full-Facepiece Air-Purifying Respirator (APR) with Organic Vapor Cartridges50[9][10]Higher vapor concentrations, up to 50 times the PEL. Provides eye protection.
Powered Air-Purifying Respirator (PAPR) with Hood/Helmet and Organic Vapor Cartridges25/1000*[10]For extended work periods or when a higher level of protection is needed.
Supplied-Air Respirator (SAR) in Continuous Flow Mode1000[11]High or unknown concentrations.
Self-Contained Breathing Apparatus (SCBA)10,000[11]Emergency situations, such as a large spill.

*The APF for a PAPR with a hood or helmet can be 1000 if the manufacturer provides evidence of this level of protection; otherwise, it is 25.[10]

A comprehensive respiratory protection program, including medical evaluation, fit testing, and training, is required for all respirator users.[12][13]

Procedural Workflow for Donning and Doffing PPE

A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contamination Removal) d1 1. Lab Coat/Apron d2 2. Respirator (if required) d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Gloves (over cuffs) d3->d4 f1 1. Gloves f2 2. Apron f1->f2 f3 3. Goggles & Face Shield f2->f3 f4 4. Lab Coat f3->f4 f5 5. Respirator (if worn) f4->f5

Caption: A logical workflow for donning and doffing PPE to minimize exposure risk.

Operational and Disposal Plans: A Cradle-to-Grave Approach

Safe handling extends beyond the immediate experimental procedure to include storage and disposal.

Storage
  • Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[14][15]

  • Use secondary containment to prevent the spread of material in case of a leak.[16]

Spill Management

In the event of a spill, evacuate the area and, if safe to do so, perform the following:

  • Wear the appropriate level of PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Do not mix amine waste with other chemical waste streams, particularly acids, to avoid violent reactions.

  • Labeling: All waste containers must be clearly labeled with their contents.

  • Neutralization: For small amounts of waste, neutralization may be an option prior to disposal, but this should only be performed by trained personnel following a validated procedure. A weak acid, such as citric acid, can be used to neutralize the amine. However, consult with your institution's environmental health and safety (EHS) office for specific guidance.[1]

  • Collection: Dispose of all contaminated materials, including gloves, absorbent pads, and empty containers, in a designated hazardous waste container for collection by your institution's EHS department.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety that is as robust as the science it enables.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Assigned Protection Factors. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • Wikipedia. (n.d.). Respirator assigned protection factors. Retrieved from [Link]

  • Virginia Tech Environmental Health and Safety. (2006). Assigned Protection Factors. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]

  • East Carolina University Office of Environmental Health and Safety. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 7: Safe Work Practices and Procedures. Retrieved from [Link]

  • University of Toronto, Department of Chemistry. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Retrieved from [Link]

  • Environmental Health and Safety, University of Missouri. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Justrite. (2025, February 3). Best Practices for Storing and Handling Corrosive Liquids in the Lab. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. Retrieved from [Link]

  • University of Florida Environmental Health and Safety. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • University of Toronto, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • CELIO a.s. (n.d.). Stabilization and neutralization of waste. Retrieved from [Link]

  • Hazmat School. (2020, October 9). How to Comply With Respiratory Protection Standards. Retrieved from [Link]

  • Hazmat School. (2022, October 31). OSHA Respiratory Protection Standards for hazmat workers. Retrieved from [Link]

  • University of Toronto, Department of Chemistry. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.